Product packaging for Daptomycin(Cat. No.:)

Daptomycin

Cat. No.: B8061660
M. Wt: 1620.7 g/mol
InChI Key: DOAKLVKFURWEDJ-QCMAZARJSA-N
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Description

Daptomycin is a cyclic lipopeptide antibiotic produced by the bacterium Streptomyces filamentosus . It is a valuable tool in microbiological and pharmacological research for studying novel mechanisms of action against Gram-positive bacteria. Its primary mode of action involves calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization and loss of membrane potential without involving lysis of the cell wall . This distinct mechanism makes it a critical compound for investigating bacterial cell death pathways and for exploring solutions to antibiotic resistance. In a research context, this compound has demonstrated potent in vitro activity against a spectrum of Gram-positive organisms, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . It is extensively used in studies related to complicated skin and skin structure infections (cSSSI), Staphylococcus aureus bacteremia, and right-sided infective endocarditis . Researchers should note that this compound binds avidly to pulmonary surfactant and is not indicated for the study of pneumonia . This product is supplied For Research Use Only. It is strictly not for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H101N17O26 B8061660 Daptomycin

Properties

IUPAC Name

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAKLVKFURWEDJ-QCMAZARJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H101N17O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041009
Record name Daptomycin
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Molecular Weight

1620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103060-53-3
Record name Daptomycin [USAN:INN:BAN]
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Record name Daptomycin
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Record name Daptomycin
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Record name DAPTOMYCIN
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Foundational & Exploratory

A Technical Guide to the Discovery and Origin of Daptomycin from Streptomyces roseosporus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, development, and production of daptomycin, a first-in-class cyclic lipopeptide antibiotic. It details the journey from the initial isolation of the producing organism, Streptomyces roseosporus, to the fermentation, purification, and characterization of the final drug product. This guide includes detailed experimental protocols, tabulated quantitative data, and process diagrams to serve as a resource for professionals in the fields of microbiology, natural product chemistry, and pharmaceutical development.

Introduction and Historical Context

The rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibiotics with unique mechanisms of action. This compound emerged as a critical therapeutic option to address this challenge. It is a cyclic lipopeptide antibiotic produced by the soil actinomycete Streptomyces roseosporus.[1][2] Originally discovered by Eli Lilly and Company in the late 1980s, this compound's development was a multi-decade journey marked by initial setbacks and eventual success, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 2003.[3] This guide delves into the technical details of its origin and development.

Discovery and Development Pathway

The discovery of this compound was not a direct isolation but a result of a systematic natural product screening and subsequent semi-synthetic optimization program.

Isolation of the Producing Organism and Natural Lipopeptides

The story of this compound begins with the isolation of Streptomyces roseosporus from a soil sample collected on Mount Ararat, Turkey.[4][5] Scientists at Eli Lilly and Company identified that this strain produced a complex of acidic lipopeptide antibiotics, collectively designated A21978C.[4][5] These native factors consist of a 13-amino-acid peptide core, with 10 amino acids forming a cyclic ring, and are acylated with various long-chain fatty acids.[5]

From A21978C to this compound (LY146032)

The naturally produced A21978C factors, while active, required optimization to improve their therapeutic index. A key breakthrough was the discovery of a deacylase enzyme from Actinoplanes utahensis that could cleave the lipid side chains from the A21978C peptide core.[4][6] This allowed for a semi-synthetic approach where the core could be chemically reacylated with different fatty acids.

This structure-activity relationship (SAR) study led to the selection of LY146032, which featured an n-decanoyl (C10) side chain.[4] This specific analogue, later named this compound, demonstrated a superior balance of potent in vivo efficacy and reduced toxicity in animal models.[4][5]

Developmental Challenges and Revival

Eli Lilly advanced this compound into Phase I and II clinical trials, where it showed promise against Gram-positive infections.[7][8] However, development was halted due to concerns about a dose-dependent skeletal muscle toxicity (myalgia) observed at high doses.[7] In 1997, Cubist Pharmaceuticals licensed the worldwide rights to this compound.[7][8] Cubist's scientists re-evaluated the clinical data and hypothesized that the toxicity was related to the dosing regimen. Through carefully redesigned preclinical and clinical studies, they established that a once-daily, high-dose intravenous regimen maximized bactericidal activity while minimizing muscle toxicity, paving the way for its successful approval and launch.[1]

Discovery_and_Development_Timeline cluster_Lilly Eli Lilly & Co. (1980s-1990s) cluster_Cubist Cubist Pharmaceuticals (1997 onwards) soil Isolation of S. roseosporus (Mount Ararat Soil Sample) a21978c Discovery of A21978C Lipopeptide Complex soil->a21978c deacyl Enzymatic Deacylation (A. utahensis) a21978c->deacyl reacyl Chemical Reacylation (SAR Studies) deacyl->reacyl dapto Selection of this compound (LY146032) reacyl->dapto trials_lilly Phase I/II Clinical Trials dapto->trials_lilly halt Development Halted (Skeletal Muscle Toxicity) trials_lilly->halt license This compound Licensed from Eli Lilly halt->license dev_restart Redesigned Preclinical & Clinical Studies license->dev_restart fda FDA Approval (2003) dev_restart->fda

Caption: Logical workflow of this compound's discovery and development.

Production of this compound

Commercial production of this compound relies on a directed fermentation process with S. roseosporus, followed by a multi-step purification cascade.

Fermentation Protocol

The direct fermentation of S. roseosporus produces the A21978C complex. To maximize the yield of this compound specifically, the fermentation medium is supplemented with decanoic acid (or a precursor) as a side-chain source.

Methodology:

  • Strain Maintenance: Streptomyces roseosporus (e.g., NRRL 11379) is maintained as spores on a suitable agar medium such as DA1 agar.[9]

  • Seed Culture Development: A multi-stage seed culture process is employed to generate sufficient biomass for inoculation of the production fermenter.

    • Primary Seed Stage: Spores are inoculated into a primary seed medium (e.g., Trypticase Soy Broth with 2.5% dextrin) and incubated for 48 hours at 28-30°C with shaking (250 rpm).[9][10]

    • Secondary Seed Stage: The primary culture is transferred (e.g., 6% v/v) to a larger volume of secondary seed medium and incubated for an additional 30-36 hours under similar conditions.[10][11]

  • Production Fermentation: The secondary seed culture is inoculated (e.g., 5-6% v/v) into the final production fermentation medium.

    • Medium Composition: A typical fermentation medium contains a carbon source (e.g., maltodextrin, glucose), a nitrogen source (e.g., yeast extract), and essential minerals.[9][11]

    • Directed Biosynthesis: After an initial growth phase (e.g., 48 hours), a precursor for the n-decanoyl side chain is fed to the culture. Sodium decanoate is often used as it is more effective than decanoic acid.[12] The precursor is typically added intermittently (e.g., every 12 hours) to avoid toxicity and maintain a steady supply.[10]

    • Fermentation Conditions: The fermentation is run for 10 days or more at 30°C with controlled aeration and agitation.[10][11]

  • Harvesting: At the end of the fermentation, the broth is harvested for downstream processing.

Isolation and Purification Protocol

The purification process is designed to separate this compound from other A21978C factors, biomass, and media components. A common strategy involves a series of chromatographic steps.

Methodology:

  • Clarification: The fermentation broth is first clarified to remove S. roseosporus cells and other insoluble materials. This is typically achieved through centrifugation or microfiltration, yielding a clarified supernatant.[13]

  • Initial Capture (Anion Exchange Chromatography): The clarified solution is loaded onto an anion exchange column. This compound, being an acidic peptide, binds to the resin. It is then eluted to produce an enriched this compound preparation.[13]

  • Micelle Formation and Hydrophobic Interaction Chromatography (HIC):

    • The pH of the enriched solution is adjusted to between 2.5 and 5.0, which induces the formation of this compound micelles.[13]

    • This micellar solution is then passed over a hydrophobic interaction resin (e.g., Diaion HP-20ss).[13]

    • The micelles are dissociated on the column by adjusting the pH (e.g., to 6.0-7.5) and eluting with an organic modifier (e.g., 30-40% isopropyl alcohol), resulting in a semi-purified monomeric this compound solution.[13]

  • Final Polishing (Anion Exchange Chromatography): A final anion exchange chromatography step is performed on the semi-purified preparation to remove any remaining impurities and achieve the desired high purity of the final product.[13]

Production_Workflow cluster_Fermentation Fermentation Stage cluster_Purification Purification Stage spore S. roseosporus Spore Stock seed1 Primary Seed Culture (48h) spore->seed1 seed2 Secondary Seed Culture (30-36h) seed1->seed2 prod Production Fermenter (10 days) seed2->prod broth Harvested Fermentation Broth prod->broth feed Decanoate Precursor Feeding (from 48h) feed->prod clarify Broth Clarification (Centrifugation/Filtration) broth->clarify aie1 Anion Exchange Chromatography I (Capture) clarify->aie1 micelle pH Adjustment (Micelle Formation) aie1->micelle hic Hydrophobic Interaction Chromatography micelle->hic aie2 Anion Exchange Chromatography II (Polishing) hic->aie2 api High-Purity this compound API aie2->api

Caption: Workflow for this compound production and purification.

Quantitative Data: Fermentation Yields

This compound yields have been improved significantly through strain mutagenesis and process optimization since its initial discovery.

Strain / ConditionPrecursorFermentation TimeYieldReference
S. roseosporus (Patented Process)n-Decanal / Methyl Oleate186 hours0.6 g/L[14]
S. roseosporus NRRL11379 (Optimized)Sodium Decanoate288 hours812 mg/L[12]
Metabolically Engineered S. roseosporusNot specified10 days (Shake Flask)350.7 µg/mL[9]

Mechanism of Action

This compound possesses a unique mechanism of action that is distinct from other antibiotic classes, targeting the bacterial cell membrane.

Key Steps:

  • Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change that promotes its binding to the cytoplasmic membrane of Gram-positive bacteria.[15] This interaction is dependent on the presence of phosphatidylglycerol (PG) lipids in the membrane.[6]

  • Oligomerization and Membrane Insertion: Once bound, this compound molecules oligomerize, forming a complex that inserts into the cell membrane.[6][15]

  • Pore Formation and Ion Leakage: The oligomeric complex disrupts the local membrane structure, creating pores or ion channels.[15]

  • Rapid Depolarization: This disruption leads to a rapid and uncontrolled efflux of intracellular potassium ions (K+), causing a loss of membrane potential (depolarization).[7][15]

  • Inhibition of Macromolecular Synthesis and Cell Death: The collapse of the membrane potential halts the synthesis of essential macromolecules like proteins, DNA, and RNA, ultimately leading to rapid, concentration-dependent bacterial cell death.[7][15]

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cell Membrane (PG-Rich) cluster_Intracellular Cytoplasm dapto This compound complex This compound-Ca²⁺ Complex dapto->complex ca Ca²⁺ ca->complex oligomer Oligomerization & Pore Formation complex->oligomer k_ion K⁺ oligomer->k_ion K⁺ Efflux depolarize Rapid Membrane Depolarization k_ion->depolarize inhibit Inhibition of DNA, RNA, & Protein Synthesis depolarize->inhibit death Bacterial Cell Death inhibit->death

Caption: this compound's calcium-dependent mechanism of action.

Biological Activity

This compound exhibits potent, rapid bactericidal activity exclusively against Gram-positive organisms. Its efficacy against resistant pathogens has made it a valuable clinical tool.

In Vitro Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against key clinical isolates. Lower values indicate greater potency.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.250.5
Staphylococcus aureus (MRSA)0.51.0
Enterococcus faecalis (VSE)1.02.0
Enterococcus faecium (VRE)2.04.0
Streptococcus pneumoniae≤0.060.25

(Note: Data are representative and can vary by study and geographic region.)

Clinical Efficacy

Early Phase II clinical trials conducted by Eli Lilly demonstrated this compound's potential. In a study on skin and soft tissue infections, this compound showed efficacy comparable to standard therapies.

Therapy GroupDosen (evaluable)Clinical Success RateReference
This compound2 mg/kg once daily3096.6%[8]
Conventional TherapyStandard of Care3994.9%[8]

Conclusion

The discovery and development of this compound from Streptomyces roseosporus is a testament to the power of natural product screening combined with medicinal chemistry and innovative clinical development. From its origins in a Turkish soil sample to its role as a front-line therapy against life-threatening resistant infections, this compound's journey highlights the complex path from microbial metabolite to essential medicine. The technical protocols and data presented herein underscore the scientific and engineering efforts required to harness nature's chemical diversity for human health.

References

The Lipopeptide Antibiotic Daptomycin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a potent, cyclic lipopeptide antibiotic indispensable in the clinical management of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its unique mechanism of action, targeting the bacterial cell membrane, sets it apart from many other antibiotic classes and makes it a critical tool in an era of mounting antimicrobial resistance.[5][6][7] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its mode of action.

Chemical Structure

This compound is a complex fermentation product of the soil bacterium Streptomyces roseosporus.[3][8] Its structure consists of a 13-amino acid peptide chain, with ten of these residues forming a cyclic core via an ester linkage between the C-terminal kynurenine and the hydroxyl group of threonine.[2][5][9][10] An exocyclic three-amino acid tail is attached to this ring, with the N-terminal tryptophan being acylated with a decanoic acid chain.[5][9] The peptide core contains several non-proteinogenic and D-amino acids, including L-kynurenine (Kyn), L-3-methylglutamic acid (mGlu), D-asparagine, and D-alanine, which contribute to its unique three-dimensional conformation and biological activity.[5][10][11]

The full IUPAC name for this compound is N-decanoyl-L-tryptophyl-D-asparaginyl-L-aspartyl-L-threonylglycyl-L-ornithyl-L-aspartyl-D-alanyl-L-aspartylglycyl-D-seryl-threo-3-methyl-L-glutamyl-3-anthraniloyl-L-alanine-ε1-lactone.[2][6]

Physicochemical Properties

The amphipathic nature of this compound, conferred by its hydrophilic peptide core and lipophilic decanoyl tail, is central to its mechanism of action. This duality allows it to interact with and insert into the lipid bilayer of bacterial cell membranes. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇₂H₁₀₁N₁₇O₂₆[1][12]
Molecular Weight 1620.67 g/mol [13][14]
pKa (Strongest Acidic) 2.98[5]
pKa (Strongest Basic) 9.59[5]
Aqueous Solubility Limited; 0.0173 mg/mL (ALOGPS prediction), ~5 mg/mL in PBS (pH 7.2), 20-80 mg/mL (experimentally determined in water)[5][13][15][16]
Solubility in Organic Solvents Soluble in DMSO (~5 mg/mL) and dimethylformamide (~1 mg/mL)[16]
Critical Micelle Concentration (CMC) pH-dependent; ~0.12-0.20 mM in the absence of calcium. Calcium is reported to induce aggregation and micelle formation.[17][18]
Plasma Protein Binding 90-94% (primarily to albumin)[4][5][19][20]

Mechanism of Action

The bactericidal activity of this compound is a multi-step, calcium-dependent process that culminates in the disruption of the bacterial cell membrane's integrity.

  • Calcium-Dependent Conformational Change and Membrane Binding : In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[21][22] This interaction is preferential for membranes rich in anionic phospholipids, such as phosphatidylglycerol (PG), which are abundant in Gram-positive bacteria.[15][23]

  • Insertion of the Lipophilic Tail : Following binding, the decanoyl tail of this compound inserts into the hydrophobic core of the lipid bilayer.[21][24]

  • Oligomerization and Pore Formation : Once inserted into the membrane, this compound molecules are thought to oligomerize, forming micellar or channel-like structures.[13][21][24] This aggregation is a critical step in the disruption of the membrane.

  • Ion Leakage and Membrane Depolarization : The formation of these oligomeric structures creates pores or channels in the membrane, leading to the efflux of intracellular ions, particularly potassium.[5][6][21] This rapid loss of ions results in the depolarization of the cell membrane, dissipating the membrane potential.[16][25][26]

  • Inhibition of Macromolecular Synthesis and Cell Death : The dissipation of the membrane potential disrupts essential cellular processes that are dependent on it, including the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[5][6][16]

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap This compound DapCa This compound-Ca²⁺ Complex Dap->DapCa Binds Ca Ca²⁺ Ca->DapCa Activates Membrane Phosphatidylglycerol (PG) -rich domains DapCa->Membrane Binds to InsertedDap Inserted this compound Membrane->InsertedDap Facilitates Insertion Oligomer This compound Oligomer (Pore/Channel) InsertedDap->Oligomer Oligomerizes Depolarization Membrane Depolarization Oligomer->Depolarization Causes K_in K⁺ K_in->Oligomer K⁺ Efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Results in MIC_Workflow start Start prep_dapto Prepare this compound Stock Solution start->prep_dapto prep_media Prepare Ca²⁺-supplemented Mueller-Hinton Broth start->prep_media serial_dil Perform Serial Dilutions in 96-well Plate prep_dapto->serial_dil prep_media->serial_dil inoculate Inoculate Wells with Bacterial Suspension serial_dil->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

References

The Core Mechanism of Daptomycin on the Bacterial Cell Membrane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which targets the bacterial cell membrane, sets it apart from many other classes of antibiotics and makes it a critical tool in the clinical setting.[2][3] This technical guide provides a comprehensive overview of the core mechanism of this compound's action on the bacterial cell membrane, summarizing key quantitative data, detailing experimental protocols for studying its effects, and visualizing the intricate molecular interactions and proposed models of its bactericidal activity.

The action of this compound is a multi-step process that is critically dependent on the presence of calcium ions and the specific lipid composition of the bacterial membrane, primarily the presence of phosphatidylglycerol (PG).[2][4] Upon administration, this compound undergoes a calcium-dependent conformational change, enabling it to bind to and insert into the bacterial cell membrane.[3] This initial interaction is followed by oligomerization of this compound molecules on the membrane surface, a crucial step for its disruptive effects.[5] The subsequent events lead to a rapid depolarization of the membrane potential, efflux of intracellular ions, and ultimately, cell death.[3][6] While the precise nature of the membrane disruption is still a subject of investigation, several models have been proposed, including the formation of ion-conducting pores, a lipid-extracting effect, and the disruption of membrane microdomains involved in essential cellular processes.[2][7]

This guide will delve into the molecular details of these processes, presenting the available quantitative evidence and the methodologies used to obtain it, to provide a thorough resource for professionals engaged in antimicrobial research and development.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound with bacterial cell membranes.

Table 1: this compound-Induced Membrane Depolarization and Ion Leakage

ParameterOrganism/Model SystemThis compound ConcentrationCalcium (Ca²⁺) ConcentrationTime to EffectObserved EffectReference(s)
Membrane DepolarizationStaphylococcus aureus5 µg/mLNot specified30 min>90% reduction in membrane potential[3][6]
Membrane DepolarizationStaphylococcus aureus100 µg/mLNot specifiedNot specifiedDissipation of membrane potential[6]
Membrane DepolarizationBacillus subtilis10 µg/mL1.25 mM~10 min (start of PI influx)Membrane permeabilization[8]
Potassium (K⁺) EffluxStaphylococcus aureus5 µg/mLRequiredCorrelated with cell deathThis compound-triggered K⁺ release[3]
ATP LeakageStaphylococcus aureus100 µg/mL20 mM20 minSignificant ATP leakage[9]
ATP LeakageEnterococcus faecalis100 µg/mL20 mM20 minSignificant ATP leakage[9]

Table 2: this compound Binding and Interaction with Lipid Membranes

ParameterModel SystemThis compound ConcentrationCalcium (Ca²⁺) ConcentrationKey FindingReference(s)
Binding Affinity (Kd)Enterococcus faecalisNot specified1:8 this compound:Ca²⁺ ratioSimilar binding affinities for Gram-positive and Gram-negative bacteria[10]
Lipid InteractionPOPG/DPPG/CL Monolayer0.5 - 3.0 µM2 mMConcentration-dependent increase in surface pressure (10.6 - 19.8 mN/m)[11][12]
Lipid ExtractionDOPC/DOPG (7/3) GUVs1 µM1 mMLipid extraction from the vesicle membrane[13][14]
Oligomer StoichiometryLiposomesNot specifiedRequired~6-7 subunits per oligomer[15]
This compound:PG StoichiometryDMPG Micelles15 nM1.67 mM1:2 (this compound:DMPG)[16]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Depolarization Assay using Fluorimetry

This protocol is adapted from studies measuring this compound-induced membrane depolarization in Staphylococcus aureus.[6]

Objective: To measure the change in bacterial membrane potential upon exposure to this compound using a potential-sensitive fluorescent dye.

Materials:

  • Mid-logarithmic phase culture of Staphylococcus aureus.

  • Mueller-Hinton Broth with calcium (MHBc).

  • This compound solution of known concentration.

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye stock solution.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

  • Fluorometer with appropriate excitation and emission wavelengths.

Procedure:

  • Grow S. aureus in MHBc to mid-logarithmic phase (OD₆₀₀ ≈ 0.3).

  • Harvest the cells by centrifugation and wash them with fresh MHBc.

  • Resuspend the cells in MHBc to the desired cell density.

  • Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and quenching.

  • Transfer the stained cell suspension to a cuvette and place it in the fluorometer.

  • Record the baseline fluorescence until a stable signal is achieved.

  • Add this compound to the desired final concentration (e.g., 5 µg/mL) and immediately begin recording the fluorescence intensity over time.

  • As a positive control, add CCCP to a separate sample of stained cells to induce complete depolarization and record the maximum fluorescence.

  • Monitor the fluorescence increase, which corresponds to the depolarization of the membrane and the dequenching of the dye.

  • Express the change in membrane potential as a percentage of the maximum depolarization achieved with CCCP.

This compound-Lipid Interaction using Isothermal Titration Calorimetry (ITC)

This protocol is based on methodologies used to characterize the binding of this compound to phospholipid vesicles.[4]

Objective: To quantitatively determine the thermodynamic parameters of this compound binding to lipid vesicles.

Materials:

  • This compound solution in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Phospholipid stock solutions (e.g., DOPC, DOPG) in chloroform.

  • Buffer containing varying concentrations of CaCl₂.

  • Isothermal Titration Calorimeter.

Procedure:

  • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.

    • Mix appropriate volumes of phospholipid stock solutions in a glass vial.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with the desired buffer containing CaCl₂.

    • Homogenize the suspension by freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create LUVs.

  • Prepare the this compound solution in the same buffer used for LUV preparation.

  • Degas both the LUV suspension and the this compound solution.

  • Load the LUV suspension into the ITC syringe and the this compound solution into the sample cell.

  • Perform the titration by injecting small aliquots of the LUV suspension into the this compound solution at a constant temperature.

  • Record the heat changes associated with each injection.

  • Analyze the resulting titration data using appropriate binding models to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

This compound Oligomerization Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol is adapted from studies investigating the oligomerization of this compound on membrane surfaces.[5]

Objective: To detect and characterize the formation of this compound oligomers on lipid membranes using FRET.

Materials:

  • Native (unlabeled) this compound.

  • A fluorescently labeled this compound derivative (e.g., NBD-labeled this compound) to serve as the FRET acceptor. The native this compound's kynurenine residue can act as a FRET donor.

  • Lipid vesicles (e.g., from Bacillus subtilis or model membranes containing PG).

  • Buffer containing CaCl₂.

  • Fluorometer capable of measuring FRET.

Procedure:

  • Prepare a mixture of native this compound and the NBD-labeled this compound derivative at a defined molar ratio.

  • In a cuvette, add the lipid vesicle suspension in the appropriate buffer containing CaCl₂.

  • Add the this compound mixture to the vesicle suspension.

  • Excite the donor fluorophore (kynurenine in native this compound) at its excitation wavelength.

  • Measure the emission spectra, monitoring for a decrease in donor fluorescence and an increase in acceptor (NBD) fluorescence.

  • The occurrence of FRET, indicated by these spectral changes, signifies that the donor and acceptor molecules are in close proximity (typically <10 nm), which is indicative of oligomer formation.

  • As a control, perform the experiment in the absence of CaCl₂ or with membranes lacking PG, where oligomerization is not expected to occur.[5]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action.

Daptomycin_Mechanism_of_Action Dap_sol This compound (in solution) Dap_Ca_complex Ca²⁺-Daptomycin Complex Dap_sol->Dap_Ca_complex Conformational Change Ca_ion Calcium Ions (Ca²⁺) Ca_ion->Dap_Ca_complex Binding Binding and Insertion Dap_Ca_complex->Binding Membrane Bacterial Cell Membrane (PG-rich) Membrane->Binding Oligomerization Oligomerization Binding->Oligomerization Membrane_Disruption Membrane Disruption Oligomerization->Membrane_Disruption Depolarization Membrane Depolarization Membrane_Disruption->Depolarization Ion_Efflux Ion Efflux (K⁺) Membrane_Disruption->Ion_Efflux Cell_Death Bacterial Cell Death Depolarization->Cell_Death Ion_Efflux->Cell_Death

Caption: The sequential steps of this compound's action on the bacterial cell membrane.

Depolarization_Assay_Workflow Start Start: Mid-log phase S. aureus culture Harvest Harvest and Wash Cells Start->Harvest Stain Stain with DiSC₃(5) Harvest->Stain Incubate Incubate for Dye Uptake Stain->Incubate Measure_Baseline Measure Baseline Fluorescence Incubate->Measure_Baseline Add_Dap Add this compound Measure_Baseline->Add_Dap Record_Fluorescence Record Fluorescence Change Add_Dap->Record_Fluorescence Analyze Analyze Data (% Depolarization) Record_Fluorescence->Analyze

Caption: Experimental workflow for the membrane depolarization assay using fluorimetry.

Daptomycin_Action_Models Oligomerization This compound Oligomerization on Membrane Pore_Formation Pore Formation Model Oligomerization->Pore_Formation Hypothesis 1 Lipid_Extraction Lipid Extraction Model Oligomerization->Lipid_Extraction Hypothesis 2 Microdomain_Disruption Microdomain Disruption Model Oligomerization->Microdomain_Disruption Hypothesis 3 Ion_Channel Formation of Ion-Conducting Channels Pore_Formation->Ion_Channel Lipid_Removal Extraction of Membrane Lipids Lipid_Extraction->Lipid_Removal Protein_Delocalization Delocalization of Essential Membrane Proteins Microdomain_Disruption->Protein_Delocalization Membrane_Depolarization Membrane Depolarization & Cell Death Ion_Channel->Membrane_Depolarization Lipid_Removal->Membrane_Depolarization Protein_Delocalization->Membrane_Depolarization

Caption: Proposed models for this compound-induced membrane disruption leading to cell death.

Conclusion

This compound's intricate and multi-faceted mechanism of action on the bacterial cell membrane continues to be an area of active research. Its calcium-dependent binding to PG-rich membranes, subsequent oligomerization, and the resulting membrane depolarization are central to its potent bactericidal effect. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding and further investigating these processes. The visualization of the proposed models highlights the complexity of the membrane disruption event, which may involve a combination of pore formation, lipid extraction, and interference with crucial membrane-associated functions. A deeper understanding of these molecular interactions is paramount for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance and for optimizing the clinical use of this last-resort antibiotic.

References

The Pivotal Role of Calcium in Daptomycin's Antibacterial Assault: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical last-resort therapeutic against formidable Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its bactericidal efficacy is uniquely and absolutely dependent on the presence of physiological concentrations of calcium ions. This technical guide provides an in-depth exploration of the multifaceted role of calcium in the antibacterial mechanism of this compound. It delineates the calcium-mediated conformational changes in this compound, its subsequent interaction with the bacterial cell membrane, the formation of a crucial tripartite complex with phosphatidylglycerol (PG), and the ultimate disruption of membrane integrity leading to bacterial cell death. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the key processes to offer a comprehensive resource for researchers in the field.

Introduction

First discovered in the 1980s, this compound's journey to clinical prominence was marked by a deeper understanding of its unique, calcium-dependent mechanism of action.[1][2] Unlike many antibiotics that target intracellular processes, this compound's bactericidal activity is executed at the bacterial cell membrane.[3][4] Early investigations revealed that this compound's potency was significantly diminished in calcium-depleted environments, highlighting the ion's indispensable role.[5][6] This guide will dissect the step-wise process of this compound's action, with a central focus on the pivotal functions of calcium at each stage.

The Calcium-Dependent Mechanism of Action

The antibacterial activity of this compound is a sophisticated, multi-step process, with calcium ions acting as a critical catalyst at several key junctures. The currently accepted model involves a calcium-dependent conformational change in this compound, enabling it to bind to the bacterial cytoplasmic membrane, specifically to the anionic phospholipid phosphatidylglycerol (PG).[7][8] This interaction facilitates the oligomerization of this compound molecules, leading to the disruption of the cell membrane's functional integrity, ion leakage, and ultimately, cell death.[9][10]

Calcium-Induced Conformational Change and Membrane Binding

In its free state, this compound exists in a conformation that is not conducive to membrane insertion. The presence of calcium ions triggers a critical conformational change in the this compound molecule.[4] This structural rearrangement is essential for its interaction with the bacterial membrane. While the precise stoichiometry is a subject of ongoing research, it is proposed that this compound can bind calcium ions, which facilitates the exposure of its lipophilic tail.[11] This tail then anchors the molecule to the lipid bilayer of the Gram-positive bacterial membrane.[12]

The this compound-Calcium-Phosphatidylglycerol Complex: A Critical Triad

The specificity of this compound for bacterial membranes is largely attributed to its interaction with phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes but rare in mammalian cell membranes.[13][14] Calcium ions are not only crucial for this compound's initial conformational change but are also integral to the formation of a stable, tripartite complex with this compound and PG.[7][15] Fluorescence-based titration studies have shown that this compound binds to two molecules of PG with nanomolar affinity in the presence of calcium.[13][14] The stoichiometry of this complex has been reported as Dap2Ca3PG2, emphasizing the intricate coordination between the antibiotic, the cation, and the lipid target.[11][16]

Oligomerization and Membrane Disruption

The formation of the this compound-calcium-PG complex is a prelude to the oligomerization of this compound molecules on the membrane surface.[10] This aggregation is a critical step in disrupting the membrane's integrity. While the exact nature of the resulting structure is still debated, it is believed to form ion-conducting channels or pores.[17] This disruption leads to the leakage of essential intracellular ions, particularly potassium, down their concentration gradient.[9]

Membrane Depolarization and Cell Death

The rapid efflux of potassium ions causes a dissipation of the bacterial cell membrane potential.[9][18] This depolarization is a catastrophic event for the bacterium, as it disrupts numerous essential cellular processes that are dependent on the membrane potential, including ATP synthesis, nutrient transport, and the synthesis of macromolecules like DNA, RNA, and proteins.[12] The culmination of these events is a swift and potent bactericidal effect.[9]

Quantitative Data on Calcium's Influence

The indispensable role of calcium in this compound's activity is quantitatively demonstrated by its impact on the antibiotic's Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Effect of Calcium Concentration on this compound MICs

OrganismCalcium Concentration (mg/L)MIC (µg/mL)Reference
Enterococcus faecalis ATCC 29212252.0[12]
501.0[12]
751.0[12]
Staphylococcus aureus ATCC 25923251.0[12]
500.5[12]
750.5[12]
Enterococci (n=550)Standard Broth (20-25)>2.0 (65% of isolates)[19]
Supplemented Broth (50)≤2.0 (92% of isolates)[19]

Table 2: this compound MIC Distribution against Vancomycin-Resistant Enterococcus faecium in Calcium-Supplemented Media

MIC (µg/mL)Percentage of Isolates (%)
0.382.1
0.510.4
141.7
1.535.4
28.3
42.1
Data from a study of 48 VRE clinical isolates, with MIC50 and MIC90 values of 1 and 1.5 µg/mL, respectively.[20]

Table 3: Correlation of this compound Concentration with Membrane Depolarization and Viability in S. aureus

This compound (µg/mL)Time (min)Membrane Potential (% of Control)Viability (% of Control)
515~50~10
530<10<1
560<10<1
In the presence of physiological calcium concentrations.[21]

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for this compound-Calcium-Lipid Interactions

ITC is a powerful technique to quantitatively characterize the binding thermodynamics of molecular interactions.

  • Objective: To determine the binding affinity and stoichiometry of this compound to lipid vesicles in the presence of calcium.

  • Materials:

    • MicroCal PEAQ-ITC or similar instrument.[7][8]

    • This compound solution (e.g., 0.05 mM).[7]

    • Large Unilamellar Vesicles (LUVs) composed of desired phospholipids (e.g., DOPC/DOPG) suspended in buffer (e.g., 1 mM).[7]

    • Calcium chloride (CaCl2) solution (e.g., 5 mM).[7]

    • HEPES buffer (e.g., 20 mM, pH 7.4) with NaCl (e.g., 150 mM).[7]

  • Procedure:

    • Equilibrate all solutions to the experimental temperature (e.g., 25°C).[8]

    • Load the this compound solution, with or without LUVs, into the sample cell of the calorimeter.[7]

    • Load the CaCl2 solution into the titration syringe.[7]

    • Perform an initial injection of a small volume (e.g., 0.3 µL) followed by a series of larger, spaced injections (e.g., 25 injections of 1.5 µL).[8]

    • Record the heat changes associated with each injection.

    • Perform control titrations, such as CaCl2 into buffer and buffer into the this compound/LUV solution, to account for heats of dilution.[7]

    • Analyze the data using appropriate software to determine binding constants (Kd), enthalpy (ΔH), and stoichiometry (n).[7]

Fluorescence-Based Membrane Potential Assay

This assay measures changes in bacterial membrane potential upon exposure to this compound.

  • Objective: To quantify the dissipation of membrane potential in bacteria treated with this compound.

  • Materials:

    • Fluorometer or flow cytometer.

    • Membrane potential-sensitive fluorescent probe (e.g., DiSC3(5)).[22]

    • Bacterial culture (e.g., S. aureus) in early exponential growth phase.

    • This compound solution.

    • Calcium chloride solution.

    • Buffer (e.g., HEPES with glucose).

  • Procedure:

    • Harvest and wash bacterial cells, then resuspend in buffer.

    • Add the fluorescent probe to the cell suspension and incubate to allow for dye uptake and quenching, which is indicative of a polarized membrane.

    • Add this compound and calcium to the cell suspension.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[22]

    • Correlate fluorescence changes with cell viability at corresponding time points by plating serial dilutions.

Potassium Leakage Assay

This assay directly measures the efflux of potassium ions from bacterial cells.

  • Objective: To demonstrate this compound-induced ion leakage across the bacterial membrane.

  • Materials:

    • Fluorometer.

    • Potassium-sensitive fluorescent probe (e.g., PBFI).[23]

    • Bacterial culture (e.g., S. aureus).

    • This compound solution.

    • Calcium chloride solution.

    • Valinomycin (as a positive control for potassium ionophore activity).

    • Buffer (e.g., HEPES-glucose).

  • Procedure:

    • Load bacterial cells with the potassium-sensitive probe.

    • Add this compound and calcium to the cell suspension.

    • Monitor the change in fluorescence over time. A change in the fluorescence ratio of the dye indicates an increase in extracellular potassium concentration.

    • The assay can be calibrated by adding known concentrations of KCl.[23]

Fluorescence Resonance Energy Transfer (FRET) for this compound Oligomerization

FRET can be used to demonstrate the proximity of this compound molecules, indicative of oligomerization.

  • Objective: To detect the formation of this compound oligomers on a membrane surface.

  • Materials:

    • Spectrofluorometer.

    • Native this compound (acts as the donor due to its intrinsic kynurenine fluorescence).

    • A fluorescently labeled this compound derivative (e.g., NBD-labeled, acts as the acceptor).[10]

    • Lipid vesicles (e.g., from B. subtilis or model membranes with PG).[10]

    • Calcium chloride solution.

  • Procedure:

    • Prepare lipid vesicles and add a mixture of native and labeled this compound in the presence of calcium.

    • Excite the donor molecule (native this compound) at its excitation wavelength.

    • Measure the emission spectrum.

    • The appearance of sensitized emission from the acceptor (NBD) at its characteristic wavelength is indicative of FRET, and thus, the close proximity of this compound molecules (oligomerization).[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key processes in this compound's calcium-dependent mechanism of action.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap_free Free this compound Dap_Ca This compound-Ca2+ Complex Dap_free->Dap_Ca Conformational Change Ca Calcium Ions (Ca2+) Ca->Dap_Ca Dap_Ca_PG Dap-Ca2+-PG Ternary Complex Dap_Ca->Dap_Ca_PG Binding Membrane Phosphatidylglycerol (PG) in Membrane Membrane->Dap_Ca_PG Oligomer This compound Oligomerization Dap_Ca_PG->Oligomer Pore Membrane Disruption & Ion Channel Formation Oligomer->Pore K_efflux K+ Ion Efflux Pore->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 1: The calcium-dependent signaling pathway of this compound's antibacterial activity.

ITC_Workflow start Start prep_sample Prepare this compound & LUVs in ITC Cell start->prep_sample prep_titrant Load CaCl2 into Titration Syringe start->prep_titrant run_itc Perform Titration (Inject CaCl2 into Cell) prep_sample->run_itc prep_titrant->run_itc measure_heat Measure Heat Change per Injection run_itc->measure_heat control_titration Perform Control Titrations (e.g., CaCl2 into buffer) run_itc->control_titration measure_heat->run_itc Repeat Injections analyze Analyze Data: - Binding Affinity (Kd) - Enthalpy (ΔH) - Stoichiometry (n) measure_heat->analyze control_titration->analyze end End analyze->end

Figure 2: A generalized experimental workflow for Isothermal Titration Calorimetry (ITC).

Membrane_Depolarization_Workflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_dye Add Membrane Potential- Sensitive Dye (e.g., DiSC3(5)) prep_cells->add_dye incubate Incubate for Dye Uptake & Fluorescence Quenching add_dye->incubate add_dap_ca Add this compound & Calcium incubate->add_dap_ca measure_fluorescence Monitor Fluorescence Intensity Over Time add_dap_ca->measure_fluorescence correlate_viability Correlate with Cell Viability (CFU plating) measure_fluorescence->correlate_viability end End correlate_viability->end

Figure 3: Workflow for the fluorescence-based membrane depolarization assay.

Conclusion

Calcium is not merely a cofactor but the linchpin of this compound's antibacterial activity. From inducing the initial conformational change required for membrane association to mediating the formation of the critical ternary complex with phosphatidylglycerol, calcium orchestrates the sequence of events that culminate in the fatal disruption of the bacterial cell membrane. A thorough understanding of this calcium-dependent mechanism is paramount for optimizing the clinical use of this compound, overcoming emerging resistance, and guiding the development of next-generation lipopeptide antibiotics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community dedicated to combating the growing threat of antibiotic-resistant bacteria.

References

Daptomycin's Spectrum of Activity Against Gram-positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro activity of daptomycin, a cyclic lipopeptide antibiotic, against a broad range of clinically significant Gram-positive bacteria. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Quantitative Antimicrobial Activity

This compound demonstrates potent bactericidal activity against a wide array of Gram-positive organisms, including drug-resistant strains. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive pathogens. MIC values are presented as MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates), expressed in µg/mL.

Table 1: this compound Activity Against Staphylococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (all)>99.9% of isolates≤0.12 - 80.250.5[1][2]
Methicillin-Resistant S. aureus (MRSA)380.03 - 0.50.250.5[3]
MRSA980.125 - 1.00.380.75[4]
MRSA63<1--[5]
Vancomycin-Intermediate S. aureus (VISA)----This compound retains bactericidal activity[6]
Coagulase-Negative Staphylococci (CoNS)22,024-0.250.5[7]
S. epidermidis--0.5-[8]
S. capitis----Higher proportion of resistance compared to other CoNS[9]

Table 2: this compound Activity Against Enterococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterococcus faecalis (Vancomycin-Susceptible)-0.03 - 4-2[10]
Enterococcus faecalis (Vancomycin-Resistant)-≤0.015 - 2-2[10]
Enterococcus faecium (Vancomycin-Susceptible)-0.06 - 8-4[10]
Enterococcus faecium (Vancomycin-Resistant)230.5 - 2-2[11]
Enterococcus spp. (Vancomycin-Resistant)38--4[12]

Table 3: this compound Activity Against Streptococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae3500.06 - 20.250.25[13]
Streptococcus pneumoniae346≤0.50.1250.25
Streptococcus pyogenes (Group A)-0.016 - 0.06--
Streptococcus agalactiae (Group B)-0.06 - 0.25--
β-hemolytic Streptococci (Groups C, F, G)598-≤0.06 - 0.250.12 - 0.25[8]
Viridans Group Streptococci675-≤0.06 - 0.5≤0.06 - 1[8]

Table 4: this compound Activity Against Other Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Corynebacterium spp.18-≤0.060.12[8]
Listeria monocytogenes---2[1]
Bacillus spp.---2[1]

Experimental Protocols

The determination of this compound's in vitro activity is critically dependent on the appropriate methodology, particularly the concentration of calcium ions in the growth medium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

The reference method for determining the MIC of this compound is the broth microdilution method, as outlined in the CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[7]

Key Methodological Steps:

  • Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For this compound testing, it is crucial to supplement the CAMHB with calcium chloride (CaCl₂) to a final concentration of 50 mg/L (50 µg/mL) of Ca²⁺.[4] The final calcium concentration should be verified for each new lot of medium.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Antimicrobial Agent Dilution:

    • Prepare serial twofold dilutions of this compound in the calcium-supplemented CAMHB in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours for most bacteria. For streptococci, incubation in an atmosphere of 5% CO₂ may be required.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Signaling Pathways and Mechanisms

This compound's Mechanism of Action

This compound exerts its rapid bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP This compound DAP_Ca_complex This compound-Ca²⁺ Complex DAP->DAP_Ca_complex Binds to Ca Calcium Ions (Ca²⁺) Ca->DAP_Ca_complex Binds to PG Phosphatidylglycerol (PG) DAP_Ca_complex->PG Binds to anionic phospholipids Oligomer This compound Oligomerization & Pore Formation PG->Oligomer Facilitates insertion and oligomerization K_efflux Potassium Ion (K⁺) Efflux Oligomer->K_efflux Creates pores leading to Depolarization Membrane Depolarization K_efflux->Depolarization Causes Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Leads to CellDeath Bacterial Cell Death Inhibition->CellDeath Results in Daptomycin_Resistance cluster_genetic Genetic Mutations cluster_phenotypic Phenotypic Changes cluster_outcome Outcome mprF mprF Gene Mutation LPG_synthesis Increased Lysyl-PG Synthesis & Translocation mprF->LPG_synthesis Leads to liaFSR liaFSR Gene Mutation EnvelopeStress Altered Cell Envelope Stress Response liaFSR->EnvelopeStress Leads to yycFG yycFG Gene Mutation yycFG->EnvelopeStress SurfaceCharge Increased Positive Surface Charge LPG_synthesis->SurfaceCharge Results in Repulsion Electrostatic Repulsion of this compound-Ca²⁺ SurfaceCharge->Repulsion Causes MembraneFluidity Altered Membrane Fluidity EnvelopeStress->MembraneFluidity Affects ReducedBinding Reduced this compound Binding & Insertion EnvelopeStress->ReducedBinding Contributes to Resistance This compound Resistance Repulsion->Resistance ReducedBinding->Resistance

References

The Molecular Basis of Daptomycin's Bactericidal Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, targeting the bacterial cell membrane, makes it a critical last-resort therapeutic. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's bactericidal effect, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex molecular interactions and pathways involved.

Introduction

Discovered from the fermentation of Streptomyces roseosporus, this compound is a concentration-dependent antibiotic whose efficacy is intricately linked to its interaction with the bacterial cell membrane.[1][2][3] Unlike many antibiotics that inhibit intracellular processes, this compound's primary target is the cell's outer boundary. This guide will dissect the multi-step process of this compound-mediated cell death, from its initial calcium-dependent binding to the ultimate cessation of essential cellular functions.

The Multi-Step Mechanism of Action

This compound's bactericidal cascade can be conceptualized as a series of sequential events, each critical for its lethal effect. The process is initiated by a crucial interaction with calcium ions, which triggers a conformational change in the this compound molecule, facilitating its binding to the bacterial membrane.[4][5]

Calcium-Dependent Activation and Membrane Binding

In its free form, this compound is a trianion at physiological pH.[6] The presence of calcium ions is an absolute requirement for its antibacterial activity.[2][7] this compound complexes with calcium in a 1:1 molar ratio, which neutralizes its negative charge and promotes a conformational change that increases its amphipathicity.[5][6][8] This structural shift is essential for the insertion of its lipid tail into the bacterial cell membrane.[1][4]

The primary docking site for the this compound-calcium complex on the bacterial membrane is phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[6][9][10] The interaction is highly specific, and the presence of PG is a key determinant of this compound's activity.[6][10] Studies have shown that this compound preferentially localizes in PG-rich domains of the membrane.[6]

Oligomerization and Membrane Disruption

Following membrane insertion, this compound molecules oligomerize to form higher-order structures.[4][8][11] The stoichiometry of these oligomers is thought to be approximately 7-8 this compound subunits per complex.[8] The formation of these oligomers is a critical step leading to the disruption of membrane integrity.[4]

There are two predominant, and not mutually exclusive, models for how this compound oligomers disrupt the membrane:

  • Pore Formation: One hypothesis suggests that the oligomers assemble into a pore-like structure that spans the membrane, creating a channel for ion leakage.[4][8] This leads to an uncontrolled efflux of potassium ions from the cytoplasm.[4][12]

  • Membrane Reorganization and Lipid Extraction: An alternative model proposes that this compound oligomerization causes a significant rearrangement of fluid lipid domains, altering overall membrane fluidity.[1][13] This disruption can lead to the detachment of essential peripheral membrane proteins, such as those involved in cell wall and phospholipid synthesis (e.g., MurG and PlsX).[1][6][13] Some evidence also suggests a "lipid extracting effect," where this compound complexes remove lipids from the bilayer, leading to transient ion leakage.[8][14]

It is plausible that both mechanisms contribute to the overall disruption of the membrane's structure and function.

Membrane Depolarization and Ion Leakage

Regardless of the precise mechanism of disruption, a key consequence of this compound's interaction with the membrane is a rapid and sustained dissipation of the membrane potential.[4][10][12][15] This depolarization is primarily driven by the efflux of intracellular potassium ions.[4][12] The loss of membrane potential is a critical event that has a cascading effect on numerous cellular processes.[4]

Inhibition of Macromolecular Synthesis and Cell Death

The collapse of the membrane potential disrupts essential cellular functions that are dependent on an energized membrane. This leads to the inhibition of the synthesis of key macromolecules, including DNA, RNA, proteins, and peptidoglycan (cell wall).[1][4][9] The cessation of these vital processes ultimately results in rapid bacterial cell death.[4] It is important to note that this compound exerts its bactericidal effect without causing cell lysis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and interactions.

ParameterOrganismValueConditionsReference
This compound MIC S. aureus0.25 - 1.0 µg/mLStandard broth microdilution[16]
E. faecium (VRE)1.0 - 4.0 µg/mLStandard broth microdilution[16]
Effect of Calcium on MIC Enterococci2- to 4-fold lower MICBroth with 50 mg/L Ca²⁺ vs. standard CAMHB[7]
This compound-Calcium Stoichiometry In solution1:1 molar ratioNuclear Magnetic Resonance (NMR)[8]
Oligomer Stoichiometry Model membranes~7-8 subunitsFörster Resonance Energy Transfer (FRET)[8]
Membrane Depolarization Time S. aureus>90% reduction in 30 min5 µg/mL this compound[12]
Potassium Efflux S. aureusSignificant releaseUpon this compound exposure[12]

Table 1: this compound Activity and Interaction Parameters

Experimental Protocols

Membrane Potential Assay using DiSC₃(5)

This protocol describes a common method for measuring bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Dye Loading: Add DiSC₃(5) to the cell suspension at a final concentration of 1-5 µM. Incubate in the dark to allow the dye to partition into the polarized cell membranes, which quenches its fluorescence.

  • Baseline Measurement: Transfer the cell suspension to a fluorometer and record the baseline fluorescence.

  • This compound Addition: Add this compound to the desired final concentration.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membranes into the aqueous environment, leading to dequenching.

  • Data Analysis: Plot the fluorescence intensity over time to visualize the kinetics of membrane depolarization.

Macromolecular Synthesis Inhibition Assay

This protocol outlines a method to assess the effect of this compound on the synthesis of DNA, RNA, protein, and cell wall.

  • Bacterial Culture: Grow the bacterial strain to the early to mid-logarithmic phase.

  • Radiolabeling: Aliquot the culture into separate tubes. To each tube, add a specific radiolabeled precursor for the macromolecule of interest:

    • DNA: [³H]thymidine

    • RNA: [³H]uridine

    • Protein: [³H]leucine

    • Cell Wall: [¹⁴C]N-acetylglucosamine

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the labeled cultures. Include a no-drug control.

  • Incubation: Incubate the cultures under appropriate growth conditions.

  • Sampling: At various time points, remove aliquots from each culture.

  • Precipitation: Precipitate the macromolecules by adding a cold acid (e.g., trichloroacetic acid).

  • Filtration and Washing: Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each macromolecule at different this compound concentrations to determine the extent of inhibition.

Visualizing the Molecular Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in this compound's mechanism of action.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Dap This compound (Trianion) DapCa This compound-Ca²⁺ Complex (Monoanion) Dap->DapCa + Ca²⁺ Ca Ca²⁺ Ca->DapCa Membrane Phosphatidylglycerol (PG) -rich domains DapCa->Membrane Binding and Insertion Oligomer This compound Oligomer Membrane->Oligomer Oligomerization K_ion K⁺ Oligomer->K_ion K⁺ Efflux Depolarization Membrane Depolarization K_ion->Depolarization Leads to Inhibition Inhibition of Macromolecular Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Figure 1: The sequential mechanism of this compound's bactericidal action.

Experimental_Workflow_Membrane_Potential Culture Bacterial Culture (Mid-log phase) Prepare Cell Preparation (Wash and Resuspend) Culture->Prepare Load Dye Loading (DiSC₃(5)) Prepare->Load Baseline Measure Baseline Fluorescence Load->Baseline Treat Add this compound Baseline->Treat Monitor Monitor Fluorescence (Increase indicates depolarization) Treat->Monitor Analyze Data Analysis Monitor->Analyze

Figure 2: Workflow for the membrane potential assay.

Mechanisms of Resistance

The emergence of this compound resistance, though still relatively uncommon, poses a significant clinical challenge. Resistance mechanisms are complex and often involve multiple genetic mutations that alter the bacterial cell envelope.[2][8] Key strategies employed by bacteria to resist this compound include:

  • Alterations in Cell Membrane Phospholipid Composition: Mutations in genes involved in phospholipid metabolism, such as those encoding cardiolipin synthase (cls) and phosphatidylglycerol synthetase (pgsA), can alter the membrane composition, reducing this compound binding.[17]

  • Increased Positive Surface Charge: Mutations in the mprF gene, which encodes a lysyl-phosphatidylglycerol synthetase, can lead to an increase in the positive charge of the cell membrane.[17][18] This electrostatic repulsion hinders the binding of the positively charged this compound-calcium complex.[2][17]

  • Cell Wall Thickening and Alterations: Some resistant strains exhibit a thickened cell wall, which may act as a barrier, trapping this compound and preventing it from reaching the cell membrane.[2]

Conclusion

This compound's bactericidal activity is a result of a sophisticated, multi-step process that culminates in the catastrophic disruption of the bacterial cell membrane. Its calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and the resulting membrane depolarization and inhibition of macromolecular synthesis represent a unique and potent mechanism of action. A thorough understanding of these molecular interactions is paramount for the continued effective clinical use of this compound, for overcoming emerging resistance, and for the development of next-generation lipopeptide antibiotics.

References

Daptomycin's Crucial Interaction with Phosphatidylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daptomycin, a last-resort cyclic lipopeptide antibiotic, exerts its bactericidal activity against Gram-positive pathogens through a complex and targeted interaction with the bacterial cell membrane. A cornerstone of this mechanism is its specific and calcium-dependent binding to phosphatidylglycerol (PG), an anionic phospholipid abundant in the membranes of these bacteria. This technical guide provides an in-depth exploration of the core interaction between this compound and PG, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.

The this compound-Phosphatidylglycerol Interaction: A Two-Stage Process

The interaction between this compound and PG-containing membranes is not a simple binding event but a multi-stage process that leads to membrane disruption and ultimately cell death.[1][2][3][4][5][6][7] The initial phase involves a rapid and reversible electrostatic attraction of the calcium-daptomycin complex to the negatively charged membrane surface.[1][2][3][4][5] This is followed by a slower, irreversible insertion of the this compound lipophilic tail into the membrane core, a step that is critically dependent on the presence of PG.[1][2][3][4][5] This insertion triggers a cascade of events including this compound oligomerization, formation of PG-rich domains, and subsequent membrane perturbation.[8][9][10]

Quantitative Analysis of the this compound-PG Interaction

The affinity and stoichiometry of the this compound-PG interaction have been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and fluorescence-based titration have been pivotal in determining these parameters.

ParameterValueMethodLipid CompositionConditionsReference
Dissociation Constant (KD) 1.7 ± 0.08 µMITCDOPG-containing LUVs20 mM HEPES, 5 mM CaCl₂, 150 mM NaCl, pH 7.4[11][12]
Dissociation Constant (KD) 26.23 ± 1.35 µMITCCardiolipin-containing LUVs20 mM HEPES, 5 mM CaCl₂, 150 mM NaCl, pH 7.4[11][12]
Dissociation Constant (KD) 7.2 x 10-15 M²Fluorescence TitrationDMPG20 mM HEPES, 1.67 mM CaCl₂, pH 7.57[1][7]
Stoichiometry (this compound:PG) 1:2Fluorescence TitrationDMPG20 mM HEPES, 1.67 mM CaCl₂, pH 7.57[1][2][3][4][5][7]

Note: LUVs - Large Unilamellar Vesicles; DOPG - 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); DMPG - 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The KD for DMPG is presented in M² due to the model of one this compound binding to two PG molecules.

The Role of Calcium: An Essential Co-factor

Calcium ions are indispensable for this compound's activity, acting as a bridge between the negatively charged this compound and the anionic PG headgroups.[9] The binding of calcium to this compound induces a conformational change in the antibiotic, increasing its amphipathicity and promoting membrane insertion.[12] Interestingly, the binding of calcium to this compound is strongly dependent on the presence of PG, highlighting the synergistic nature of this tripartite interaction.[11][12][13][14]

Experimental Protocols

A detailed understanding of the this compound-PG interaction has been made possible through a variety of sophisticated experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Protocol for this compound-LUV Binding:

  • Prepare Large Unilamellar Vesicles (LUVs) of the desired lipid composition (e.g., DOPC with 25 mol% DOPG) by extrusion.

  • Prepare a solution of this compound (e.g., 50 µM) in a buffer such as 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.

  • Load the this compound solution into the ITC sample cell.

  • Load a concentrated solution of LUVs (e.g., 10 mM) into the titration syringe.

  • Perform a series of injections of the LUV solution into the this compound solution while monitoring the heat changes.

  • Analyze the resulting thermogram using a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[11][12]

Protocol for Calcium Binding to this compound in the Presence of LUVs:

  • Prepare a solution of this compound (e.g., 0.05 mM) with or without a suspension of LUVs (e.g., 1 mM) in a buffer like 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Titrate a solution of CaCl₂ (e.g., 5 mM) into the this compound/LUV mixture.

  • Perform blank titrations to account for heats of dilution.[11][12]

Fluorescence-Based Titration

This method utilizes the intrinsic fluorescence of this compound's kynurenine residue to monitor its interaction with lipids. The change in fluorescence intensity upon titration with PG is used to determine the binding affinity and stoichiometry.

Protocol:

  • Prepare a solution of this compound (e.g., 15 nM) in a buffer such as 20 mM HEPES, 1.67 mM CaCl₂, pH 7.57.

  • Prepare a stock solution of DMPG.

  • Titrate the this compound solution with increasing concentrations of DMPG.

  • Measure the fluorescence emission at 454 nm after each addition.

  • Fit the resulting titration curve to a binding model that accounts for the 1:2 stoichiometry to calculate the dissociation constant.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insights into the structural changes that this compound undergoes upon interacting with calcium and PG-containing model membranes.

Protocol for studying this compound-G3P Interaction:

  • Prepare stock solutions of this compound, CaCl₂, and sn-glycerol 3-phosphate (G3P) in a deuterated buffer (e.g., 20 mM HEPES in 90% D₂O, pD 5.4).

  • Prepare NMR samples containing a fixed concentration of this compound (e.g., 1.0 mM) and CaCl₂ (e.g., 1 mM) with varying concentrations of G3P.

  • Acquire one- and two-dimensional NMR spectra to monitor chemical shift perturbations and structural changes in this compound.[1]

Atomic Force Microscopy (HS-AFM)

High-speed atomic force microscopy allows for the real-time visualization of the effects of this compound on the morphology of supported lipid bilayers at the nanoscale.

Protocol:

  • Prepare supported lipid bilayers of a relevant composition (e.g., POPG) on a suitable substrate.

  • Image the bilayer using HS-AFM in buffer to establish a baseline.

  • Introduce this compound into the imaging chamber and continuously acquire images to observe changes in membrane structure, such as the formation of oligomers and membrane defects.[15]

Visualizing the Molecular Interactions and Workflows

Graphviz diagrams are used below to illustrate the key pathways and experimental processes.

Daptomycin_Mechanism Dap_sol This compound (solution) Ca_Dap Ca²⁺-Daptomycin Complex Dap_sol->Ca_Dap + Ca²⁺ Reversible_Binding Reversible Surface Binding Ca_Dap->Reversible_Binding Membrane Bacterial Membrane (PG-rich) Membrane->Reversible_Binding Irreversible_Insertion Irreversible Insertion & Complex Formation (Dap:2PG) Reversible_Binding->Irreversible_Insertion Slow Oligomerization Oligomerization & Domain Formation Irreversible_Insertion->Oligomerization Disruption Membrane Disruption & Cell Death Oligomerization->Disruption

Caption: Proposed mechanism of this compound interaction with PG-rich membranes.

ITC_Workflow Preparation Prepare this compound Solution & LUV Suspension ITC_Setup Load this compound into Cell, LUVs into Syringe Preparation->ITC_Setup Titration Inject LUVs into this compound Solution ITC_Setup->Titration Data_Acquisition Measure Heat Changes Titration->Data_Acquisition Analysis Analyze Thermogram to Determine KD, n, ΔH, ΔS Data_Acquisition->Analysis

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Fluorescence_Workflow Sample_Prep Prepare this compound Solution in Buffer with Ca²⁺ Titration_Step Titrate with DMPG Solution Sample_Prep->Titration_Step Fluorescence_Measurement Measure Kynurenine Fluorescence Emission Titration_Step->Fluorescence_Measurement Data_Analysis Plot Fluorescence vs. [DMPG] and Fit to Binding Model Fluorescence_Measurement->Data_Analysis Result Determine KD and Stoichiometry Data_Analysis->Result

References

Early Phase Clinical Trials of Daptomycin (LY 146032): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the early phase clinical trials of Daptomycin (LY 146032), a cyclic lipopeptide antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the initial human studies that shaped the development of this important antimicrobial agent.

Introduction

This compound (formerly LY 146032) is a novel antibiotic with a unique mechanism of action, disrupting the function of the bacterial cell membrane. It exhibits potent bactericidal activity against a wide range of Gram-positive bacteria, including resistant strains. The early clinical development of this compound, initiated by Eli Lilly and Company in the 1980s, was pivotal in establishing its safety, pharmacokinetic profile, and preliminary efficacy. This guide focuses on the foundational Phase I and Phase II clinical trials that provided the initial human data for this compound.

Phase I Clinical Trials: Pharmacokinetics and Safety in Healthy Volunteers

The primary objectives of the Phase I studies were to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy subjects. These trials were crucial in determining the appropriate dosing regimens for later-stage clinical development.

Experimental Protocol: Single and Multiple Ascending Dose Study

A key Phase I study was a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation trial.

  • Study Population: Healthy adult volunteers.

  • Study Design:

    • Single-Dose Phase: Subjects received a single intravenous infusion of LY 146032 or placebo. Doses were escalated in successive cohorts of subjects.

    • Multiple-Dose Phase: Subjects received daily intravenous infusions of LY 146032 or placebo for a specified duration (e.g., 7 to 14 days). Dose levels were escalated in different cohorts.

  • Inclusion Criteria:

    • Healthy adults.

    • Absence of clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

  • Exclusion Criteria:

    • History of significant medical conditions.

    • Use of concomitant medications.

    • Known allergies to antibiotics.

  • Pharmacokinetic Sampling: Blood and urine samples were collected at predetermined time points before, during, and after drug administration to measure this compound concentrations.

  • Safety Monitoring: Safety was assessed through continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, serum chemistry, and urinalysis).

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic analysis from a Phase I study in healthy volunteers receiving escalating doses of this compound is summarized below.

Pharmacokinetic Parameter4 mg/kg (n=6)6 mg/kg (n=6)8 mg/kg (n=6)
Cmax (µg/mL) 57.8 ± 6.198.6 ± 17.5129.1 ± 13.4
AUC0-24 (µg*h/mL) 475 ± 51747 ± 111939 ± 119
Half-life (t½) (hours) 8.1 ± 0.68.3 ± 0.88.7 ± 0.9
Volume of Distribution (Vd) (L/kg) ~0.1~0.1~0.1
Systemic Clearance (CL) (mL/h/kg) ~8.4~8.9~9.0
Urinary Excretion (% of dose) ~52~54~53
Protein Binding (%) ~92~92~92

Data are presented as mean ± standard deviation.

Safety and Tolerability

In Phase I trials, this compound was generally well-tolerated at single doses up to 6 mg/kg and multiple doses up to 4 mg/kg every 12 hours.[1] The most frequently reported adverse events were mild and transient, including headache, nausea, and injection site reactions. No serious adverse events were reported at these dose levels. However, at higher doses of 4 mg/kg administered every 12 hours, reversible skeletal muscle effects were observed, which led to the temporary suspension of the initial development program.[1]

Phase II Clinical Trials: Efficacy in Patients

Following the initial safety and pharmacokinetic assessments, Phase II trials were conducted to evaluate the efficacy and further assess the safety of this compound in patients with specific infections. The early Phase II studies conducted by Eli Lilly in the 1980s and early 1990s provided the first indications of this compound's clinical utility.

Experimental Protocol: Complicated Skin and Soft Tissue Infections (cSSTI)

Two multicenter, randomized Phase II trials were conducted to compare the efficacy of LY 146032 with standard-of-care antibiotics in patients with cSSTI.[2]

  • Study Population: A total of 285 patients with complicated skin and soft tissue infections.[2]

  • Study Design: Patients were randomized to receive either intravenous LY 146032 or a conventional antibiotic (a β-lactam agent or vancomycin).[2]

  • Dosing Regimen: One of the this compound regimens evaluated was 2 mg/kg administered once daily.[2]

  • Efficacy Assessment: The primary efficacy endpoint was the clinical response, defined as clinical cure or improvement at the end of therapy.

  • Microbiological Assessment: Bacteriological response was also assessed by culture and sensitivity testing of isolates from the infection site.

Data Presentation: Efficacy in Complicated Skin and Soft Tissue Infections

The results from one of the early Phase II trials in patients with cSSTI are presented below.

Treatment GroupNumber of Evaluable PatientsClinical Cure or ImprovementSuccess Rate (%)
This compound (2 mg/kg once daily) 302996.6%[2]
Conventional Therapy 393794.9%[2]
Experimental Protocol: Bacteremia

A Phase II study was also conducted to evaluate this compound in patients with bacteremia.

  • Study Population: Patients with documented bacteremia.

  • Study Design: This was likely an open-label study to assess the efficacy and safety of this compound in a patient population with serious infections.

  • Dosing Regimen: Patients received a 6 mg/kg loading dose of LY 146032, followed by 3 mg/kg every 12 hours.[2]

  • Efficacy Assessment: The primary endpoints were clinical outcome and bacteriological cure.

Data Presentation: Efficacy in Bacteremia

The results from the early Phase II trial in patients with bacteremia are summarized below.

Treatment GroupNumber of Evaluable PatientsFavorable Clinical Outcome and Bacteriological CureSuccess Rate (%)
This compound 191789.5%[2]

Visualizations

Mechanism of Action of this compound

Daptomycin_Mechanism_of_Action This compound This compound (LY 146032) Complex This compound-Ca2+ Complex This compound->Complex Binds to Ca2 Calcium Ions (Ca2+) Ca2->Complex Insertion Oligomerization and Membrane Insertion Complex->Insertion Interacts with Membrane Gram-Positive Bacterial Cell Membrane Membrane->Insertion Channel Ion Channel Formation Insertion->Channel Efflux Potassium (K+) Efflux Channel->Efflux Depolarization Membrane Depolarization Efflux->Depolarization Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: this compound's calcium-dependent binding and insertion into the bacterial cell membrane.

Phase I Clinical Trial Workflow

Phase1_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Healthy Volunteer Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Physical Exam, ECG, Labs) Informed_Consent->Baseline Randomization Randomization (this compound or Placebo) Baseline->Randomization Dosing Single or Multiple Ascending Doses Randomization->Dosing PK_Sampling Pharmacokinetic Sampling (Blood and Urine) Dosing->PK_Sampling Safety_Monitoring Continuous Safety Monitoring Dosing->Safety_Monitoring Follow_up_Visits Follow-up Visits Dosing->Follow_up_Visits Final_Safety_Assessment Final Safety Assessment Follow_up_Visits->Final_Safety_Assessment

Caption: Workflow of a typical Phase I single and multiple ascending dose clinical trial.

Phase II Clinical Trial Workflow for cSSTI

Phase2_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment and Assessment cluster_outcome End of Study Patient_Screening Patient Screening (cSSTI Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Daptomycin_Arm This compound Treatment Arm Randomization->Daptomycin_Arm Comparator_Arm Comparator Treatment Arm Randomization->Comparator_Arm Efficacy_Assessment Clinical and Microbiological Assessments Daptomycin_Arm->Efficacy_Assessment Safety_Monitoring Adverse Event Monitoring Daptomycin_Arm->Safety_Monitoring Comparator_Arm->Efficacy_Assessment Comparator_Arm->Safety_Monitoring End_of_Treatment End of Treatment Visit Efficacy_Assessment->End_of_Treatment Test_of_Cure Test of Cure Visit End_of_Treatment->Test_of_Cure Data_Analysis Data Analysis and Reporting Test_of_Cure->Data_Analysis

References

Structural Analogues of Daptomycin: A Technical Guide to Structure-Activity Relationships and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action, which involves a calcium-dependent interaction with the bacterial cell membrane, has made it a critical last-resort therapeutic.[5][6][7][8] The emergence of this compound-resistant strains has spurred significant research into the development of structural analogues with improved potency, expanded spectrum of activity, and the ability to overcome resistance.[9][10] This technical guide provides a comprehensive overview of the structural analogues of this compound, their biological activities, and the key experimental protocols used for their evaluation.

This compound Structure and Mechanism of Action

This compound consists of a 13-amino acid cyclic peptide core with a decanoyl lipid tail attached to the N-terminal tryptophan. The peptide ring is formed by an ester linkage between the C-terminal kynurenine and the side chain of threonine at position four.[4][5] The molecule contains several non-proteinogenic and D-amino acids.[11]

The antibacterial activity of this compound is dependent on the presence of calcium ions.[5][7] In the presence of calcium, this compound undergoes a conformational change that facilitates its insertion into the bacterial cytoplasmic membrane.[4][12] This process leads to membrane depolarization, potassium ion efflux, and ultimately, cell death.[5][7]

Structural Analogues and Structure-Activity Relationships (SAR)

Extensive research has focused on modifying three key regions of the this compound molecule: the N-terminal lipid tail, the cyclic peptide core, and individual amino acid residues. These studies have provided crucial insights into the structure-activity relationships (SAR) of this important antibiotic.

Modifications of the N-Terminal Lipid Tail

The length and nature of the lipid tail are critical for this compound's antibacterial activity. Elongation of the fatty acyl chain has been shown to enhance its activity.[13] Conversely, replacing the flexible n-decanoyl group with a more rigid structure, such as a 4-(phenylethynyl)benzoyl group, can greatly reduce antibacterial activity, suggesting the importance of the tail's flexibility for membrane insertion.[14][15]

Modifications of the Cyclic Peptide Core

Alterations to the cyclic peptide core, such as replacing the ester linkage with a more stable lactam, have been investigated. A this compound analogue with a singly modified lactam showed an eight-fold increase in its minimum inhibitory concentration (MIC) against MRSA, indicating a significant loss of activity.[14][15] This highlights the critical role of the ester bond in maintaining the active conformation of the molecule.

Amino Acid Substitutions

Systematic replacement of individual amino acids has yielded a wealth of SAR data.

  • Position 2 (D-Asn): Appending hydrophobic groups to the D-asparagine at position 2 did not improve activity; in fact, it led to a 2- to 32-fold increase in MIC values.[9] This suggests that this residue may not be in close proximity to the cell membrane during its interaction.[9]

  • Position 6 (Orn): The positive charge of the ornithine residue at position 6 is not essential for antibacterial activity.[4] However, replacing ornithine with residues containing a negative charge or an amide group abolishes the antibacterial effect.[4]

  • Position 8 (D-Ala) and Position 11 (D-Ser): These positions are amenable to modification. Substitution with cationic residues like D-Arg or D-Lys at these positions resulted in little to no loss of activity, and in some cases, led to derivatives with lower MICs than this compound against certain strains.[1][2][5][16]

  • Position 12 (3-mGlu): The non-proteinogenic amino acid (2S, 3R)-3-methylglutamic acid (mGlu) is crucial for activity.[4][14] Its replacement with glutamic acid results in a significant increase in MIC.[4][11]

  • Position 13 (Kyn): The kynurenine residue can be modified. Replacing it with tryptophan increases the MIC.[11] However, chemoenzymatic approaches have been used to introduce various alkyl groups onto the tryptophan residue (a precursor to kynurenine in some synthetic routes), leading to analogues with 2- to 80-fold improvements in potency against MRSA, VRE, and this compound-resistant strains.[10]

Quantitative Activity of this compound Analogues

The antibacterial activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC data for various this compound analogues against key Gram-positive pathogens.

Analogue/ModificationTest OrganismMIC (µg/mL)Fold Change vs. This compoundReference
This compound S. aureus (MRSA)0.5 - 2-[4][14]
This compound E. faecalis (VRE)1 - 4-[4]
This compound B. subtilis0.5 - 1-[1]
Lipid Tail Modifications
4-(phenylethynyl)benzoyl tailS. aureus (MRSA)> 64> 32[14][15]
Peptide Core Modifications
Lactam analogueS. aureus (MRSA)88[14][15]
Amino Acid Substitutions
Position 2 (D-Asn)
D-Asn(Me)S. aureus2-4x higher2-4[9]
D-Asn(Octyl)S. aureus8x higher8[9]
Position 6 (Orn)
Orn -> AlaS. aureus (MRSA)1Similar[4]
Orn -> AsnS. aureus (MRSA)> 16> 8[4]
Position 8 (D-Ala)
D-Ala -> D-ArgB. subtilis22-4[1][2][16]
D-Ala -> D-LysB. subtilis22-4[1][2][16]
Position 11 (D-Ser)
D-Ser -> D-ArgB. subtilis11-2[1][2][16]
D-Ser -> D-AsnS. aureus2x higher2[16]
Position 12 (3-mGlu)
3-mGlu -> GluS. aureus8x higher8[4]
Position 13 (Kyn)
Kyn -> TrpB. subtilisIncreased> 1[11]
Prenylated this compoundS. aureus (MRSA)0.03 - 0.252-80x lower[10]

Experimental Protocols

Synthesis of this compound Analogues

The chemical synthesis of this compound and its analogues is a complex undertaking due to the presence of a macrocyclic ester, non-proteinogenic amino acids, and multiple chiral centers.[12]

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for preparing linear peptide precursors.[4][9]

  • Resin Loading: The C-terminal amino acid (or a precursor) is attached to a solid support resin.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Wash Steps: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat: The deprotection and coupling cycles are repeated until the desired linear peptide sequence is assembled.

  • Lipid Tail Coupling: The N-terminal lipid tail is coupled to the final amino acid.

  • Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The purified linear peptide is cyclized in solution under dilute conditions to favor intramolecular ester or lactam formation.

  • Final Purification: The final cyclic lipopeptide is purified by RP-HPLC.

Chemoenzymatic Synthesis: This approach combines chemical synthesis of a linear peptide precursor with an enzymatic cyclization step.[10][17] For example, excised peptide cyclases from nonribosomal peptide synthetase (NRPS) machinery can catalyze the macrocyclization.[17] This method can offer improved regioselectivity for the cyclization reaction.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogues is determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Mueller-Hinton Broth (MHB) is prepared and supplemented with calcium to a final concentration of 50 µg/mL, as this compound's activity is calcium-dependent.[18][19][20]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the calcium-supplemented MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the bacterium.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the therapeutic potential of novel this compound analogues. The neutropenic murine thigh infection model is a commonly used model for assessing the efficacy of antibiotics against Gram-positive pathogens.[21][22]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, the mice are treated with the this compound analogue via a relevant route of administration (e.g., subcutaneous or intravenous). Various dosing regimens can be tested.

  • Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the analogue. The efficacy is often correlated with PK/PD parameters such as the ratio of the peak concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[21][22]

Visualizations

Experimental Workflow for Synthesis and Evaluation of this compound Analogues

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Proposed Mechanism of Action of this compound

daptomycin_moa cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space dap_free This compound (Free) dap_ca This compound-Ca2+ Complex dap_free->dap_ca + Ca2+ ca2 Ca2+ ca2->dap_ca membrane_insertion Membrane Insertion dap_ca->membrane_insertion oligomerization Oligomerization membrane_insertion->oligomerization pore_formation Pore Formation / Membrane Disruption oligomerization->pore_formation k_efflux K+ Efflux pore_formation->k_efflux depolarization Membrane Depolarization k_efflux->depolarization cell_death Cell Death depolarization->cell_death

Caption: Calcium-dependent mechanism of action of this compound.

Conclusion

The development of novel this compound analogues is a promising strategy to combat the growing threat of antibiotic-resistant Gram-positive bacteria. A thorough understanding of the structure-activity relationships, guided by systematic modifications of the lipid tail, peptide core, and individual amino acid residues, is essential for the rational design of next-generation lipopeptide antibiotics. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these analogues, from initial in vitro screening to in vivo efficacy studies. The continued exploration of this compound's chemical space will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Daptomycin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and for surveillance of potential resistance. A unique characteristic of this compound is its dependence on physiological concentrations of free calcium ions for its antibacterial activity.[1][5][6] This necessitates specific modifications to standard susceptibility testing protocols.

These application notes provide detailed protocols for the principal methods of this compound in vitro susceptibility testing: broth microdilution (BMD), disk diffusion, and gradient diffusion (Etest), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

I. Critical Factor: Calcium Supplementation

The in vitro activity of this compound is significantly influenced by the concentration of calcium in the test medium.[7] For reliable and reproducible results that correlate with in vivo efficacy, it is imperative to supplement the growth media with calcium to achieve a final physiological concentration of 50 µg/mL.[1][5][6]

II. Recommended Testing Methods

The recommended methods for determining this compound susceptibility are broth microdilution and gradient diffusion strips.[5][6] While disk diffusion has been used, it is less reliable due to variability in the calcium content of agar and is not recommended for enterococci.[8][9]

A. Broth Microdilution (BMD) Method

The BMD method is considered the reference method by both CLSI and EUCAST for determining the minimum inhibitory concentration (MIC) of this compound.[5][6]

Experimental Protocol: this compound Broth Microdilution

  • Media Preparation:

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

    • Aseptically add a sterile solution of calcium chloride (CaCl₂) to the CAMHB to achieve a final free calcium concentration of 50 µg/mL.[1][5]

    • For testing fastidious organisms like streptococci, CAMHB can be supplemented with 2-5% lysed horse blood.[5]

  • This compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound powder of known potency in a suitable solvent as recommended by the manufacturer.

    • Perform serial twofold dilutions of this compound in the calcium-supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.

    • Within 15 minutes of preparation, dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for staphylococci and enterococci.

  • Result Interpretation:

    • Following incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Interpret the MIC results according to the current CLSI or EUCAST breakpoints (see Tables 1 and 2).

B. Gradient Diffusion (Etest) Method

The Etest method utilizes a plastic strip impregnated with a predefined gradient of this compound. It provides an MIC value where the elliptical zone of inhibition intersects the strip.

Experimental Protocol: this compound Etest

  • Media Preparation:

    • Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. The calcium content of the agar is critical and should be within the required range (25-40 µg/mL).[5][10] Some manufacturers recommend specific MHA formulations for this compound testing.[5]

    • Pour the MHA into petri dishes to a uniform depth of 4 mm.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[11]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]

  • Application of Etest Strip:

    • Using sterile forceps, apply the this compound Etest strip to the center of the inoculated agar surface. Ensure the entire length of the strip is in contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.

    • Interpret the MIC according to current breakpoints (see Tables 1 and 2). For enterococci, the ellipse margins can sometimes be hazy, making interpretation more challenging.[1]

C. Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test that categorizes an organism as susceptible, intermediate, or resistant based on the diameter of the zone of inhibition around an antibiotic-impregnated disk. As noted, this method is not recommended for enterococci due to issues with controlling calcium levels in agar.[8]

Experimental Protocol: this compound Disk Diffusion (for S. aureus)

  • Media and Disk:

    • Use Mueller-Hinton agar with a consistent and appropriate calcium concentration.

    • Use paper disks containing 30 µg of this compound.[11]

  • Inoculum Preparation and Inoculation:

    • Prepare a 0.5 McFarland standard inoculum and inoculate the MHA plate for confluent growth as described for the Etest method.[11]

  • Disk Application:

    • Within 15 minutes of inoculation, apply the 30 µg this compound disk to the surface of the agar using sterile forceps.[12] Gently press the disk to ensure complete contact.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

    • Interpret the zone diameter according to established breakpoints (see Table 1).

III. Data Presentation: Interpretive Criteria and Quality Control

Quantitative Data Summary

Table 1: CLSI this compound Breakpoints (M100, 29th Ed.) [13][14]

Organism GroupTest MethodSusceptible (S)Susceptible-Dose Dependent (SDD)Intermediate (I)Resistant (R)
Staphylococcus aureusMIC (µg/mL)≤1---
Disk Diffusion (mm)≥16---
Enterococcus faecium onlyMIC (µg/mL)-≤4-≥8
Enterococcus spp. (other than E. faecium)MIC (µg/mL)≤2-4≥8
Streptococcus spp. (Groups A, B, C, G)MIC (µg/mL)≤1---
  • Note on Enterococcus Breakpoints: The breakpoints for Enterococcus species were revised by CLSI in 2019.[13][15][16] The "Susceptible-Dose Dependent" (SDD) category for E. faecium is based on a higher this compound dosage of 8-12 mg/kg/day.[14][15] For other enterococci, the susceptible breakpoint is based on a standard dose of 6 mg/kg/day.[13][15]

Table 2: EUCAST this compound Breakpoints

Organism GroupSusceptible (S) (MIC, µg/mL)Resistant (R) (MIC, µg/mL)
Staphylococcus spp.≤1>1
Streptococcus spp. (Groups A, B, C, G)≤1>1
  • Note: EUCAST has not established breakpoints for Enterococcus species.[2]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

QC StrainTest MethodAcceptable Range
Staphylococcus aureus ATCC® 29213Broth Microdilution (MIC, µg/mL)0.25 - 1
Staphylococcus aureus ATCC® 25923Disk Diffusion (Zone Diameter, mm)20 - 26
Enterococcus faecalis ATCC® 29212Broth Microdilution (MIC, µg/mL)1 - 4
  • QC testing should be performed with each new batch of media and reagents, and on each day of testing.[17] Results must fall within these ranges for patient results to be considered valid.

IV. Visualizations

Experimental Workflows

Daptomycin_AST_Workflow start Start: Receive Isolate prep_culture Prepare Pure Culture (18-24h incubation) start->prep_culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_culture->prep_inoculum bmd Broth Microdilution (Calcium-supplemented MHB) prep_inoculum->bmd Dilute & Inoculate etest Gradient Diffusion (Etest) (MHA with adequate Ca2+) prep_inoculum->etest Swab Plate disk Disk Diffusion (30 µg disk) prep_inoculum->disk Swab Plate incubate Incubate (35°C, 16-20h) bmd->incubate etest->incubate Apply Strip disk->incubate Apply Disk read_results Read Results (MIC or Zone Diameter) incubate->read_results interpret Interpret using Breakpoints (CLSI/EUCAST) read_results->interpret report Report as S, I, R, or SDD interpret->report qc Perform QC with Reference Strains qc->prep_inoculum Concurrent Testing

Caption: General workflow for this compound in vitro susceptibility testing.

Broth_Microdilution_Protocol prep_media Prepare CAMHB + 50 µg/mL Ca2+ prep_drug Prepare Serial Dilutions of this compound in Microtiter Plate prep_media->prep_drug inoculate_plate Inoculate Microtiter Plate prep_drug->inoculate_plate prep_inoculum Prepare 0.5 McFarland Inoculum dilute_inoculum Dilute Inoculum to final 5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Protocol for this compound broth microdilution (BMD).

Gradient_Diffusion_Protocol prep_inoculum Prepare 0.5 McFarland Inoculum swab_plate Swab Mueller-Hinton Agar Plate for confluent growth prep_inoculum->swab_plate apply_strip Apply this compound Etest Strip swab_plate->apply_strip incubate Incubate at 35°C for 16-20h apply_strip->incubate read_mic Read MIC at intersection of ellipse and strip incubate->read_mic

Caption: Protocol for this compound gradient diffusion (Etest).

V. Conclusion

Accurate and reproducible in vitro susceptibility testing of this compound is essential for its effective clinical use. The key consideration is the mandatory supplementation of test media with a physiological concentration of calcium ions. The broth microdilution method remains the gold standard, while the gradient diffusion Etest offers a reliable alternative. Adherence to standardized protocols and rigorous quality control are paramount for obtaining meaningful results that can guide patient treatment and inform antimicrobial stewardship efforts.

References

Standardized Protocol for Daptomycin MIC Determination: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the standardized determination of daptomycin minimum inhibitory concentrations (MICs). Accurate and reproducible MIC data are crucial for the surveillance of antimicrobial resistance, clinical decision-making, and the development of new therapeutic agents. This compound's unique calcium-dependent mechanism of action necessitates specific modifications to standard susceptibility testing protocols. This document outlines the established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reliable results.

Introduction to this compound Susceptibility Testing

This compound is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves the disruption of the bacterial cell membrane potential in a calcium-dependent manner.[1][2] Consequently, the concentration of free calcium ions in the testing medium significantly influences the in vitro activity of this compound.[1][3] Standard susceptibility testing media, such as Mueller-Hinton Broth (MHB), must be supplemented with calcium to a physiological concentration to obtain accurate MIC values.[1][4][5] Both CLSI and EUCAST mandate the supplementation of broth microdilution media with calcium to a final concentration of 50 mg/L for this compound MIC determination.[5][6][7]

Data Presentation: Interpretive Criteria and Quality Control

The following tables summarize the essential quantitative data for this compound MIC testing, including interpretive breakpoints for key pathogens and quality control (QC) ranges for recommended reference strains.

Table 1: this compound MIC Interpretive Criteria (µg/mL) - CLSI

OrganismSusceptible (S)Susceptible-Dose Dependent (SDD)Intermediate (I)Resistant (R)
Staphylococcus aureus≤1---
Enterococcus faecium-≤4-≥8
Enterococcus spp. (other than E. faecium)≤2-4≥8

Note: The SDD category for E. faecium is based on a dosage regimen of 8-12 mg/kg administered every 24 hours in adults and is intended for serious infections.[8][9] The susceptible breakpoint for other Enterococcus species is based on a 6 mg/kg dosage.[8][9]

Table 2: this compound MIC Interpretive Criteria (µg/mL) - EUCAST

OrganismSusceptible (S)Resistant (R)
Staphylococcus aureus≤1>1
Enterococcus faecalis≤2>2
Enterococcus faecium≤4>4

Table 3: Quality Control Ranges for this compound MIC Testing

Quality Control StrainMethodCLSI QC Range (µg/mL)EUCAST QC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.25 - 10.25 - 1
Enterococcus faecalis ATCC® 29212Broth Microdilution1 - 41 - 4
Enterococcus faecalis ATCC® 51299Broth Microdilution2 - 82 - 8

Experimental Protocols

The reference method for determining this compound MICs is broth microdilution. Gradient diffusion methods, such as Etest, are also utilized and generally show good correlation with the reference method, provided the agar medium has an adequate calcium concentration.[2][4]

Protocol 1: this compound MIC Determination by Broth Microdilution (CLSI/EUCAST)

This protocol describes the standardized broth microdilution method for determining this compound MICs.

1. Media Preparation: Calcium-Supplemented Mueller-Hinton Broth (Ca-MHB)

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Prepare a sterile stock solution of calcium chloride (CaCl₂).

  • Aseptically add the sterile CaCl₂ stock solution to the prepared CAMHB to achieve a final free calcium ion concentration of 50 mg/L.[1][5]

  • It is recommended to verify the final calcium concentration of each new batch of medium.[4]

  • Dispense the Ca-MHB into 96-well microtiter plates.

2. This compound Stock Solution and Dilutions

  • Prepare a stock solution of this compound powder of known potency in a suitable solvent as recommended by the manufacturer.

  • Perform serial twofold dilutions of the this compound stock solution in Ca-MHB to achieve the desired final concentration range in the microtiter plates.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum in Ca-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

4. Inoculation and Incubation

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension.

  • Include a growth control well (Ca-MHB without this compound) and a sterility control well (uninoculated Ca-MHB).

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

5. Result Interpretation

  • Following incubation, examine the microtiter plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Compare the obtained MIC value to the interpretive criteria in Tables 1 and 2 to determine the susceptibility category.

Protocol 2: this compound MIC Determination by Gradient Diffusion (Etest)

This protocol provides a general guideline for using the Etest gradient diffusion method.

1. Media and Inoculum Preparation

  • Use Mueller-Hinton agar (MHA) plates. The inherent calcium concentration of MHA can be variable, which may affect results.[3] It is crucial to use a media batch that supports accurate this compound MIC determination for QC strains.

  • Prepare the inoculum as described in Protocol 1, step 3.

2. Inoculation

  • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the agar surface to dry for 5-15 minutes before applying the Etest strip.

3. Application of Etest Strip and Incubation

  • Aseptically apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards.

  • Ensure the entire length of the strip is in complete contact with the agar surface.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

4. Result Interpretation

  • After incubation, an elliptical zone of inhibition will be visible around the strip.

  • Read the MIC value at the point where the lower part of the ellipse of growth inhibition intersects the MIC scale on the strip.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound MIC determination and the logic for interpreting results for Enterococcus species.

Daptomycin_MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Media Prepare Calcium-Supplemented Mueller-Hinton Broth (50 mg/L Ca²⁺) This compound Prepare this compound Serial Dilutions Dilute_Inoculum Dilute Inoculum to ~5x10⁵ CFU/mL Inoculum Prepare 0.5 McFarland Standardized Inoculum Inoculum->Dilute_Inoculum Inoculate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Interpret Interpret Result based on CLSI/EUCAST Breakpoints Read_MIC->Interpret Daptomycin_Enterococcus_Interpretation Start This compound MIC Result for Enterococcus spp. Species Isolate is Enterococcus faecium? Start->Species MIC_Efaecium MIC ≤ 4 µg/mL? Species->MIC_Efaecium Yes MIC_Other MIC ≤ 2 µg/mL? Species->MIC_Other No SDD Susceptible-Dose Dependent (SDD) MIC_Efaecium->SDD Yes Resistant_Efaecium Resistant MIC_Efaecium->Resistant_Efaecium No (MIC > 4 µg/mL) MIC_Other_Int MIC = 4 µg/mL? MIC_Other->MIC_Other_Int No (MIC > 2 µg/mL) Susceptible_Other Susceptible MIC_Other->Susceptible_Other Yes Intermediate_Other Intermediate MIC_Other_Int->Intermediate_Other Yes Resistant_Other Resistant MIC_Other_Int->Resistant_Other No (MIC > 4 µg/mL)

References

Daptomycin Time-Kill Curve Assay: Application Notes and Protocols for Determining Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Daptomycin time-kill curve assays to evaluate its bactericidal activity against Gram-positive bacteria.

Introduction

This compound is a cyclic lipopeptide antibiotic with potent, concentration-dependent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action involves the disruption of bacterial cell membrane integrity in a calcium-dependent manner, leading to rapid membrane depolarization and cell death.[1][2][5] Time-kill curve assays are essential in vitro pharmacodynamic studies that provide critical data on the rate and extent of bacterial killing by an antimicrobial agent over time.[6][7][8] This information is invaluable for preclinical and clinical research, helping to establish dosing regimens and predict therapeutic efficacy.[9][10]

Mechanism of Action of this compound

This compound's bactericidal effect is initiated by its binding to the bacterial cytoplasmic membrane in the presence of physiological concentrations of calcium ions.[1][2][11] This binding is facilitated by the interaction of this compound's lipid tail with the phospholipid bilayer.[1] Following membrane insertion, this compound molecules oligomerize, forming a complex that disrupts the membrane structure.[1][5] This disruption leads to the formation of ion channels or pores, causing a rapid efflux of intracellular potassium ions. The resulting membrane depolarization dissipates the cell's membrane potential, which in turn inhibits the synthesis of essential macromolecules like proteins, DNA, and RNA, ultimately leading to rapid cell death.[1][5]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP This compound Ca Ca²⁺ DAP->Ca Complexation PG Phosphatidylglycerol (PG) Ca->PG Ca²⁺ dependent insertion Membrane K_ion K⁺ PG->K_ion Oligomerization & Pore Formation CellDeath Cell Death K_ion->CellDeath K⁺ Efflux & Membrane Depolarization Macromolecule_synthesis Inhibition of Macromolecule Synthesis CellDeath->Macromolecule_synthesis leads to

Caption: this compound's Calcium-Dependent Mechanism of Action.

Experimental Protocol: this compound Time-Kill Curve Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to assess the in vitro bactericidal activity of this compound.[6][12][13]

I. Materials

  • Bacterial Strains: Test organism(s) of interest (e.g., S. aureus, E. faecalis).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L is crucial for this compound's activity.[14] Tryptic Soy Agar (TSA) or other suitable solid media for colony counting.

  • This compound: Analytical grade this compound powder.

  • Reagents: Sterile saline (0.9% NaCl), sterile phosphate-buffered saline (PBS).

  • Equipment: Shaking incubator, spectrophotometer, sterile culture tubes, micropipettes, sterile pipette tips, 96-well microtiter plates, spreaders, automatic plate counter or manual counting equipment.

II. Preliminary Steps

  • Minimum Inhibitory Concentration (MIC) Determination: Prior to the time-kill assay, determine the MIC of this compound for the test organism using the broth microdilution method as described by CLSI. This value is essential for selecting the appropriate antibiotic concentrations for the time-kill assay.[12][13]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a high concentration. Further dilutions should be made in CAMHB.

III. Assay Procedure

  • Inoculum Preparation:

    • From a fresh overnight culture on a non-selective agar plate, select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth, typically corresponding to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL in the test tubes.

  • Assay Setup:

    • Prepare a series of sterile tubes for each bacterial strain to be tested.

    • Each set of tubes should include:

      • Growth Control: No antibiotic.

      • Test Concentrations: this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

    • Add the appropriate volume of the diluted bacterial inoculum to each tube.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[7][15]

  • Bacterial Enumeration:

    • Perform serial ten-fold dilutions of the collected samples in sterile saline or PBS to prevent antibiotic carryover.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

IV. Data Analysis and Interpretation

  • Plotting the Time-Kill Curve: Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each this compound concentration and the growth control.

  • Determining Bactericidal Activity: Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in the initial CFU/mL at a specific time point.[6][15][16]

  • Synergy Testing (Optional): The time-kill assay can be adapted to assess the synergistic, indifferent, or antagonistic effects of this compound in combination with other antimicrobial agents. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.[14][15]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC Determine MIC of This compound Setup Set up Test Tubes: - Growth Control - this compound (multiples of MIC) MIC->Setup Inoculum Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) Inoculum->Setup Incubate Incubate at 37°C with Shaking Setup->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Dilute Serial Dilution & Plating Sample->Dilute Count Incubate Plates & Count Colonies Dilute->Count Plot Plot log₁₀ CFU/mL vs. Time Count->Plot Interpret Interpret Results (Bactericidal Activity) Plot->Interpret

Caption: Experimental Workflow for a this compound Time-Kill Curve Assay.

Data Presentation

Quantitative data from this compound time-kill assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Example MIC and MBC Data for this compound

Bacterial IsolateMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus (MSSA) ATCC 292130.512
S. aureus (MRSA) ATCC 43300122
E. faecalis ATCC 29212242
Vancomycin-Intermediate S. aureus284

Note: Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.[17]

Table 2: Example Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)This compound at 1x MIC (log₁₀ CFU/mL)This compound at 4x MIC (log₁₀ CFU/mL)
05.75.75.7
26.54.23.1
47.83.1<2.0
68.9<2.0<2.0
89.1<2.0<2.0
129.2<2.0<2.0
249.3<2.0<2.0

Conclusion

The this compound time-kill curve assay is a robust method for characterizing the bactericidal activity of this important antibiotic. Adherence to standardized protocols and careful data analysis are critical for obtaining reliable and reproducible results. The information gleaned from these assays is fundamental to understanding the pharmacodynamics of this compound and guiding its effective clinical use in treating serious Gram-positive infections.

References

Application Notes and Protocols for Checkerboard Assay: Investigating Daptomycin and Beta-Lactam Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to evaluate the synergistic activity of daptomycin in combination with beta-lactam antibiotics against clinically relevant bacteria.

Introduction

The emergence of antibiotic resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of selecting for resistant variants.[1][2] The combination of the cyclic lipopeptide antibiotic this compound with various beta-lactams has demonstrated notable synergistic activity in numerous in vitro studies.[3][4] This synergy is of particular interest for treating refractory infections where this compound monotherapy may be insufficient.[5]

The checkerboard assay is a well-established in vitro method to quantitatively assess the interaction between two antimicrobial agents.[6] By testing a wide range of concentrations of both drugs, alone and in combination, this method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key parameter for defining synergy, additivity, or antagonism.[6]

Mechanism of Synergy

The synergistic effect between this compound and beta-lactams is multifaceted. The primary proposed mechanism involves the alteration of the bacterial cell envelope by beta-lactams. Beta-lactams inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This inhibition leads to changes in the cell surface charge, often resulting in a reduction of the net positive charge.[2] this compound, being an anionic lipopeptide, experiences electrostatic repulsion from the positively charged bacterial cell membrane. By reducing this positive charge, beta-lactams facilitate the binding of this compound to the cell membrane, thereby enhancing its bactericidal activity.[2][7] Other proposed mechanisms include beta-lactam-induced alterations in cell membrane fluidity and delocalization of anionic phospholipids, which may further contribute to improved this compound activity.[7]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Required for SurfaceCharge Positive Surface Charge DapBinding This compound Binding to Cell Membrane SurfaceCharge->DapBinding Repels CellDeath Bacterial Cell Death DapBinding->CellDeath Leads to BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->SurfaceCharge Reduces This compound This compound This compound->DapBinding Binds

Caption: Proposed mechanism of this compound and beta-lactam synergy.

Experimental Protocols

This section provides a detailed protocol for performing a checkerboard microdilution assay.

Materials
  • 96-well microtiter plates (U-bottom)

  • This compound and beta-lactam antibiotic stock solutions of known concentration

  • Appropriate bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Methods

1. Preparation of Antibiotic Solutions

  • Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in a suitable solvent as recommended by the manufacturer.

  • Perform serial two-fold dilutions of each antibiotic in CAMHB to obtain a range of concentrations. Typically, dilutions are prepared at four times the final desired concentration.

2. Inoculum Preparation

  • From a fresh overnight culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Checkerboard Plate Setup

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Along the x-axis (e.g., columns 1-10), add 50 µL of each serial dilution of the beta-lactam antibiotic (at 4x the final concentration). This will create a gradient of the beta-lactam concentration.

  • Along the y-axis (e.g., rows A-G), add 50 µL of each serial dilution of this compound (at 4x the final concentration). This will create a gradient of the this compound concentration.

  • The wells will now contain 100 µL of various combinations of the two antibiotics at 2x their final concentration.

  • Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

  • Row H should contain serial dilutions of the beta-lactam alone to determine its MIC.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Finally, add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

cluster_0 Checkerboard Assay Workflow prep_antibiotics Prepare Antibiotic Serial Dilutions (this compound & Beta-lactam) setup_plate Set up 96-well Plate: - Add CAMHB - Add Antibiotic Dilutions - Add Inoculum prep_antibiotics->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubation Incubate Plate (35°C for 16-20 hours) setup_plate->incubation read_results Read MICs Visually or with a Plate Reader incubation->read_results calc_fic Calculate FIC Index read_results->calc_fic interpretation Interpret Results: Synergy, Additivity, or Antagonism calc_fic->interpretation

References

Daptomycin's Role in Combating Bacterial Biofilms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of daptomycin in biofilm eradication research models. This compound, a cyclic lipopeptide antibiotic, has demonstrated significant activity against Gram-positive bacteria, including those embedded within resilient biofilm structures. These notes synthesize findings from various in vitro and in vivo studies to guide future research and development.

Introduction

Bacterial biofilms pose a significant challenge in clinical settings, contributing to persistent infections on medical devices and in tissues.[1][2] These structured communities of bacteria exhibit increased tolerance to conventional antibiotics, making them difficult to eradicate.[3] this compound's unique mechanism of action, which involves disruption of the bacterial cell membrane, makes it a valuable agent for studying biofilm eradication.[4][5][6] This document outlines its application in various research models, including its use in combination therapies.

Data Summary: Efficacy of this compound Against Biofilms

The following tables summarize the quantitative data on this compound's efficacy against various bacterial biofilms from several research models.

Table 1: this compound Monotherapy Efficacy Against Staphylococcal Biofilms

OrganismModel SystemThis compound Concentration/DoseOutcomeReference
S. aureus (MRSA)In vitro endocarditis model6 mg/kg/day (simulated)Time to bactericidal activity was 24h[7]
S. aureus (MRSA)In vitro PK/PD model10 mg/kg/day (simulated)Minimal effect on biofilm cell counts within 72h[8]
S. aureus (MSSA & MRSA)In vitro model20 µg/mLIneffective against biofilms of two MSSA and one MRSA strain; ~1-2 log unit reduction for one MRSA strain at 24h[9]
S. aureus (MSSA & MRSA)In vitro model40 µg/mLNear bactericidal effects after 24h, but biofilm clearance not achieved[9]
S. epidermidis (MRSE)In vivo foreign-body infection model50 mg/kg/day>7 log10 CFU/g reduction in liver and ~5.5 log10 CFU/ml reduction on catheter[10]
S. epidermidisIn vitro pharmacodynamic model12 mg/kg (simulated)Similar to growth control[11][12]
S. epidermidisIn vitro pharmacodynamic model1000 mg/LBactericidal kill at 24h and 48h, but did not fall below the limit of detection[11][12]

Table 2: this compound Combination Therapy Efficacy Against Biofilms

OrganismCombination AgentModel SystemOutcomeReference
S. aureus (MRSA)RifampinIn vitro PK/PD modelEnhanced bactericidal activity against biofilm[8]
S. aureus (MRSA)ClarithromycinIn vitro modelSignificantly improved bacterial killing effect against biofilms[13]
S. aureus (MSSA)ClarithromycinIn vitro modelCombination achieved bactericidal activity against planktonic and biofilm bacteria at 24h[14]
S. epidermidisRifampinIn vitro pharmacodynamic modelBactericidal kill at 24h and 48h and went below the limit of detection[11][12]
VREfmErtapenem or RifampinIn vitro biofilm modelDAP (8 & 10 mg/kg) plus ERT or RIF produced bactericidal activity at 168h[15]
VREfmAmpicillin or CeftarolineIn vitro biofilm modelDAP (8 & 10 mg/kg) plus AMP or CPT showed bactericidal activity against HOU503 strain[15]
Enterococcus faecalisCeftriaxoneBiofilm time-killSynergistic, with a 3.4 ± 0.4 log10 CFU/cm² reduction[16]

Table 3: Minimum Biofilm Eradication/Inhibitory Concentrations (MBEC/MBIC) of this compound

OrganismMBEC/MBICNotesReference
S. aureus (MRSA)8-16 µg/mL4 to 5 serial dilutions higher than MIC for planktonic bacteria[7]
S. aureus (MRSA)40 µg/mL (MBIC)For this compound-loaded microparticles[4]
S. epidermidis20 mg/mL (MBIC)For this compound-loaded microparticles[4]
This compound-Resistant S. aureus0.625 µg/mL (MBEC of Elasnin)Elasnin showed superior activity against this compound-resistant MRSA biofilm[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Biofilm Susceptibility Testing (MIC and MBEC Determination)

This protocol is adapted from methodologies used to assess the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC).[3][7]

1. Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • Calcium chloride (CaCl₂) solution (to supplement media to a final concentration of 50 µg/mL)

  • Sterile PBS

  • Resazurin or similar viability stain

  • Plate reader

2. Procedure: a. Biofilm Formation:

  • Prepare a bacterial suspension adjusted to 0.5 McFarland standard in TSB with 1% glucose.
  • Add 200 µL of the bacterial suspension to each well of a 96-well plate.
  • Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation. b. This compound Treatment:
  • After incubation, gently wash the wells twice with sterile PBS to remove planktonic bacteria.
  • Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (supplemented with calcium).
  • Add 200 µL of each this compound dilution to the wells containing the biofilms. Include a growth control (no antibiotic) and a sterility control (no bacteria).
  • Incubate the plate at 37°C for 24 hours. c. MBEC Determination:
  • Following treatment, wash the wells again with sterile PBS.
  • Add fresh TSB to each well and sonicate the plate for 10 minutes to dislodge the biofilm bacteria.
  • Alternatively, scrape the biofilm from the wells.
  • Plate the resulting bacterial suspension on agar plates to determine viable cell counts (CFU/mL).
  • The MBEC is defined as the lowest concentration of this compound that results in a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[11][12]

Protocol 2: In Vitro Pharmacodynamic/Pharmacokinetic (PK/PD) Biofilm Model

This protocol simulates human antibiotic exposures in an in vitro setting, as described in studies using the CDC Biofilm Reactor.[11][12][15]

1. Materials:

  • CDC Biofilm Reactor

  • Coupons of relevant material (e.g., titanium, polyurethane, chromium cobalt)[11][12][15]

  • Peristaltic pump

  • Growth medium (e.g., TSB)

  • Test antibiotic(s)

2. Procedure: a. Reactor Setup and Biofilm Growth:

  • Assemble the CDC Biofilm Reactor with the desired coupons and sterilize.
  • Inoculate the reactor with the test organism and allow for a growth phase (e.g., 24 hours) to establish a biofilm on the coupons.
  • Initiate a continuous flow of fresh medium at a slow rate to mimic physiological conditions. b. PK/PD Simulation:
  • Introduce the antibiotic into the reactor at a concentration that simulates the human Cmax.
  • Use a peristaltic pump to control the flow of fresh medium into and out of the reactor to simulate the drug's half-life.
  • Collect samples of the effluent and from the coupons at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours). c. Sample Analysis:
  • For coupon samples, sonicate or vortex to dislodge the biofilm.
  • Plate serial dilutions of the effluent and the dislodged biofilm bacteria onto appropriate agar to determine CFU/mL.
  • Plot the log10 CFU/mL over time to generate time-kill curves.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM is used to visualize the three-dimensional structure of the biofilm and assess the viability of bacteria within it.[9][17][18]

1. Materials:

  • Biofilms grown on glass coverslips or in flow cells

  • Fluorescent stains (e.g., LIVE/DEAD BacLight Viability Kit, FilmTracer™ FM™ 1-43)[17][18]

  • Fluorescently labeled this compound (e.g., Bodipy-FL-daptomycin)[18]

  • Confocal microscope

2. Procedure: a. Biofilm Preparation:

  • Grow biofilms on a suitable transparent surface (e.g., glass coverslips in a 12-well plate).[18]
  • Treat the biofilms with this compound as required by the experiment. b. Staining:
  • Gently wash the biofilms with PBS.
  • Stain the biofilms with the chosen fluorescent dye(s) according to the manufacturer's instructions. For viability staining, a combination of a green fluorescent dye for live cells and a red fluorescent dye for dead cells is common. c. Imaging:
  • Mount the stained biofilm on a microscope slide.
  • Use a confocal microscope to capture a series of z-stack images through the thickness of the biofilm.
  • Process the images using appropriate software to reconstruct a 3D image of the biofilm. This allows for the assessment of biofilm architecture, thickness, and the spatial distribution of live and dead cells.[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts in this compound biofilm research.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space DAP This compound DAP_Ca_complex This compound-Ca²⁺ Complex DAP->DAP_Ca_complex + Ca²⁺ Ca2 Ca²⁺ Ca2->DAP_Ca_complex PG Phosphatidylglycerol (PG) DAP_Ca_complex->PG Binds to PG Oligomerization Oligomerization PG->Oligomerization Insertion & Pore_Formation Pore Formation / Membrane Disruption Oligomerization->Pore_Formation Ion_Efflux K⁺ Efflux Pore_Formation->Ion_Efflux Depolarization Membrane Depolarization Ion_Efflux->Depolarization Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: this compound's mechanism of action against bacterial cells.

Biofilm_Eradication_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_outcome Outcome start Select Bacterial Strain(s) biofilm_model Choose Biofilm Model (e.g., Microtiter Plate, CDC Reactor) start->biofilm_model growth Biofilm Growth Phase (24-48h) biofilm_model->growth treatment Apply this compound (Monotherapy or Combination) growth->treatment incubation Incubation (24h) treatment->incubation quantification Quantitative Analysis (CFU counts, MBEC) incubation->quantification visualization Qualitative Analysis (CLSM, SEM) incubation->visualization results Data Interpretation & Conclusion quantification->results visualization->results

Caption: General workflow for in vitro biofilm eradication studies.

Daptomycin_Resistance_Biofilm cluster_factors Factors Contributing to Reduced Susceptibility in Biofilms cluster_outcome Outcome matrix Extracellular Matrix (Reduced Penetration) resistance This compound Resistance/ Tolerance matrix->resistance slow_growth Slow Bacterial Growth Rate slow_growth->resistance gene_expression Altered Gene Expression (e.g., mprF) membrane_charge Increased Cell Surface Positive Charge gene_expression->membrane_charge leads to membrane_charge->resistance causes electrostatic repulsion

Caption: Key factors in this compound resistance within biofilms.

Conclusion

This compound remains a critical tool in the study of biofilm-related infections. While monotherapy may not always be sufficient to eradicate mature biofilms, its efficacy is significantly enhanced when used at higher doses or in combination with other antimicrobial agents like rifampin and certain beta-lactams.[8][13][15] The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at developing novel strategies for biofilm eradication. Further research into this compound delivery systems, such as liposomal formulations, may also hold promise for improving its anti-biofilm activity.[19][20]

References

Daptomycin Formulation for In Vivo Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of daptomycin for experimental research. The information compiled is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this cyclic lipopeptide antibiotic.

Introduction to this compound

This compound is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action involves a calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization, ion leakage, and subsequent cell death without cell lysis.[2][3][4] For in vivo experimental use, proper formulation is critical to ensure solubility, stability, and accurate dosing.

This compound Formulation and Preparation

The most common formulation of this compound for research use is a lyophilized powder, which requires reconstitution before administration.

2.1. Reconstitution of Lyophilized this compound

The standard diluent for reconstituting commercial this compound (Cubicin®) is 0.9% sodium chloride (normal saline).[5][6][7] The use of dextrose-containing diluents is not recommended as they are incompatible with this compound.[1]

Protocol for Reconstitution to 50 mg/mL:

  • Bring the this compound vial and the 0.9% sodium chloride diluent to room temperature.

  • For a 500 mg vial of this compound, slowly inject 10 mL of 0.9% sodium chloride injection onto the inner wall of the vial using a sterile needle (≤21 gauge is recommended).[1][5]

  • To minimize foaming, avoid vigorous shaking or agitation.[5]

  • Gently swirl the vial to ensure the powder is fully wetted.

  • Allow the vial to stand for 10 minutes to allow for complete dissolution.[6]

  • Gently swirl again to obtain a clear, pale yellow to light brown solution.[7]

  • The reconstituted solution is stable for 12 hours at room temperature and up to 48 hours when refrigerated (2-8°C).[8]

2.2. Preparation of Dosing Solutions

For in vivo experiments, the reconstituted this compound solution is typically further diluted with 0.9% sodium chloride to the desired final concentration for administration.

Protocol for Preparation of a 10 mg/mL Dosing Solution:

  • Start with a 50 mg/mL reconstituted this compound solution.

  • Aseptically withdraw the required volume of the 50 mg/mL solution.

  • In a sterile tube or vial, add the this compound solution to a calculated volume of 0.9% sodium chloride to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, mix 0.2 mL of the 50 mg/mL this compound stock with 0.8 mL of 0.9% sodium chloride.

  • Mix gently by inversion.

  • The diluted solution is stable for 12 hours at room temperature and 48 hours under refrigeration.[8]

In Vivo Administration in Murine Models

This compound can be administered via various routes in animal models, with intraperitoneal (i.p.) and subcutaneous (s.c.) injections being common.

3.1. Subcutaneous (s.c.) Administration Protocol:

  • Prepare the this compound dosing solution at the desired concentration in 0.9% sodium chloride.

  • Acclimatize the animal to the handling and injection procedure.

  • Gently lift the skin on the back of the mouse, creating a tent-like fold.

  • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin fold, parallel to the body.

  • Inject the desired volume of the this compound solution. The injection volume should be appropriate for the size of the animal (e.g., typically 100-200 µL for a mouse).

  • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Monitor the animal for any adverse reactions post-injection.

3.2. Intraperitoneal (i.p.) Administration Protocol:

  • Prepare the this compound dosing solution in 0.9% sodium chloride.

  • Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid internal organs.

  • Use a sterile needle (e.g., 25-27 gauge) to penetrate the abdominal wall at a slight angle.

  • Administer the this compound solution into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (µg/mL)t½ (hours)AUC (µg·h/mL)Protein Binding (%)Reference
Mouse (infected)20 mg/kg i.p.~40~1.8~10090-92.5[9]
Mouse10 mg/kg s.c.Not specified0.9 - 1.49490[10][11]
Human (healthy)4 mg/kg IV~58~9~40091.7[12]
Human (healthy)6 mg/kg IV~99~9~60091.7[12]
Critically Ill Patients10 mg/kg IVNot specifiedNot specified>400Not specified[13]

Table 2: In Vivo Efficacy of this compound against S. aureus

Animal ModelS. aureus StrainTreatment RegimenEfficacy EndpointResultReference
Neutropenic Mouse ThighATCC 292137.1 mg/kg i.p. (stasis dose)Bacterial LoadStatic effect (no change in CFU/g)[9]
Mouse PeritonitisMRSA50 mg/kg s.c. (single dose)Survival100% survival at 7 days[14]
Mouse PeritonitisMSSA50 mg/kg s.c. (single dose)Survival100% survival at 7 days[14]
Mouse Hematogenous Pulmonary InfectionMRSA40 mg/kg/day s.c.Survival94% survival at 10 days[15][16]
Mouse Hematogenous Pulmonary InfectionMRSA40 mg/kg/day s.c.Bacterial Load in Lungs~3 log10 CFU/ml reduction vs. control[16]

Visualized Pathways and Workflows

This compound's Mechanism of Action

Daptomycin_Mechanism Dap_Ca This compound-Ca²⁺ Complex Membrane Gram-Positive Bacterial Membrane Dap_Ca->Membrane Binds to membrane Oligomer Oligomerization & Channel Formation Membrane->Oligomer Inserts into membrane Ions K⁺ Efflux Oligomer->Ions Depolarization Membrane Depolarization Ions->Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death Experimental_Workflow Reconstitution Reconstitute This compound Dilution Prepare Dosing Solutions Reconstitution->Dilution Treatment Administer this compound (s.c. or i.p.) Dilution->Treatment Infection Induce Infection in Mice Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Bacterial_Load Determine Bacterial Load (CFU in tissues) Treatment->Bacterial_Load Daptomycin_Toxicity Dap_High High this compound Concentration Skeletal_Muscle Skeletal Muscle Cells Dap_High->Skeletal_Muscle Direct Toxicity Membrane_Damage Cell Membrane Damage Skeletal_Muscle->Membrane_Damage Necroptosis Necroptotic Pathway Activation (pMLKL↑) Membrane_Damage->Necroptosis CPK_Release CPK Release Necroptosis->CPK_Release Rhabdomyolysis Rhabdomyolysis CPK_Release->Rhabdomyolysis

References

Daptomycin: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, involving the disruption of bacterial cell membrane function in a calcium-dependent manner, makes it a valuable tool in both clinical settings and drug development research. This document provides detailed application notes on the stability and storage of this compound for laboratory use, along with protocols for its preparation and stability assessment.

This compound: Physicochemical Properties and Storage

This compound is supplied as a sterile, lyophilized powder that is reconstituted for use. For laboratory research, understanding its stability in various solvents and under different storage conditions is critical to ensure the accuracy and reproducibility of experimental results.

Solubility

This compound exhibits solubility in a range of solvents. For research purposes, stock solutions are typically prepared in sterile water, saline, or organic solvents.

  • Aqueous Solvents: Soluble in 0.9% sodium chloride and sterile water for injection. It is also compatible with Lactated Ringer's solution. This compound is not compatible with dextrose-containing diluents.

  • Organic Solvents: Soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Limited solubility has been reported in water.[1]

Storage and Stability of this compound Powder and Solutions

Proper storage of both the lyophilized powder and reconstituted solutions is essential to maintain the integrity and activity of this compound.

Lyophilized Powder: The lyophilized powder should be stored at refrigerated temperatures (2 to 8°C or 36 to 46°F). Some formulations, such as Cubicin RF, can be stored at room temperature (20 to 25°C).

Reconstituted and Diluted Solutions: The stability of this compound solutions is dependent on the solvent, concentration, and storage temperature. The following tables summarize the stability of this compound under various conditions.

Data Presentation

Table 1: Stability of Reconstituted this compound in Aqueous Solutions
Solvent/DiluentConcentrationStorage TemperatureStability DurationReference(s)
0.9% Sodium Chloride50 mg/mL (in vial)2-8°CUp to 48 hours[2][3]
0.9% Sodium Chloride50 mg/mL (in vial)Room TemperatureUp to 12 hours[2][3]
0.9% Sodium Chloride5.6 and 14 mg/mL (infusion bag)2-8°CAt least 7 days[4]
0.9% Sodium Chloride5.6 and 14 mg/mL (infusion bag)Room TemperatureUp to 2 days[4]
Sterile Water for Injection50 mg/mL (in vial)2-8°CUp to 48 hours
Sterile Water for Injection50 mg/mL (in vial)Room TemperatureUp to 12 hours
Lactated Ringer's Injection5 mg/mL (with Heparin)4°CUp to 14 days[5]
Lactated Ringer's Injection5 mg/mL (with Heparin)-20°CUp to 14 days[5]
Peritoneal Dialysis (PD) Solution (pH-neutral)20 mg/L4°C120 hours (5 days)[6]
Peritoneal Dialysis (PD) Solution (pH-neutral)20 mg/L25°C72 hours (3 days)[6]
Peritoneal Dialysis (PD) Solution (pH-neutral)20 mg/L37°C12 hours[6]
Table 2: Stability of this compound in Laboratory Solvents
SolventStorage TemperatureStability DurationReference(s)
DMSO-20°CUp to 3 months[7]
Ethanol-20°CUp to 3 months[7]

Note: For long-term storage beyond 3 months at -20°C or for storage at -80°C in laboratory solvents, it is recommended to perform periodic stability checks, as comprehensive quantitative data is limited.

Table 3: Forced Degradation of this compound

Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionReagent/ConditionTime% DegradationReference(s)
Acid Hydrolysis1.0 M HCl-35.30%[8]
Base Hydrolysis1.0 M NaOH-61.77%[8]
Oxidation3% H₂O₂-100%[8]
Thermal100°C6 hours2.39%[8]
Thermal100°C24 hours10.13%[8]
PhotolyticUV light6 hours0.53%[8]
PhotolyticUV light24 hours1.35%[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for Laboratory Research

Materials:

  • This compound lyophilized powder

  • Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile 0.9% Sodium Chloride)

  • Sterile, conical tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Solvent Selection: Choose a solvent appropriate for your downstream application. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells.

  • Reconstitution:

    • Carefully calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

    • Slowly add the solvent to the vial of this compound powder.

    • Gently swirl the vial to wet the powder. Avoid vigorous shaking to minimize foaming.

    • Allow the vial to sit at room temperature for approximately 10 minutes to ensure complete dissolution.

    • Gently swirl again until the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.

    • Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at the appropriate temperature as outlined in Table 2 (e.g., -20°C or -80°C for long-term storage).

Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized based on the available instrumentation and column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

  • This compound reference standard

  • This compound samples for stability testing

  • Volumetric flasks and pipettes

  • 0.45 µm filters for mobile phase and sample filtration

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.1). A common mobile phase composition is a mixture of acetonitrile and water (45:55 v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • At specified time points during the stability study, withdraw an aliquot of the this compound solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the stability samples using the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • Chemical stability is often defined as the retention of at least 90-95% of the initial concentration.

Visualizations

This compound's Mechanism of Action

This compound's bactericidal effect is initiated by its binding to the bacterial cell membrane in a calcium-dependent manner. This leads to membrane depolarization and a cascade of events that ultimately result in cell death.

Daptomycin_Mechanism Dap_Ca This compound-Ca²⁺ Complex Binding Binding and Insertion Dap_Ca->Binding Ca²⁺ dependent Membrane Gram-Positive Bacterial Membrane Binding->Membrane Oligomerization Oligomerization Binding->Oligomerization Depolarization Membrane Depolarization Oligomerization->Depolarization Pore Formation & K⁺ Efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: this compound's calcium-dependent mechanism of action.

Experimental Workflow for this compound Stability Testing

The following workflow outlines the key steps in assessing the stability of a this compound solution.

Stability_Workflow start Prepare this compound Solution storage Store under Defined Conditions (Temperature, Light) start->storage sampling Withdraw Aliquots at Time Points (T₀, T₁, T₂, ...) storage->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Calculate % Remaining Concentration analysis->data end Determine Stability Period data->end

Caption: Workflow for assessing this compound stability.

Conclusion

For optimal results in laboratory research, it is imperative to adhere to the recommended storage conditions and preparation protocols for this compound. The stability of this compound is influenced by the choice of solvent, storage temperature, and duration of storage. The provided data and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their experimental work. When long-term storage in non-standard laboratory solvents is required, it is best practice to validate the stability under those specific conditions.

References

Illuminating the Attack: Fluorescent Labeling of Daptomycin for Advanced Cellular Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daptomycin is a potent, last-resort cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner, has made it a critical tool in combating antibiotic resistance. To further elucidate its precise interactions with the bacterial cell envelope and its cellular fate, fluorescent labeling of this compound has emerged as an invaluable technique.

This application note provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging studies. By covalently attaching fluorophores such as Fluorescein Isothiocyanate (FITC) or BODIPY™ FL to this compound, researchers can directly visualize its localization, dynamics, and effects on bacterial cells using advanced microscopy techniques like confocal laser scanning microscopy (CLSM) and fluorescence-activated cell sorting (FACS). These studies are crucial for understanding this compound's mechanism of action, investigating resistance mechanisms, and developing novel antimicrobial strategies.

Key Applications:

  • Visualizing this compound's binding and localization at the bacterial cell membrane.

  • Studying the dynamics of this compound interaction with membrane microdomains.

  • Investigating the effects of this compound on cell division and morphology.

  • Quantifying antibiotic uptake and cell permeability.

  • Screening for factors that modulate this compound's activity.

Quantitative Data Summary

The following tables summarize key quantitative data for fluorescently labeled this compound to facilitate experimental design and comparison.

Table 1: Spectral Properties of Common Fluorophores for this compound Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)
FITC (Fluorescein-5-isothiocyanate)~491[1]~516[1]
BODIPY™ FL~502[2]~511[2]
This compound (intrinsic)~360[3][4]~460

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Fluorescent Conjugates

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.5 - 1.0[3][5][3][5]
This compoundEnterococcus faecalis1.0 - 4.0[6]
This compound-BODIPYBacillus subtilis2-4 times less active than unmodified[7]
This compound-BODIPYEnterococcus faecalis S613 (Dap-susceptible)8[6]
This compound-BODIPYEnterococcus faecalis R712 (Dap-resistant)32[6]

Table 3: Binding Affinity of this compound

LigandBinding PartnerDissociation Constant (Kd)Method
This compoundPhosphatidylglycerol (DMPG)7.2 x 10⁻¹⁵ M² (for 1:2 complex)Fluorescence Titration[8]
This compoundCardiolipin-containing LUVs26.23 ± 1.35 µMIsothermal Titration Calorimetry[9]
This compoundDOPS-containing LUVs97.00 ± 19.71 µMIsothermal Titration Calorimetry[9]

Experimental Protocols

Here we provide detailed methodologies for the fluorescent labeling of this compound and its application in bacterial cellular imaging.

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to the primary amine groups of this compound.

Materials:

  • This compound powder

  • Fluorescein Isothiocyanate (FITC), Isomer I

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Ammonium Chloride (NH₄Cl)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare this compound Solution: Dissolve this compound in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 2 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[10] This solution is light-sensitive and should be protected from light.

  • Conjugation Reaction: While gently stirring the this compound solution, slowly add the FITC solution dropwise. A common starting point is to use a 10-fold molar excess of FITC to this compound.[11] Incubate the reaction mixture for 8 hours at 4°C with continuous gentle stirring, protected from light.

  • Stop the Reaction: To quench the unreacted FITC, add NH₄Cl to a final concentration of 50 mM and incubate for an additional 2 hours at 4°C.[10]

  • Purification: Separate the FITC-labeled this compound from unreacted FITC and other byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The first colored band to elute is the FITC-daptomycin conjugate.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas.[12]

      • Molar concentration of this compound = [A₂₈₀ - (A₄₉₅ * 0.35)] / ε_this compound (where ε of this compound at 280 nm is ~24,935 M⁻¹cm⁻¹)

      • Molar concentration of FITC = A₄₉₅ / ε_FITC (where ε of FITC at 495 nm is ~70,000 M⁻¹cm⁻¹)

      • DOL = Molar concentration of FITC / Molar concentration of this compound

  • Storage: Store the purified FITC-daptomycin conjugate in PBS at -20°C, protected from light.

Protocol 2: Cellular Imaging of Bacteria with Fluorescently Labeled this compound

This protocol outlines the procedure for imaging Gram-positive bacteria, such as Staphylococcus aureus or Bacillus subtilis, using fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FITC or this compound-BODIPY)

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213, B. subtilis 168)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Calcium Chloride (CaCl₂) solution

  • Membrane stain (e.g., FM™ 4-64)

  • DNA stain (e.g., DAPI)

  • Phosphate Buffered Saline (PBS)

  • Microscope slides and coverslips

  • Agarose for mounting pads

  • Confocal microscope

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into fresh growth medium and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh, pre-warmed medium supplemented with 50 µg/mL CaCl₂ (this compound activity is calcium-dependent) and grow to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling with Fluorescent this compound:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet once with PBS containing 50 µg/mL CaCl₂.

    • Resuspend the cells in PBS with CaCl₂.

    • Add the fluorescently labeled this compound to the cell suspension. A typical starting concentration for this compound-BODIPY is 16 µg/mL.[7]

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Co-staining (Optional):

    • For membrane staining: Add a membrane dye such as FM™ 4-64 (final concentration ~1 µg/mL) during the last 5-10 minutes of incubation with fluorescent this compound.[7]

    • For DNA staining: After the incubation with fluorescent this compound, wash the cells and resuspend them in PBS. Add DAPI to a final concentration of 1-2 µg/mL and incubate for 5-15 minutes at room temperature.[13]

  • Washing:

    • Pellet the stained cells by centrifugation.

    • Wash the cells two to three times with PBS containing CaCl₂ to remove unbound fluorescent probes.[7]

  • Sample Mounting:

    • Prepare a 1% agarose pad with the appropriate growth medium on a microscope slide.

    • Resuspend the final cell pellet in a small volume of PBS with CaCl₂.

    • Spot a small volume (1-2 µL) of the cell suspension onto the agarose pad and cover with a coverslip.

  • Microscopy:

    • Image the samples immediately using a confocal microscope equipped with appropriate laser lines and emission filters for the chosen fluorophores.

      • This compound-FITC/BODIPY: Excite around 488-495 nm, collect emission around 510-530 nm.[7]

      • FM™ 4-64: Excite around 555-568 nm, collect emission around 617-750 nm.[3][7]

      • DAPI: Excite around 360-400 nm, collect emission around 450-465 nm.[7]

    • Acquire images in different channels sequentially to avoid bleed-through.

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.

Fluorescent_Labeling_Workflow This compound This compound Solution Reaction Conjugation Reaction (pH 9.0, 4°C, 8h) This compound->Reaction FITC FITC in DMSO FITC->Reaction Quenching Quench with NH4Cl Reaction->Quenching Purification Gel Filtration (Sephadex G-25) Quenching->Purification QC Quality Control (Spectrophotometry, DOL) Purification->QC FinalProduct FITC-Daptomycin QC->FinalProduct

Caption: Workflow for fluorescently labeling this compound with FITC.

Daptomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Dap_Ca This compound + Ca²⁺ Binding Binding to Phosphatidylglycerol (PG) Dap_Ca->Binding Ca²⁺ dependent Oligomerization Oligomerization Binding->Oligomerization Pore Membrane Pore Formation/ Disruption Oligomerization->Pore K_efflux K⁺ Efflux Pore->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: this compound's mechanism of action at the bacterial cell membrane.

Cellular_Imaging_Workflow Culture Bacterial Culture (Exponential Phase) Labeling Incubate with Fluorescent this compound Culture->Labeling CoStain Co-staining (optional) (FM 4-64, DAPI) Labeling->CoStain Wash Wash to Remove Unbound Probes CoStain->Wash Mount Mount on Agarose Pad Wash->Mount Image Confocal Microscopy Mount->Image

Caption: Experimental workflow for cellular imaging of bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Daptomycin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating daptomycin resistance in Staphylococcus aureus.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental mechanisms of this compound resistance in S. aureus.

Q1: What are the primary mechanisms of this compound resistance in S. aureus?

A1: this compound resistance in Staphylococcus aureus is a multifactorial process primarily involving alterations to the cell envelope. The main mechanisms include:

  • Alterations in Cell Membrane Charge: An increase in the positive surface charge of the cell membrane leads to electrostatic repulsion of the positively charged this compound-calcium complex. This is often mediated by mutations in the mprF gene, which is responsible for the synthesis and translocation of the positively charged phospholipid, lysyl-phosphatidylglycerol (L-PG).[1][2][3][4][5] Gain-of-function mutations in mprF can lead to increased L-PG in the outer leaflet of the membrane.[3][5]

  • Changes in Cell Membrane Fluidity: this compound resistance has been associated with alterations in the fluidity of the cell membrane. Some studies report increased membrane fluidity in resistant strains, which may interfere with the proper insertion and oligomerization of this compound.[1][5][6]

  • Cell Wall Thickening: An increase in the thickness of the cell wall is a common, though not universal, phenotype in this compound-resistant S. aureus.[7][8][9] A thicker cell wall may act as a physical barrier, trapping this compound molecules and preventing them from reaching their target at the cell membrane.[7][9]

  • Mutations in Regulatory Systems: Mutations in two-component regulatory systems, such as walKR (also known as yycFG) and vraSR, play a role in this compound resistance.[10] The WalKR system is a master regulator of cell wall metabolism, and mutations can lead to altered cell wall synthesis and turnover.[11][12]

Q2: What is the role of the mprF gene in this compound resistance?

A2: The mprF (multiple peptide resistance factor) gene is a key player in this compound resistance. It encodes a bifunctional protein that has both lysyl-phosphatidylglycerol (L-PG) synthetase and flippase activity. The synthetase domain adds a lysine residue to phosphatidylglycerol (PG), creating the positively charged L-PG. The flippase domain then translocates L-PG from the inner to the outer leaflet of the cytoplasmic membrane. Gain-of-function mutations in mprF are frequently observed in this compound-resistant clinical isolates and can lead to an accumulation of L-PG in the outer membrane, increasing the net positive surface charge and repelling the this compound-calcium complex.[1][3][4][5][13][14]

Q3: Is cell wall thickening always associated with this compound resistance?

A3: No, cell wall thickening is not a universal feature of this compound-resistant S. aureus. While many resistant isolates do exhibit a significantly thicker cell wall compared to their susceptible counterparts, several studies have reported this compound-resistant strains with no significant change in cell wall thickness.[7][8] This indicates that multiple, independent pathways can lead to the development of this compound resistance.

Q4: How do mutations in the walKR (yycFG) two-component system contribute to resistance?

A4: The walKR two-component system is essential for cell viability and acts as a master regulator of cell wall homeostasis by controlling the expression of autolysins, which are enzymes that degrade the peptidoglycan cell wall.[11][12] Mutations in walK (the sensor kinase) or walR (the response regulator) can lead to dysregulation of cell wall metabolism, contributing to phenotypes such as cell wall thickening that are associated with this compound resistance. The WalKR system can also influence the expression of other virulence factors.[11]

Section 2: Troubleshooting Experimental Protocols

This section provides guidance on common issues encountered during key experiments used to study this compound resistance.

This compound Susceptibility Testing (Broth Microdilution)

Q: My this compound Minimum Inhibitory Concentration (MIC) results are inconsistent and not reproducible. What are the possible causes and solutions?

A: Inconsistent this compound MIC results are a common issue. Here are the primary factors to investigate:

  • Calcium Concentration: this compound's activity is critically dependent on a physiological concentration of calcium ions (Ca²⁺). The Clinical and Laboratory Standards Institute (CLSI) recommends supplementing Mueller-Hinton Broth (MHB) to a final concentration of 50 mg/L Ca²⁺.[15][16][17][18]

    • Troubleshooting:

      • Verify Media: Ensure you are using cation-adjusted MHB and supplementing it correctly with a sterile CaCl₂ solution.

      • Lot-to-Lot Variability: Different lots of MHB can have varying basal levels of Ca²⁺. It is good practice to verify the final Ca²⁺ concentration of your prepared media.

      • Chelating Agents: Ensure your water source or other reagents do not contain chelating agents that could sequester Ca²⁺.

  • Inoculum Preparation: The density of the bacterial inoculum can affect MIC results.

    • Troubleshooting:

      • Standardize Inoculum: Strictly adhere to the CLSI guidelines for preparing a 0.5 McFarland standard and diluting it to achieve the target final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

      • Vortexing: Ensure the bacterial suspension is homogenous by thorough vortexing before dilution and inoculation.

  • Commercial Testing Systems: Discrepancies have been reported between different commercial susceptibility testing methods (e.g., Etest, Microscan) and the reference broth microdilution method.[19][20]

    • Troubleshooting:

      • Confirmation: If you observe a non-susceptible result with a commercial system, it is recommended to confirm the MIC using the reference broth microdilution method.

      • Manufacturer's Instructions: Always follow the manufacturer's most recent instructions, as they may have updates regarding media or inoculum preparation specific to this compound testing.

Membrane Potential Assays

Q: I am using a fluorescent dye (e.g., DiSC₃(5)) to measure membrane potential, but my results are variable. What could be the problem?

A: Membrane potential assays using fluorescent probes can be sensitive to several experimental parameters:

  • Dye Concentration and Cell Density: The ratio of dye to cells is critical. Too much dye can be toxic or lead to self-quenching, while too little may not provide a sufficient signal.

    • Troubleshooting:

      • Optimization: Perform a titration experiment to determine the optimal dye concentration and cell density (OD₆₀₀) for your specific S. aureus strain and experimental conditions. For S. aureus, an OD₆₀₀ of around 0.3 and a DiSC₃(5) concentration of 1 µM has been found to be a good starting point.[21]

      • Consistency: Use the same optimized concentrations for all subsequent experiments.

  • Buffer Composition: The ionic composition of the buffer, particularly the concentration of potassium ions (K⁺), can significantly impact the membrane potential.

    • Troubleshooting:

      • Low Potassium Buffer: Use a buffer with a low K⁺ concentration to maintain a high initial membrane potential.

      • Controls: Include appropriate controls, such as the addition of a protonophore (e.g., CCCP) to completely depolarize the membrane and a potassium ionophore (e.g., valinomycin) to equilibrate the membrane potential with the external K⁺ concentration.[22]

  • Instrumentation Settings: The settings on your fluorometer or flow cytometer can affect the results.

    • Troubleshooting:

      • Consistent Settings: Use the same excitation and emission wavelengths, slit widths, and gain settings for all samples within an experiment.

      • Background Fluorescence: Measure the background fluorescence of the buffer and dye alone and subtract it from your sample readings.

Quantitative Real-Time PCR (qRT-PCR)

Q: My qRT-PCR results for this compound resistance genes (e.g., mprF, dltA) show high variability between technical replicates or poor amplification efficiency. What should I check?

A: High variability and poor efficiency in qRT-PCR can stem from several sources:

  • RNA Quality and Integrity: The quality of your starting RNA is paramount.

    • Troubleshooting:

      • RNA Integrity Number (RIN): Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for a RIN value of >8.

      • DNase Treatment: Always perform a thorough DNase treatment to remove any contaminating genomic DNA, which can lead to false-positive results. Include a "no reverse transcriptase" control to check for gDNA contamination.[23]

      • RNA Extraction Method: Use a reliable RNA extraction kit and protocol optimized for Gram-positive bacteria, which often require a lysis step with lysostaphin.

  • Primer Design and Validation: Poorly designed primers are a common cause of qPCR problems.

    • Troubleshooting:

      • Primer Design Software: Use primer design software to create primers with appropriate melting temperatures (Tm), GC content, and to avoid secondary structures and primer-dimers.

      • Primer Efficiency Curve: Perform a standard curve with a serial dilution of your template (cDNA) to determine the amplification efficiency of your primer pair. The efficiency should be between 90% and 110%.[24][25]

      • Melt Curve Analysis: Always include a melt curve analysis at the end of your qPCR run to check for the presence of a single, specific product.[25]

  • Pipetting and Reagent Preparation: Inaccurate pipetting and improperly mixed reagents can introduce significant errors.

    • Troubleshooting:

      • Master Mix: Prepare a master mix containing all reagents except the template to minimize pipetting variability between wells.

      • Calibrated Pipettes: Ensure your pipettes are properly calibrated.

      • Thorough Mixing: Gently vortex and centrifuge all reagents before use.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-resistant S. aureus.

Table 1: this compound MICs in S. aureus Strains with mprF Mutations

Strain BackgroundmprF MutationThis compound MIC (μg/mL) - Susceptible ParentThis compound MIC (μg/mL) - Resistant MutantFold Increase in MICReference
Clinical IsolateL431F0.536[13]
SA268S295A0.524[26]
SA268I348del0.548[26]
SA268S337L0.548[26]
MW2Multiple0.753 to 204 to >26[27]
Clinical IsolateP314TNot specified>1Not specified[14]

Table 2: Cell Wall Thickness in this compound-Susceptible vs. Resistant S. aureus

Strain PairCell Wall Thickness (nm) - SusceptibleCell Wall Thickness (nm) - ResistantP-valueReference
616 / 70121.9 ± 3.928.2 ± (not specified)< 0.05[7]
616 / 70321.9 ± 3.927.2 ± 3.8< 0.05[7][8]
BOY 755 / BOY 30024.9 ± 3.128.8 ± 4.1< 0.05[8]
USA300 WT / DNS26.11 ± 0.8537.87 ± 3.73< 0.01[28]
Newman WT / DNS28.02 ± 2.1134.88 ± 2.24< 0.01[28]

Table 3: Phospholipid Composition in this compound-Susceptible vs. Resistant S. aureus

Phospholipid% of Total in Susceptible Strains (Average)% of Total in Resistant Strains (Average)P-valueReference
Phosphatidylglycerol (PG)~55-60%Significantly Reduced< 0.01[4]
Lysyl-PG (L-PG)~30-35%Significantly Increased< 0.01[4]
Cardiolipin (CL)~5-10%No Significant Change> 0.05[4]

Section 4: Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature.

This compound Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Aseptically supplement the broth with a sterile CaCl₂ solution to a final concentration of 50 mg/L of Ca²⁺.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Perform serial twofold dilutions of this compound in Ca²⁺-supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Measurement of Membrane Potential using DiSC₃(5)

This protocol is adapted from fluorescence-based assays described in the literature.

  • Bacterial Culture: Grow S. aureus in a suitable broth (e.g., TSB) to the mid-exponential phase of growth (OD₆₀₀ ≈ 0.3-0.5).

  • Cell Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM NaCl, 5 mM KCl, pH 7.2).

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.3.

  • Assay Setup:

    • Add the cell suspension to a cuvette or the wells of a black, clear-bottom 96-well plate.

    • Add the voltage-sensitive dye DiSC₃(5) to a final concentration of 1 µM and incubate in the dark for 15-30 minutes to allow the dye to equilibrate and quench.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence using a fluorometer (e.g., excitation at 622 nm, emission at 670 nm).

    • Add the test compound (e.g., this compound) or controls (e.g., CCCP for complete depolarization, valinomycin) and record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: Normalize the fluorescence data to the initial baseline reading to determine the percentage of depolarization.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This is a general protocol for phospholipid analysis.

  • Cell Harvesting: Grow S. aureus to the desired growth phase and harvest a sufficient quantity of cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform, methanol, and a suitable buffer (e.g., phosphate-buffered saline) in a 1:2:0.8 ratio (v/v/v).

    • Vortex vigorously and incubate to ensure complete extraction.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

    • Carefully collect the lower phase and dry it under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the resuspended lipids onto a silica TLC plate.

    • Develop the plate in a chromatography tank containing a solvent system suitable for separating phospholipids (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v).

    • Allow the solvent to migrate up the plate.

  • Visualization and Identification:

    • Dry the TLC plate and visualize the separated lipid spots using appropriate stains (e.g., molybdenum blue for phospholipids, ninhydrin for aminophospholipids like L-PG).

    • Identify the individual phospholipids (PG, L-PG, cardiolipin) by comparing their migration (Rf values) to known standards.

Section 5: Signaling Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key pathways and experimental processes.

Logical Flow of this compound Resistance Development

Daptomycin_Resistance_Logic cluster_trigger Initial Event cluster_mutations Genetic Alterations cluster_phenotypes Phenotypic Changes cluster_outcome Final Outcome Daptomycin_Exposure This compound Exposure mprF_mutation mprF Gain-of-Function Mutation Daptomycin_Exposure->mprF_mutation Selection Pressure walKR_mutation walKR (yycFG) Mutation Daptomycin_Exposure->walKR_mutation Selection Pressure dlt_upregulation dlt Operon Upregulation Daptomycin_Exposure->dlt_upregulation Selection Pressure Other_mutations rpoB/C, cls, etc. Mutations Daptomycin_Exposure->Other_mutations Selection Pressure Charge_Repulsion Increased Positive Surface Charge mprF_mutation->Charge_Repulsion Increases L-PG CW_Thickening Cell Wall Thickening walKR_mutation->CW_Thickening Dysregulates Cell Wall Metabolism dlt_upregulation->Charge_Repulsion D-alanylation of Teichoic Acids Membrane_Fluidity Altered Membrane Fluidity Other_mutations->Membrane_Fluidity Daptomycin_Repulsion Repulsion of this compound-Ca2+ Charge_Repulsion->Daptomycin_Repulsion Resistance This compound Resistance Membrane_Fluidity->Resistance Impaired Drug Interaction CW_Thickening->Resistance Drug Trapping Daptomycin_Repulsion->Resistance

Caption: Logical flow from this compound exposure to resistance.

WalKR Signaling Pathway in Cell Wall Homeostasis

WalKR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_regulon WalR Regulon WalK WalK (Sensor Kinase) WalR WalR (Response Regulator) WalK->WalR Phosphorylates Signal Cell Wall Stress Signal Signal->WalK Activates WalR_P WalR-P WalR->WalR_P DNA DNA Promoter Region WalR_P->DNA Binds to Autolysins Autolysin Genes (atlA, lytM) DNA->Autolysins Regulates Transcription CW_Metabolism Other Cell Wall Metabolism Genes DNA->CW_Metabolism Regulates Transcription CW_Thickening_Node Altered Cell Wall Homeostasis Autolysins->CW_Thickening_Node Impacts Peptidoglycan Turnover CW_Metabolism->CW_Thickening_Node Impacts Synthesis

Caption: The WalKR two-component signaling pathway.

Experimental Workflow: this compound MIC Determination

MIC_Workflow Start Start: Isolate S. aureus Colony Prepare_Inoculum Prepare 0.5 McFarland Suspension in Saline Start->Prepare_Inoculum Dilute_Inoculum Dilute Suspension in Ca2+-supplemented MHB Prepare_Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plate with Serial this compound Dilutions Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Determine MIC Value Read_MIC->End

Caption: Workflow for this compound MIC determination.

References

Technical Support Center: Daptomycin MIC Testing and Calcium Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daptomycin. Accurate Minimum Inhibitory Concentration (MIC) determination for this compound is critically dependent on the appropriate concentration of calcium in the testing medium. This resource addresses common issues and provides detailed protocols to ensure reliable and reproducible results.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Elevated this compound MICs Insufficient calcium concentration in the test medium.Ensure the final calcium concentration in the Mueller-Hinton Broth (MHB) is adjusted to 50 mg/L.[1][2] This physiological concentration is essential for this compound's antibacterial activity.[3][4]
Variability in the calcium content of different lots of Mueller-Hinton Agar (MHA) or Broth (MHB).Always verify the calcium concentration of new media lots. If testing on agar, ensure it contains a minimum of 28 mg/L of calcium chloride.[2] For broth microdilution, supplementation to 50 mg/L is the standard.
Use of an inappropriate testing method.The reference method for this compound MIC testing is broth microdilution. Disk diffusion methods are not recommended as they do not provide reliable results for this compound.[2]
Inconsistent or Irreproducible MIC Results Fluctuations in calcium levels between experiments.Prepare a stock solution of calcium chloride and consistently supplement your media to the recommended 50 mg/L. Maintain detailed records of media lot numbers and calcium supplementation for each experiment.
Use of outdated or improperly stored this compound.Use this compound susceptibility powder and prepare fresh stock solutions for each set of experiments. Store the powder and solutions according to the manufacturer's instructions.
Discrepancies Between Different Susceptibility Testing Methods (e.g., Broth Microdilution vs. Etest) Inherent differences in how calcium is incorporated or diffuses in each method.While Etest strips may contain added calcium[5][6], broth microdilution with directly supplemented calcium remains the gold standard.[7] If discrepancies are observed, results from the reference broth microdilution method should be prioritized.

Frequently Asked Questions (FAQs)

Q1: Why is calcium concentration so critical for this compound MIC testing?

A1: this compound's mechanism of action involves a calcium-dependent interaction with the bacterial cell membrane, leading to depolarization and cell death.[8] Therefore, the presence of physiological concentrations of calcium (50 mg/L) is essential for its in vitro antibacterial activity.[1][3]

Q2: What is the recommended calcium concentration for this compound susceptibility testing?

A2: The Clinical and Laboratory Standards Institute (CLSI) recommends supplementing cation-adjusted Mueller-Hinton broth (CAMHB) with calcium to a final concentration of 50 mg/L for broth microdilution testing.[2]

Q3: What happens if the calcium concentration is too low?

A3: A suboptimal calcium concentration will lead to a decrease in this compound's in vitro activity, resulting in falsely elevated MIC values.[1][9][10] This can misclassify a susceptible isolate as non-susceptible.

Q4: Can the calcium concentration be too high?

A4: While supplementation up to 75 mg/L has been shown to sustain or slightly enhance this compound's bactericidal effect in some studies, concentrations significantly above the physiological level are not recommended for routine testing and may not reflect in vivo conditions.[3] Sticking to the standardized 50 mg/L is crucial for reproducibility.

Q5: How does the effect of calcium vary between different bacterial species?

A5: The impact of calcium supplementation can be particularly pronounced for certain species. For instance, for enterococci, testing in calcium-supplemented broth can result in a significantly higher percentage of isolates being inhibited at a given this compound concentration compared to testing without additional calcium.[1]

Quantitative Data Summary

The following tables summarize the impact of calcium concentration on this compound MICs for various Gram-positive bacteria.

Table 1: Effect of Calcium Supplementation on this compound MICs

OrganismCalcium Concentration in BrothThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureus (MRSA)25 mg/L12
50 mg/L 0.5 1
Enterococcus faecium (VRE)25 mg/L2>64
50 mg/L 1 2

Data compiled from multiple sources indicating a general two- to four-fold decrease in MICs with appropriate calcium supplementation.[1][9][10]

Table 2: this compound Activity Enhancement with Increased Calcium

OrganismThis compound ConcentrationCalcium Concentration (mg/L)Log10 CFU Reduction (at 5 hours)
S. aureus1x MIC25< 3
1x MIC50 ~4.5
1x MIC75~4.5

This table illustrates the enhanced bactericidal activity of this compound at physiological calcium concentrations.[3]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the CLSI reference method.

  • Media Preparation:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Prepare a stock solution of CaCl₂ (e.g., 1.25 g/100 mL in sterile distilled water).

    • Aseptically add the CaCl₂ stock solution to the CAMHB to achieve a final free calcium concentration of 50 mg/L. For example, add 2 mL of the 1.25 g/100 mL CaCl₂ stock to 498 mL of CAMHB.

    • Verify the final calcium concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

  • This compound Dilution:

    • Prepare serial twofold dilutions of this compound in the calcium-supplemented CAMHB in a 96-well microtiter plate. The typical concentration range is 0.06 to 64 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare CAMHB + 50 mg/L Ca²⁺ Inoculate Inoculate Microtiter Plate Media->Inoculate Inoculum Prepare 0.5 McFarland Inoculum Inoculum->Inoculate This compound Prepare this compound Dilutions This compound->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Calcium_Impact_Pathway cluster_conditions Experimental Conditions cluster_interaction This compound-Membrane Interaction cluster_outcome Resulting MIC Low_Ca Low Ca²⁺ (<50 mg/L) Weak_Binding Weak this compound-Membrane Binding Low_Ca->Weak_Binding Optimal_Ca Optimal Ca²⁺ (50 mg/L) Strong_Binding Strong this compound-Membrane Binding Optimal_Ca->Strong_Binding High_MIC Falsely Elevated MIC Weak_Binding->High_MIC Accurate_MIC Accurate MIC Strong_Binding->Accurate_MIC

Caption: Impact of Calcium Concentration on this compound MIC Results.

References

Daptomycin and Pulmonary Surfactant: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of daptomycin by pulmonary surfactant in lung models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound ineffective for treating community-acquired pneumonia?

A1: this compound is not recommended for the treatment of pneumonia because it is inactivated by pulmonary surfactant in the lungs.[1][2] This inactivation is a result of this compound's mechanism of action, which involves a calcium-dependent insertion into bacterial membranes.[1] Pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli, effectively sequesters this compound, preventing it from reaching and disrupting bacterial cell membranes.[3] This organ-specific inhibition was a key factor in the failure of this compound to meet non-inferiority criteria in clinical trials for severe community-acquired pneumonia.[4][5][6][7]

Q2: What is the mechanism of this compound inactivation by pulmonary surfactant?

A2: The inactivation of this compound by pulmonary surfactant is a direct consequence of its mode of action.[5] this compound, a lipopeptide antibiotic, exerts its bactericidal effect by inserting its lipid tail into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[8] Pulmonary surfactant is rich in phospholipids, particularly phosphatidylglycerol (PG), which is also a component of bacterial membranes.[9][10] this compound binds to these phospholipids in the surfactant, forming aggregates and becoming sequestered, which prevents the antibiotic from interacting with the bacterial cell membrane.[3]

Q3: Does pulmonary surfactant affect all antibiotics?

A3: No, the inhibitory effect of pulmonary surfactant is specific to this compound and is linked to its unique mechanism of action.[4][5] For example, studies have shown that the activity of ceftriaxone, a cephalosporin antibiotic, is not affected by the presence of pulmonary surfactant.[5][6]

Q4: Can this compound be used for any type of lung infection?

A4: While this compound is ineffective for treating bronchoalveolar pneumonia, it has shown efficacy in animal models of hematogenous pneumonia, where the infection originates in the bloodstream and spreads to the lungs.[1][4][5] In these cases, the infection involves more significant tissue involvement and bacteremia, and the inhibitory effect of surfactant in the alveolar space is less critical.[5]

Q5: What is this compound-induced eosinophilic pneumonia (DIEP)?

A5: this compound-induced eosinophilic pneumonia (DIEP) is a rare but serious adverse effect characterized by the accumulation of eosinophils in the lung tissue.[11][12] While distinct from the inactivation by surfactant, it is another form of pulmonary toxicity associated with this compound.[13] The proposed mechanism involves this compound binding to pulmonary surfactant, leading to inflammation, cellular injury, and the release of chemoattractants that recruit eosinophils to the lungs.[14][13]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound in the presence of surfactant.

  • Possible Cause: Variation in surfactant concentration. The inhibitory effect of pulmonary surfactant on this compound is dose-dependent.[6]

  • Troubleshooting Steps:

    • Ensure a consistent and accurately measured concentration of surfactant is used across all experiments.

    • Perform a dose-response experiment by testing a range of surfactant concentrations to characterize the inhibitory effect.

    • Include a control without surfactant to establish a baseline this compound MIC.

    • Consider using a synthetic lung surfactant preparation for better lot-to-lot consistency.

  • Possible Cause: Inadequate calcium supplementation in the growth medium. This compound's activity is dependent on physiological concentrations of calcium.[5][8]

  • Troubleshooting Steps:

    • Supplement the broth medium (e.g., Mueller-Hinton broth) with calcium to a final concentration of 50 µg/mL.[15][16]

    • Verify the final calcium concentration in the prepared media.

Issue 2: Difficulty in quantifying free vs. surfactant-bound this compound.

  • Possible Cause: Inefficient separation of surfactant aggregates from the solution.

  • Troubleshooting Steps:

    • Utilize ultracentrifugation to pellet the surfactant-daptomycin aggregates. It has been demonstrated that this compound incubated with surfactant and calcium can be removed from the solution by centrifugation.[1]

    • After centrifugation, quantify the this compound concentration in the supernatant using a validated method like high-performance liquid chromatography (HPLC).[17][18]

Issue 3: Unexpected bacterial growth in an in vitro lung model despite this compound treatment.

  • Possible Cause: The concentration of pulmonary surfactant in the model is sufficient to inactivate the administered this compound.

  • Troubleshooting Steps:

    • Measure the this compound concentration in the liquid phase of your model to confirm its bioavailability.

    • Increase the this compound concentration in a stepwise manner to determine if the inhibitory effect of the surfactant can be overcome.

    • Include a comparator antibiotic not inhibited by surfactant (e.g., ceftriaxone) as a positive control for antibacterial efficacy in your model.[5][6]

Data Presentation

Table 1: Effect of Pulmonary Surfactant on this compound MIC

Surfactant ConcentrationFold Increase in this compound MICReference
1%16-32 fold[5]
10%>100 fold[6]

Table 2: Efficacy of this compound in Different Pneumonia Animal Models

Pneumonia ModelPathogenEfficacyReference
Bronchial-Alveolar PneumoniaStreptococcus pneumoniaeNo activity[4][5]
Hematogenous PneumoniaStaphylococcus aureusEffective[4][5]
Inhalation AnthraxBacillus anthracisActive[5]

Experimental Protocols

1. Broth Microdilution MIC Assay with Pulmonary Surfactant

  • Objective: To determine the MIC of this compound against a bacterial strain in the presence of pulmonary surfactant.

  • Materials:

    • Mueller-Hinton Broth (MHB), supplemented with Calcium Chloride (to a final concentration of 50 µg/mL Ca²⁺).

    • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

    • This compound stock solution.

    • Pulmonary surfactant (e.g., Survanta®).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in Ca²⁺-supplemented MHB in the microtiter plate.

    • Prepare a parallel set of dilutions containing the desired concentration of pulmonary surfactant (e.g., 1% or 10% v/v).

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Fluorescence-Based this compound Insertion Assay

  • Objective: To qualitatively assess the insertion of this compound into pulmonary surfactant aggregates.

  • Principle: The fluorescence emission of this compound increases and shifts from a maximum of ~460 nm to ~440 nm when it moves from an aqueous to a hydrophobic environment.[5]

  • Materials:

    • Fluorometer.

    • This compound solution.

    • Pulmonary surfactant solution.

    • Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂) solutions.

  • Procedure:

    • In a cuvette, add the pulmonary surfactant solution.

    • Measure the baseline fluorescence emission spectrum (excitation at 385 nm, emission scan from 400-540 nm).

    • Add this compound to a final concentration of 1 µg/mL and mix.

    • Add CaCl₂ and MgCl₂ to a final concentration of 1 mmol/L.

    • Immediately measure the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate the insertion of this compound into the hydrophobic environment of the surfactant aggregates.

Visualizations

Daptomycin_Inactivation_Pathway cluster_blood Bloodstream cluster_alveolus Alveolar Space DAP_blood This compound DAP_alveolus This compound DAP_blood->DAP_alveolus Diffusion into lung lining fluid DAP_Surfactant This compound-Surfactant Complex (Inactive) DAP_alveolus->DAP_Surfactant Sequestration (Ca²⁺ dependent) Bacteria Bacteria DAP_alveolus->Bacteria Intended Action Surfactant Pulmonary Surfactant Surfactant->DAP_Surfactant No_Effect No Bactericidal Effect DAP_Surfactant->No_Effect Inhibition

Caption: this compound inactivation by pulmonary surfactant.

Troubleshooting_Workflow Start Start: Inconsistent This compound Efficacy Check_Surfactant Verify Surfactant Concentration Start->Check_Surfactant Consistent Is Concentration Consistent? Check_Surfactant->Consistent Check_Calcium Verify Ca²⁺ Supplementation (50 µg/mL) Sufficient Is [Ca²⁺] Sufficient? Check_Calcium->Sufficient Quantify_DAP Quantify Free This compound (e.g., HPLC) Bioavailable Is this compound Bioavailable? Quantify_DAP->Bioavailable Consistent->Check_Calcium Yes Adjust_Surfactant Standardize Surfactant Preparation Consistent->Adjust_Surfactant No Sufficient->Quantify_DAP Yes Adjust_Calcium Adjust Ca²⁺ in Media Sufficient->Adjust_Calcium No Increase_Dose Consider Increasing This compound Dose Bioavailable->Increase_Dose No End Problem Resolved Bioavailable->End Yes Adjust_Surfactant->Check_Surfactant Adjust_Calcium->Check_Calcium Increase_Dose->Quantify_DAP

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Daptomycin Dosage in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daptomycin in preclinical infection models.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with this compound efficacy?

A1: The primary PK/PD index for this compound is the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[1][2][3][4] This index has been shown to be the most predictive of this compound's bactericidal activity in various preclinical models.[5][6]

Q2: What are the target fAUC/MIC values for this compound against common Gram-positive pathogens in preclinical models?

A2: Target fAUC/MIC values can vary depending on the pathogen and the desired endpoint (e.g., bacteriostasis vs. 1-log10 CFU reduction). For Staphylococcus aureus, an fAUC/MIC ratio of 50-100 is often targeted for a 99% bacterial cure rate in murine models.[7] For Enterococcus faecium, a 1-log10 CFU reduction has been associated with an fAUC/MIC of 12.9 in a murine thigh infection model.[2][8][9] For Enterococcus faecalis, achieving a 1-log10 CFU reduction is more challenging, with bacteriostasis being achieved at an fAUC/MIC of 7.2.[8][9]

Q3: Why is this compound not recommended for treating pneumonia or other lung infections?

A3: this compound is inactivated by pulmonary surfactant, the fluid that lines the alveoli in the lungs.[10][11][12] This inactivation renders the drug ineffective for treating respiratory tract infections.

Q4: What is the recommended dosing frequency for this compound in preclinical studies, and why?

A4: A once-daily dosing regimen is recommended for this compound.[10][13] Preclinical studies in dogs have demonstrated that fractionating the total daily dose (e.g., administering it in divided doses) is associated with a higher incidence and severity of skeletal muscle toxicity compared to a single daily dose.[13][14] Once-daily dosing maintains efficacy while minimizing the risk of this key adverse effect.[6]

Q5: What are the key considerations for preparing this compound for in vitro and in vivo studies?

A5: this compound's antibacterial activity is dependent on the presence of physiological concentrations of calcium ions.[10][11] Therefore, it is crucial to supplement in vitro media (e.g., Mueller-Hinton broth) with calcium to a final concentration of 50 mg/L for accurate MIC testing.[10] For in vivo studies, the physiological calcium concentrations in plasma and interstitial fluid are generally sufficient for this compound's activity.

Troubleshooting Guide

Issue 1: Suboptimal or lack of this compound efficacy in a murine thigh infection model.

Possible Cause Troubleshooting Step
Incorrect PK/PD Target Verify that the target fAUC/MIC ratio is appropriate for the specific pathogen and desired outcome (bacteriostasis vs. bactericidal effect). Refer to the literature for established targets for your bacterial strain.[7][8][9]
Inaccurate MIC Determination Ensure that the MIC was determined in Mueller-Hinton broth supplemented with 50 mg/L of calcium.[10] An inaccurate MIC will lead to incorrect calculation of the target AUC.
Suboptimal Dosing Regimen Confirm that the dosing regimen is designed to achieve the target fAUC/MIC. Perform pilot pharmacokinetic studies in your animal model to determine the dose required to achieve the desired exposure. This compound has a half-life of approximately 1.8 hours in mice.[5]
Drug Inactivation If using a lung infection model, the lack of efficacy is expected due to inactivation by pulmonary surfactant.[10][11][12] Consider a different infection model for this compound evaluation.
Development of Resistance Although rare, in vivo resistance can develop.[15][16] Culture post-treatment bacterial isolates and perform susceptibility testing to assess for changes in the this compound MIC.

Issue 2: Unexpected signs of toxicity in animals (e.g., muscle weakness).

Possible Cause Troubleshooting Step
Dosing Frequency Skeletal muscle toxicity is associated with the dosing interval.[13][14] Ensure a once-daily dosing regimen is being used. Avoid fractionating the total daily dose.
High Dose While this compound has a reasonable therapeutic window, very high doses can lead to toxicity.[13] If toxicity is observed, consider reducing the dose while still aiming for a therapeutic fAUC/MIC. Monitor for elevations in creatine phosphokinase (CPK) as a marker of muscle damage.[13]
Dehydration or Renal Impairment This compound is primarily cleared by the kidneys.[3][10] Ensure animals are adequately hydrated. If the model involves renal impairment, dose adjustments may be necessary to avoid drug accumulation and toxicity.

Data Presentation

Table 1: this compound Pharmacokinetic Parameters in Preclinical Species and Humans

ParameterMouseDogHealthy Human Volunteers
Half-life (t½) ~1.8 hours[5]~2.5 hours[14]8-9 hours[10][13]
Protein Binding 90-92.5%[5]~90%[14]~92%[10]
Volume of Distribution (Vd) --~0.1 L/kg[13]
Primary Route of Excretion Renal[10]Renal[10]Renal (~78% in urine)[3][10]

Table 2: this compound Efficacy in Murine Thigh Infection Models

PathogenDosing RegimenEfficacy EndpointKey Findings
S. aureus Single dose (i.p.)Dose-response effectStasis dose of 7.1 mg/kg.[5]
S. aureus Dose fractionation (Q6h, Q12h, Q24h)Bacterial densityNo difference in effect at the same total 24-hour dose, supporting AUC/MIC as the predictive parameter.[5]
E. faecium Various doses over 24h1-log10 CFU reductionRequired an fAUC/MIC of 12.9.[8][9]
E. faecalis Various doses over 24hBacteriostasisRequired an fAUC/MIC of 7.2; 1-log10 CFU reduction was not achieved.[8][9]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing

  • Animal Preparation: Use neutropenic mice (e.g., rendered neutropenic with cyclophosphamide) to ensure the observed antimicrobial effect is primarily due to the drug.[5][6]

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism (S. aureus or Enterococcus spp.). Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 10^5 CFU/0.1 mL).[5]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.[5]

  • This compound Administration: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous) as a single daily dose.[5][6]

  • Sample Collection: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thigh muscles.[5]

  • Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[5]

  • Data Analysis: Compare the log10 CFU/g in treated groups to the untreated control group to determine the efficacy of the this compound regimen.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis animal_prep Induce Neutropenia in Mice infection Intramuscular Thigh Infection animal_prep->infection inoculum_prep Prepare Bacterial Inoculum inoculum_prep->infection treatment Administer this compound (Once Daily) infection->treatment euthanasia Euthanize Mice at 24h treatment->euthanasia harvest Harvest & Homogenize Thigh Tissue euthanasia->harvest quantify Quantify Bacterial Load (CFU/g) harvest->quantify analyze Compare Treated vs. Control Groups quantify->analyze

Caption: Murine Thigh Infection Model Workflow.

troubleshooting_workflow start Suboptimal this compound Efficacy Observed check_pkpd Is fAUC/MIC Target Correct for Pathogen? start->check_pkpd check_mic Was MIC Determined with Supplemental Ca2+? check_pkpd->check_mic Yes adjust_pkpd Adjust Target Based on Literature check_pkpd->adjust_pkpd No check_dosing Does Dosing Regimen Achieve Target AUC? check_mic->check_dosing Yes redo_mic Re-determine MIC with 50 mg/L Ca2+ check_mic->redo_mic No check_model Is the Infection Model Appropriate (Not Lung)? check_dosing->check_model Yes perform_pk Perform Pilot PK Study to Adjust Dose check_dosing->perform_pk No check_resistance Check for Emergence of Resistance check_model->check_resistance Yes select_model Select a Non-Pulmonary Infection Model check_model->select_model No test_isolates Test Post-treatment Isolates for MIC Change check_resistance->test_isolates Resistance Suspected end_success Efficacy Improved check_resistance->end_success No Resistance adjust_pkpd->check_pkpd redo_mic->check_mic perform_pk->check_dosing select_model->end_success test_isolates->end_success

References

Troubleshooting inconsistent results in Daptomycin synergy testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in daptomycin synergy testing.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synergy testing?

A1: The most common methods for assessing this compound synergy are the checkerboard assay and the time-kill assay. The checkerboard assay determines the Fractional Inhibitory Concentration Index (FICI), while the time-kill assay assesses the rate and extent of bacterial killing over time. Etest synergy methods are also utilized.

Q2: Why is the calcium concentration in the media so critical for this compound testing?

A2: this compound's bactericidal activity is dependent on the presence of physiological concentrations of free calcium ions.[1] Inadequate calcium levels will lead to falsely elevated Minimum Inhibitory Concentrations (MICs) and can mask synergistic effects. Standard Mueller-Hinton Broth (MHB) must be supplemented with calcium to a final concentration of 50 mg/L.[1]

Q3: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

A3: The FICI is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the MICs of the drugs alone and in combination. The interpretation of the FICI can vary slightly between studies, but a common interpretation is as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (or Additive)
> 4.0Antagonism

Q4: What does synergy mean in a time-kill assay?

A4: In a time-kill assay, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).

Q5: Can this compound show synergy with beta-lactams against this compound-resistant strains?

A5: Yes, synergy between this compound and beta-lactams against this compound-resistant Gram-positive organisms, such as MRSA, is well-documented.[2][3] The proposed mechanism involves the beta-lactam altering the bacterial cell surface charge, which facilitates this compound binding and activity.[2][4][5]

Troubleshooting Guides

Inconsistent Checkerboard Assay Results
Problem Potential Causes Recommended Solutions
High variability in MICs between replicates Inconsistent inoculum preparation.Pipetting errors.Contamination.Ensure the inoculum is standardized to a 0.5 McFarland standard.Use calibrated pipettes and proper technique.Maintain aseptic technique throughout the procedure.
FICI values are consistently in the "indifferent" range Suboptimal drug concentrations tested.The specific drug combination is not synergistic against the test organism.Widen the range of concentrations tested for both drugs.Confirm the MICs of the individual agents before setting up the checkerboard.Consider testing alternative synergistic partners.
Difficulty in determining the MIC endpoint "Skipped" wells (growth in higher concentration wells, no growth in lower).Trailing endpoints (faint growth over a range of concentrations).Repeat the assay, ensuring proper dilution and mixing of drugs.Read the plates at a consistent time point (e.g., 18-24 hours).For trailing endpoints, the MIC is typically read as the lowest concentration with a significant reduction in growth (e.g., ~80% inhibition).
Inconsistent Time-Kill Assay Results
Problem Potential Causes Recommended Solutions
No significant killing observed with this compound alone Insufficient calcium in the media.Low this compound concentration.Bacterial resistance.Ensure Mueller-Hinton Broth is supplemented with calcium to a final concentration of 50 mg/L.Confirm the MIC of the organism and use appropriate multiples of the MIC in the assay (e.g., 1x, 2x, 4x MIC).Verify the this compound susceptibility of the test strain.
Bacterial regrowth at 24 hours Emergence of a resistant subpopulation.Inactivation of the antibiotic over the 24-hour period.Use of a subinhibitory concentration of the antibiotic(s).Consider testing for an increase in the MIC of the regrown population.Use a higher starting concentration of the antibiotic(s) if appropriate.Ensure proper storage and handling of antibiotic stock solutions.
High variability in CFU/mL counts between time points Inaccurate serial dilutions or plating.Clumping of bacteria.Use fresh, well-mixed dilutions for each time point.Vortex the bacterial suspension before each sampling.Plate a sufficient volume to obtain countable colonies (e.g., 30-300 colonies).

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Materials:

    • 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) supplemented with calcium to 50 mg/L.

    • Stock solutions of this compound and the synergistic agent.

    • Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of dilutions for the two antibiotics.

    • Drug A (e.g., this compound) is serially diluted along the y-axis.

    • Drug B (the synergistic agent) is serially diluted along the x-axis.

    • Include wells with each drug alone to determine their individual MICs.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the FICI for each well showing no growth using the following formula:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • The lowest FICI value is reported as the result for the combination.

Time-Kill Assay Protocol
  • Prepare Materials:

    • Culture tubes or flasks.

    • MHB supplemented with calcium to 50 mg/L.

    • Stock solutions of this compound and the synergistic agent.

    • Bacterial inoculum grown to early to mid-logarithmic phase, then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no antibiotic).

      • This compound alone (at a specified concentration, e.g., 0.5x, 1x, or 2x MIC).

      • Synergistic agent alone (at a specified concentration).

      • This compound and the synergistic agent in combination.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU) on each plate.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL versus time for each condition.

    • Determine synergy based on a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent.

Visualizations

Checkerboard_Workflow Checkerboard Assay Workflow prep_media Prepare Ca2+-supplemented MHB setup_plate Set up 96-well Plate with Drug Matrix prep_media->setup_plate prep_inoculum Standardize Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_drugs Prepare Drug Dilutions prep_drugs->setup_plate setup_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Read MICs Visually incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Workflow Time-Kill Assay Workflow prep_media Prepare Ca2+-supplemented MHB setup_tubes Set up Test Tubes (Controls & Combinations) prep_media->setup_tubes prep_inoculum Prepare Log-Phase Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample Repeat for each time point dilute_plate Serial Dilute and Plate sample->dilute_plate incubate_plates Incubate Plates 18-24h dilute_plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy (≥2-log10 kill) plot_data->interpret

Caption: Workflow for the Time-Kill Synergy Assay.

Troubleshooting_FICI Troubleshooting Indifferent FICI Results start Indifferent FICI Result (>0.5 to 4.0) check_mic Are individual MICs accurate? start->check_mic yes_mic Yes check_mic->yes_mic Yes no_mic No check_mic->no_mic No check_concentrations Were appropriate concentration ranges tested? yes_mic->check_concentrations rerun_mic Re-determine individual MICs no_mic->rerun_mic retest_checkerboard Retest Checkerboard rerun_mic->retest_checkerboard yes_conc Yes check_concentrations->yes_conc Yes no_conc No check_concentrations->no_conc No consider_no_synergy Consider true indifference yes_conc->consider_no_synergy expand_conc Expand concentration ranges no_conc->expand_conc expand_conc->retest_checkerboard test_alternative Test alternative synergistic partners consider_no_synergy->test_alternative

Caption: Decision tree for troubleshooting indifferent FICI results.

Daptomycin_Synergy_Pathway Simplified this compound Resistance and Beta-Lactam Synergy cluster_resistance This compound Resistance Mechanism cluster_synergy Beta-Lactam Synergy mprf mprF mutation charge Increased positive surface charge mprf->charge yycg yycG mutation yycg->charge repulsion Electrostatic repulsion of this compound charge->repulsion dap This compound repulsion->dap blocks beta_lactam Beta-Lactam pbp Inhibition of Penicillin-Binding Proteins (PBPs) beta_lactam->pbp charge_reduction Reduced positive surface charge pbp->charge_reduction increased_binding Increased this compound binding charge_reduction->increased_binding increased_binding->dap enhances cell_death Cell Death dap->cell_death leads to

References

Technical Support Center: Spontaneous Daptomycin Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying spontaneous mutations leading to daptomycin resistance in vitro.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Question Possible Cause(s) Recommended Solution(s)
Why are my this compound Minimum Inhibitory Concentration (MIC) results inconsistent or higher than expected? Inadequate Calcium Concentration: this compound's bactericidal activity is dependent on the presence of calcium ions.[1][2] Standard Mueller-Hinton Broth (MHB) may not contain sufficient calcium for accurate this compound susceptibility testing.[1] Insufficient calcium levels can lead to artificially high MIC values.[3] High Inoculum Density: An inoculum concentration higher than the standard 5 x 10^5 CFU/mL can lead to elevated MIC readings.[3] Media Variability: Different batches or manufacturers of Mueller-Hinton Agar (MHA) can have varying levels of free calcium, affecting agar-based MIC methods like Etest.[4][5]Supplement Media with Calcium: For broth microdilution, supplement Mueller-Hinton Broth with calcium to a final concentration of 50 mg/L.[1][6] For agar-based methods, ensure the MHA used has an adequate calcium concentration, or consider using broth-based methods for more consistent results.[4][5] Standardize Inoculum: Prepare the inoculum carefully to match a 0.5 McFarland standard and dilute it appropriately to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6] Perform Quality Control: Routinely test quality control strains such as S. aureus ATCC 29213 and E. faecalis ATCC 29212 to verify the accuracy of your testing method and media.[5]
My serial passage experiment is not yielding this compound-resistant mutants, or the increase in MIC is very slow. Suboptimal this compound Concentration: The starting concentration of this compound may be too high, killing all cells, or too low, providing insufficient selective pressure. Insufficient Passage Duration: The development of resistance can be a gradual process requiring numerous passages.[7] Bacterial Strain: Some bacterial strains may have a lower intrinsic capacity to develop resistance.Use a Gradient of this compound Concentrations: Start the experiment with a range of this compound concentrations, typically from 0.25x to 2x the initial MIC of the parental strain.[4] Continue for an Adequate Period: Continue the serial passage for a sufficient number of days (e.g., 20-21 days) or until a plateau in the MIC is observed.[4][8] Consider Alternative Strains: If feasible, include multiple strains in your study to account for strain-specific differences in the rate of resistance development.
I have isolated colonies from a this compound-containing plate, but they are not resistant upon re-testing. Population Heterogeneity: Bacterial populations can exhibit heterogeneous susceptibility to this compound, where a subpopulation of cells can survive on antibiotic-containing media but are not truly resistant.[4] These colonies often fail to grow when re-streaked on the same concentration of the antibiotic.[4]Purify Putative Mutants: Colony-purify any potential mutants by passaging them on antibiotic-free media for several generations before re-testing their MIC.[4] This ensures that the observed phenotype is stable and not due to transient heteroresistance.
Whole-genome sequencing of my resistant mutants did not reveal mutations in commonly cited genes like mprF or liaFSR. Novel Resistance Mechanisms: The resistant phenotype may be due to mutations in less commonly implicated genes or even in intergenic regions that affect gene expression.[7] Multiple Mutations: Resistance to this compound is often a multi-step process involving the accumulation of several mutations.[7][9] The initial mutations may not be in the most well-known resistance genes.Comprehensive Genomic Analysis: Analyze the entire genome for mutations, not just the candidate genes. Compare the genome of the resistant mutant to that of the susceptible parent strain to identify all genetic changes.[10] Analyze Gene Expression: Consider performing transcriptomic analysis (e.g., RNA-seq) to identify changes in gene expression that may contribute to resistance, even in the absence of coding sequence mutations.

Frequently Asked Questions (FAQs)

General Concepts

What are the most common bacterial species studied for in vitro this compound resistance? The most frequently studied Gram-positive bacteria are Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Enterococcus faecium (including VRE).[11]

What are the primary mechanisms of this compound resistance observed in vitro? this compound resistance is complex and often involves multiple genetic changes.[11] Common mechanisms include:

  • Alterations in Cell Membrane Charge: Mutations in genes like mprF can lead to an increase in the positive charge of the cell membrane, causing electrostatic repulsion of the positively charged this compound-calcium complex.[12]

  • Changes in Cell Wall and Membrane Homeostasis: Mutations affecting cell envelope stress response systems, such as the LiaFSR three-component system in enterococci, are frequently observed.[11]

  • Alterations in Phospholipid Metabolism: Changes in genes like cls (cardiolipin synthase) and gdpD can alter the composition of the cell membrane.[9]

How quickly can this compound resistance emerge in vitro? The rate of resistance development varies, but in serial passage experiments, a significant increase in the this compound MIC can be observed over a period of about two weeks.[13]

Experimental Design and Protocols

What is a serial passage experiment and why is it used? A serial passage experiment is a method used to study the evolution of antibiotic resistance in vitro.[14] It involves repeatedly exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple growth cycles.[14] This process selects for mutants with increased resistance.[14]

Why is the calcium concentration in the growth medium so critical for this compound susceptibility testing? this compound's antibacterial activity is dependent on calcium.[1] The antibiotic forms a complex with calcium ions, which then binds to the bacterial cell membrane, leading to depolarization and cell death.[11] Therefore, a standardized and sufficient calcium concentration (typically 50 mg/L) in the testing medium is essential for accurate and reproducible MIC determination.[1]

What are the key genes to sequence when investigating this compound resistance? Based on in vitro studies, the following genes are frequently associated with this compound resistance:

  • S. aureus : mprF, yycG, rpoB, rpoC, walK, cls.[7][9]

  • Enterococcus faecalis and E. faecium : liaFSR, yycFG, gdpD, cls.[11]

Data Interpretation

What is a typical fold-increase in MIC for this compound-resistant mutants generated in vitro? In vitro-selected S. aureus mutants can exhibit an 8- to 32-fold increase in this compound MIC compared to the parent strain.[4] For E. faecalis, serial passage experiments have generated mutants with up to a 256-fold increase in MIC.[13]

Is there a fitness cost associated with this compound resistance? Some this compound-resistant mutants exhibit significant growth defects, suggesting a fitness cost.[4] However, this is not always the case, and some resistant strains show minimal impact on their in vitro growth rate.[9]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro this compound resistance studies.

Table 1: Spontaneous Mutation Frequencies for this compound Resistance

Organism Spontaneous Mutation Frequency
Staphylococcus aureus<10-10
Staphylococcus epidermidis<10-9
Enterococcus faecalis<10-9
Enterococcus faecium<10-9
Streptococcus pneumoniae<10-8

Source: Silverman, J.A., et al. (2001).[4] No spontaneously resistant mutants were obtained for the organisms tested.

Table 2: Examples of this compound MIC Increases in S. aureus After In Vitro Selection

Parental Strain Selection Method Fold Increase in MIC
S. aureus Sa42Serial Passage8 to 32-fold
S. aureus MW2Serial Passage (20 days)4 to >26-fold (MICs ranged from 3 to 20 µg/ml from a parental MIC of 0.75 µg/ml)

Sources: Silverman, J.A., et al. (2001)[4]; Friedman, L., et al. (2006)[7]

Table 3: this compound MIC Increase in E. faecalis V583 After Serial Passage

Parental MIC (µg/ml) Number of Days of Serial Passage Final MIC Range (µg/ml) Maximum Fold Increase in MIC
212-14256 - 512256-fold

Source: Arias, C.A., et al. (2011).[13]

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Calcium chloride (CaCl₂) solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/ml.

  • Prepare Calcium-Supplemented CAMHB: Supplement the CAMHB with a sterile CaCl₂ solution to achieve a final calcium concentration of 50 mg/L.[6]

  • Prepare this compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in the calcium-supplemented CAMHB to obtain a range of concentrations (e.g., 64 µg/ml to 0.06 µg/ml). Leave one well as a growth control (no this compound).

  • Prepare Bacterial Inoculum: a. Pick several colonies of the test organism from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml). d. Dilute the standardized suspension 1:150 in calcium-supplemented CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/ml.

  • Inoculate the Microtiter Plate: Add 50 µl of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µl of the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/ml.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vitro Selection of this compound-Resistant Mutants by Serial Passage

This protocol is a generalized method based on common practices in the literature.[4][7][8]

Materials:

  • Bacterial strain of interest

  • Calcium-supplemented Mueller-Hinton Broth (MHBc)

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Incubator with shaking capabilities (37°C)

Procedure:

  • Day 1: a. Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method described above. b. Inoculate a series of tubes or wells containing MHBc with a range of this compound concentrations below and above the MIC (e.g., 0.25x, 0.5x, 1x, and 2x MIC). Use a standardized inoculum (e.g., ~10⁵ CFU/ml). c. Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Day 2 and Onwards (Daily Passage): a. Identify the tube or well with the highest concentration of this compound that shows visible growth. This is the sub-MIC culture for the next passage. b. Dilute the culture from this well (e.g., 1:100 or 1:1000) into a new series of tubes or wells containing fresh MHBc with a new gradient of this compound concentrations. The new concentration range should be adjusted based on the previous day's result (e.g., if growth occurred at 2x MIC, the new range might be 1x, 2x, 4x, and 8x the original MIC). c. Incubate the new cultures at 37°C with shaking for 18-24 hours.

  • Continue the Process: Repeat the daily passage for a predetermined period (e.g., 20-30 days) or until the MIC of this compound for the passaged population reaches a plateau.

  • Isolate and Characterize Mutants: a. At the end of the experiment, plate the culture from the highest this compound concentration that supported growth onto antibiotic-free agar. b. Isolate single colonies. c. To ensure the stability of the resistant phenotype, passage the isolated colonies on antibiotic-free media for several days. d. Determine the final, stable MIC of the isolated mutants and perform whole-genome sequencing to identify mutations.

Visualizations

Experimental Workflow for In Vitro Selection of this compound Resistance

Daptomycin_Resistance_Workflow cluster_setup Initial Setup cluster_passage Serial Passage cluster_analysis Analysis of Resistant Mutants start Parental Strain mic_det Determine Baseline MIC start->mic_det passage Inoculate in MHB with this compound Gradient mic_det->passage incubation Incubate 24h at 37°C passage->incubation select_highest Select Highest Concentration with Growth incubation->select_highest select_highest->passage Repeat for 20-30 days isolate Isolate Single Colonies select_highest->isolate stabilize Passage on Antibiotic-Free Media isolate->stabilize final_mic Determine Final MIC stabilize->final_mic wgs Whole Genome Sequencing stabilize->wgs

Caption: Workflow for generating and analyzing this compound-resistant mutants.

Simplified LiaFSR Signaling Pathway in Enterococci

LiaFSR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LiaS LiaS (Sensor Kinase) LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates LiaF LiaF (Inhibitor) LiaF->LiaS Inhibits LiaR_P LiaR-P (Phosphorylated) DNA Promoter Region of Target Genes LiaR_P->DNA Binds Response Cell Envelope Stress Response (Increased this compound Resistance) DNA->Response Induces Transcription This compound This compound Stress This compound->LiaS Activates

Caption: The LiaFSR cell envelope stress response pathway in enterococci.

References

Technical Support Center: Daptomycin Tolerance and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving daptomycin tolerance and resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound resistance and tolerance in clinical isolates?

A: this compound resistance and tolerance are distinct phenomena that both contribute to therapeutic failure, but they differ mechanistically and phenotypically.

  • Resistance is characterized by an increase in the Minimum Inhibitory Concentration (MIC) of the antibiotic required to inhibit the growth of the bacterial population. A resistant strain can grow at higher concentrations of the drug compared to a susceptible strain.

  • Tolerance is the ability of a bacterial population to survive transient exposure to a normally lethal concentration of an antibiotic without a change in its MIC.[1][2] Tolerant strains are killed at a much slower rate than susceptible strains. This trait may be shared by the entire population ("tolerant") or by a small subpopulation ("heterotolerant").[3]

Table 1: Comparison of this compound Resistance vs. Tolerance

FeatureThis compound ResistanceThis compound Tolerance
Minimum Inhibitory Conc. (MIC) IncreasedUnchanged
Bactericidal Activity Reduced or absent at standard dosesSlowed rate of killing
Mechanism Specific genetic mutations altering the drug target or cellular physiology (e.g., cell membrane charge).[4][5]Broader mutations or physiological changes affecting cell survival pathways (e.g., reduced autolysis, stringent response).[1][3][6]
Clinical Manifestation Growth and proliferation during therapy.Persistence of infection despite susceptible MIC.
Evolutionary Path Can arise de novo or evolve from tolerant strains.Often considered a potential stepping stone to developing full resistance.[1]
Q2: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?

A: this compound resistance in S. aureus is complex and multifactorial, primarily involving modifications to the cell envelope that prevent the antibiotic from reaching its target and disrupting the cell membrane.[4][5] Key mechanisms include:

  • Increased Positive Surface Charge: The most common mechanism involves altering the net surface charge of the cell membrane to be more positive, which electrostatically repels the positively charged calcium-daptomycin complex.[4][7] This is achieved through:

    • Gain-of-function mutations in mprF: This gene is responsible for synthesizing positively charged lysyl-phosphatidylglycerol (L-PG) and translocating it to the outer membrane leaflet.[4][5][6][7]

    • Upregulation of the dlt operon: This leads to the D-alanylation of teichoic acids in the cell wall, increasing the net positive charge.[5][8]

  • Altered Cell Membrane Fluidity and Composition: Mutations in genes involved in phospholipid metabolism, such as cls (cardiolipin synthase) and pgsA (phosphatidylglycerol synthase), can alter membrane fluidity, which may hinder this compound insertion and oligomerization.[7][8]

  • Changes in Cell Wall Homeostasis: Some resistant strains exhibit a thickened cell wall, which may act as a physical barrier, trapping the this compound molecule before it can reach the cell membrane.[5][9]

  • Mutations in Regulatory Systems: Polymorphisms in two-component regulatory systems like yycFG (also known as walKR) and vraSR, or in RNA polymerase subunits (rpoB, rpoC), can globally alter cell envelope stress responses, contributing to resistance.[4][8][10]

Table 2: Common Genetic Loci Associated with this compound Resistance in S. aureus

Gene/OperonFunctionEffect of Mutation/Alteration on Resistance
mprF Lysyl-phosphatidylglycerol (L-PG) synthase/flippaseIncreased L-PG in the outer membrane, leading to charge repulsion.[4][7]
dltABCD D-alanylation of teichoic acidsIncreased positive charge of the cell wall.[5][8]
yycFG (walKR) Two-component system regulating cell wall homeostasisAlters cell wall metabolism and contributes to resistance.[4][10]
vraSR Two-component system, cell wall stress responseUpregulation contributes to cell wall-mediated resistance.[7][10]
rpoB, rpoC RNA polymerase subunitsIndirectly affects expression of cell wall pathways.[8]
cls, pgsA Phospholipid biosynthesisAlters membrane composition and fluidity.[7][8]
Q3: What mechanisms are associated with this compound tolerance?

A: this compound tolerance mechanisms are more diverse than resistance mechanisms and often involve pathways not directly related to the antibiotic's mode of action.[1] They frequently involve a general reduction in cellular metabolic activity or bactericidal processes.

  • Loss-of-function mutations in dsp1 and asp23: Inactivation of these genes has been shown to result in reduced autolytic activity, which allows cells to survive this compound-induced membrane damage.[6][11]

  • Mutations in pitA: A mutation in this inorganic phosphate transporter can lead to the intracellular accumulation of phosphate, which in turn upregulates the dlt operon, contributing to tolerance.[12]

  • Physiological State: Bacteria in a stationary growth phase or within a biofilm can exhibit a tolerant phenotype that is often reversible.[13] Adherent staphylococci, for example, can show tolerance that is lost once the cells are detached.[13]

  • Stringent Response: Induction of the stringent response, often mediated by mutations in rsh, has been implicated in antimicrobial tolerance.[3]

Troubleshooting and Experimental Guides

Q4: My this compound MIC results are variable and difficult to reproduce. What is the most likely cause?

A: The most common cause of variability in this compound susceptibility testing is the concentration of calcium ions (Ca²⁺) in the testing medium. This compound's bactericidal activity is strictly dependent on physiological concentrations of calcium.[14][15]

  • Problem: Different batches of Mueller-Hinton agar (MHA) and broth (MHB) can have significantly variable intrinsic calcium levels.[15][16] Low calcium concentrations lead to reduced this compound activity, resulting in falsely elevated MICs (false resistance).[15][17]

  • Solution: For broth microdilution, always supplement the Mueller-Hinton broth to a final physiological concentration of 50 µg/ml (50 mg/L) of Ca²⁺.[14][15] For agar-based methods like Etest, use media that have been verified to contain adequate calcium levels, and always run quality control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212) for which the expected MIC range on appropriate media is known.[16]

Q5: An isolate has a susceptible this compound MIC, but the infection is not responding to therapy. What should I investigate?

A: This scenario strongly suggests the presence of antibiotic tolerance or heteroresistance . While the bulk population appears susceptible in a standard MIC test (which measures growth inhibition), a subpopulation or the entire population may be surviving the lethal effects of the drug.

Experimental Workflow:

  • Confirm the MIC: Re-test the MIC using the reference broth microdilution method with proper calcium supplementation to rule out testing errors.

  • Perform a Time-Kill Assay: This is the gold-standard method to assess tolerance. A tolerant isolate will show a significantly reduced rate of killing (e.g., < 3-log₁₀ reduction in CFU/ml after 24 hours) compared to a susceptible control strain.

  • Check for Heteroresistance: Perform a Population Analysis Profile (PAP) to detect subpopulations with higher resistance levels that may be missed by standard MIC testing.

start Clinical Isolate (Susceptible MIC, Treatment Failure) confirm_mic Step 1: Confirm MIC (Reference Broth Microdilution with 50 µg/ml Ca²⁺) start->confirm_mic mic_ok MIC Confirmed Susceptible confirm_mic->mic_ok  Result mic_error MIC is Actually Non-Susceptible confirm_mic->mic_error  Result time_kill Step 2: Perform Time-Kill Assay mic_ok->time_kill pap Step 3: Perform Population Analysis Profile (PAP) mic_ok->pap resistance Result: Resistance (Investigate resistance mechanisms) mic_error->resistance tolerant Result: Tolerant Phenotype (Slow killing) time_kill->tolerant < 3-log₁₀ kill at 24h susceptible Result: Truly Susceptible (Fast killing, no subpopulation) time_kill->susceptible ≥ 3-log₁₀ kill at 24h hetero Result: Heteroresistant (Resistant subpopulation detected) pap->hetero Growth at >MIC pap->susceptible No growth at >MIC other_factors Consider other clinical factors (e.g., biofilm, abscess) tolerant->other_factors hetero->other_factors susceptible->other_factors

Caption: Workflow for investigating suspected this compound tolerance.

Experimental Protocols

Protocol 1: Standard Broth Microdilution for this compound MIC Determination

This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Calcium Chloride (CaCl₂) solution, sterile.

  • This compound powder.

  • 96-well microtiter plates.

  • Bacterial isolate grown overnight on non-selective agar.

  • 0.9% sterile saline.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Prepare this compound Stock: Prepare a stock solution of this compound. Aliquot and store at -70°C.

  • Prepare Ca²⁺-Supplemented Broth: Supplement CAMHB with sterile CaCl₂ to achieve a final free calcium concentration of 50 mg/L . This is the most critical step.[15]

  • Prepare Inoculum: Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/ml).

  • Dilute Inoculum: Dilute the standardized suspension 1:100 in the Ca²⁺-supplemented CAMHB to obtain a working inoculum of ~1.5 x 10⁶ CFU/ml.

  • Prepare Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of this compound using the Ca²⁺-supplemented CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/ml).

  • Inoculate Plate: Add the working inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/ml . Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 3: FDA/CLSI this compound Breakpoints for S. aureus

MIC (µg/ml)Interpretation
≤1Susceptible (S)
No Intermediate or Resistant categories are currently defined by CLSI for S. aureus.
Strains with MICs >1 µg/ml are referred to as "nonsusceptible".[14]
Protocol 2: Time-Kill Assay to Assess this compound Tolerance

This assay measures the rate of bacterial killing over time to differentiate between susceptibility and tolerance.

Materials:

  • Ca²⁺-supplemented CAMHB (as prepared above).

  • Bacterial isolate and a susceptible control strain (e.g., S. aureus ATCC 29213).

  • This compound stock solution.

  • Sterile culture tubes.

  • Tryptic Soy Agar (TSA) plates.

  • Sterile saline for serial dilutions.

Procedure:

  • Prepare Cultures: Grow the test and control isolates overnight. Dilute into fresh, pre-warmed Ca²⁺-supplemented CAMHB and grow to early- or mid-logarithmic phase (~1-5 x 10⁶ CFU/ml).

  • Set Up Assay Tubes: Prepare tubes containing Ca²⁺-supplemented CAMHB with a supra-MIC concentration of this compound (e.g., 10x MIC). Also include a drug-free growth control tube.

  • Inoculate: Inoculate the tubes with the log-phase culture to a starting density of ~5 x 10⁵ CFU/ml.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

  • Quantify Viable Cells: Perform 10-fold serial dilutions of the aliquot in sterile saline and plate onto TSA plates to determine the viable count (CFU/ml). Be mindful of antibiotic carryover; if necessary, wash cells or use antibiotic-neutralizing media.

  • Incubate and Count: Incubate plates overnight at 37°C and count the colonies.

  • Analysis: Plot log₁₀ CFU/ml versus time.

    • Susceptible: A ≥3-log₁₀ decrease in CFU/ml at 24 hours.

    • Tolerant: A <3-log₁₀ decrease in CFU/ml at 24 hours.

Signaling Pathways and Logic Diagrams

cluster_resistance Resistance Mechanisms dap Ca²⁺-Daptomycin (Positively Charged) membrane Bacterial Cell Membrane (Normally Net Negative) dap->membrane Binds to repulsion Electrostatic Repulsion dap->repulsion disruption Membrane Depolarization & Cell Death membrane->disruption Leads to mprf mprF Gain-of-Function Mutation charge Increased Lysyl-PG & D-alanylation of Teichoic Acids mprf->charge dlt dlt Operon Upregulation dlt->charge yycFG yycFG (walKR) Mutation yycFG->charge Regulates charge->repulsion repulsion->membrane Blocks Binding

Caption: Key pathways leading to charge-based this compound resistance.

References

Technical Support Center: Investigating mprF Gene Mutations and Daptomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the role of mprF gene mutations in Daptomycin (DAP) resistance in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the mprF gene product and how do mutations lead to this compound resistance?

A1: The mprF gene encodes a bifunctional protein, the Multiple Peptide Resistance Factor (MprF). MprF has two key domains: a C-terminal synthase domain that adds a lysine residue to phosphatidylglycerol (PG) to form lysyl-phosphatidylglycerol (L-PG), and a flippase domain that translocates L-PG from the inner to the outer leaflet of the cell membrane.[1][2] This process increases the positive net charge of the bacterial cell surface. This compound, a cationic lipopeptide antibiotic, is electrostatically repelled by this increased positive charge, which hinders its ability to bind to and disrupt the cell membrane, thus leading to resistance.[2][3] Mutations in mprF are often "gain-of-function," enhancing one or both of these activities.[4][5][6]

Q2: Are mprF mutations the only mechanism of this compound resistance in S. aureus?

A2: No. While mutations in mprF are the most frequently identified genetic determinant of this compound resistance, other genes can also be involved.[4][7] Mutations in genes such as yycFG, rpoB, rpoC, cls, and the dlt operon have also been associated with reduced this compound susceptibility.[4][7][8] Resistance is often a multifactorial process involving the accumulation of mutations in several of these genes over time.[9]

Q3: We have identified a non-synonymous mutation in the mprF gene of a this compound-resistant S. aureus isolate, but a cytochrome c binding assay shows no significant change in surface charge compared to the susceptible parent strain. Is this expected?

A3: Yes, this is a known phenomenon. While the classical mechanism of MprF-mediated resistance involves charge repulsion, some studies have reported that certain this compound resistance-conferring mprF point mutations do not lead to a general alteration of the cell surface charge.[10][11] The cytochrome c assay measures the overall cell surface charge and may not fully capture changes localized to the membrane itself.[11] Other mechanisms, such as alterations in membrane fluidity or cell wall thickness, may also contribute to resistance in these cases.[10][12] For instance, mutations I348del and S337L have been shown to confer this compound resistance without altering the cell surface positive charge.[10][13]

Q4: We are observing a "seesaw effect," where our this compound-resistant mprF mutant shows increased susceptibility to beta-lactam antibiotics. What is the underlying mechanism?

A4: The "seesaw effect," where this compound resistance correlates with increased susceptibility to beta-lactams like oxacillin, has been linked to mprF mutations.[10][13][14] While the precise mechanism is still under investigation, it is thought that alterations in the cell envelope caused by the mprF mutation, which are advantageous for repelling this compound, may inadvertently make the cell more vulnerable to the action of beta-lactams.[10] This phenomenon is not universal for all mprF mutations and can depend on the specific mutation and the beta-lactam .[10][13]

Troubleshooting Guides

Issue 1: Inconsistent this compound Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Calcium Concentration This compound's activity is dependent on the presence of physiological concentrations of calcium ions. Ensure that your Mueller-Hinton Broth (MHB) is supplemented with calcium to a final concentration of 50 mg/L.[15]
Inoculum Effect A high inoculum density can lead to falsely elevated MIC values. Standardize your inoculum to approximately 5 x 10^5 CFU/mL as per CLSI or EUCAST guidelines.[16]
Strain Viability Poor viability of the bacterial stock can lead to inaccurate MIC readings. Always use a fresh overnight culture for your experiments.
Plate Reading Trailing endpoints can make MIC determination subjective. The MIC should be recorded as the lowest concentration of this compound that completely inhibits visible growth.[15]
Issue 2: Failure to Amplify or Sequence the mprF Gene
Potential Cause Troubleshooting Step
Primer Design The mprF gene is approximately 2.5 kb in length. Ensure your primers are designed to amplify the entire open reading frame (ORF). You may need to use multiple overlapping primer sets.
DNA Quality Poor quality genomic DNA can inhibit PCR. Use a standardized DNA extraction kit and verify the purity and concentration of your DNA using spectrophotometry (e.g., NanoDrop).[16]
PCR Conditions Optimize your PCR cycling conditions, including annealing temperature and extension time, for the specific primers and polymerase being used.
Secondary Structures The mprF gene may contain regions with high GC content or secondary structures that can impede PCR. Consider using a PCR additive or a polymerase designed for difficult templates.

Quantitative Data Summary

Table 1: Impact of Specific mprF Mutations on this compound MIC in S. aureus

Parent Strain mprF Mutation DAP MIC (μg/mL) - Parent DAP MIC (μg/mL) - Mutant Fold Increase Reference
SA268S295A0.5>2>4[10]
SA268S337L0.5>2>4[10]
SA268I348del0.5>2>4[10]
CGK5L431F0.536[12]
S. aureus N315T345P0.524[17]
S. aureus N315N450_I451insI0.512[17]
NewmanL341F0.25416[15]

Note: MIC values can vary based on the specific strain background and testing methodology.

Key Experimental Protocols

This compound Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration of this compound against S. aureus isolates.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Adjust an overnight culture of S. aureus in MHB to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[15]

mprF Gene Sequencing

Objective: To identify mutations within the mprF gene.

Methodology:

  • Extract genomic DNA from the S. aureus isolate using a commercial kit.[16]

  • Design primers to amplify the entire coding sequence of the mprF gene. Due to its size, multiple overlapping PCR amplicons may be necessary.

  • Perform PCR using a high-fidelity polymerase.

  • Purify the PCR products to remove primers and dNTPs.

  • Sequence the purified PCR products using Sanger sequencing.

  • Assemble the sequences and align them with a wild-type mprF reference sequence (e.g., from S. aureus N315) to identify mutations.

Cytochrome C Binding Assay (Surface Charge)

Objective: To assess the relative positive cell surface charge of S. aureus strains.

Methodology:

  • Grow S. aureus strains to the desired growth phase (e.g., exponential or stationary).

  • Harvest the cells by centrifugation, wash them twice with a buffer (e.g., MOPS buffer), and resuspend to a standardized optical density (e.g., OD600 of 1.0).

  • Incubate a defined volume of the cell suspension with a solution of cytochrome c (e.g., 0.5 mg/mL).

  • After incubation (e.g., 10 minutes), pellet the bacteria by centrifugation.

  • Measure the absorbance of the supernatant at 530 nm.

  • A higher amount of residual cytochrome c in the supernatant (higher absorbance) indicates a more positively charged cell surface, as less of the cationic cytochrome c has bound to the cells.[18]

Visualizations

MprF_Pathway cluster_membrane Cell Membrane cluster_inner Inner Leaflet cluster_outer Outer Leaflet PG Phosphatidylglycerol (PG, Anionic) MprF MprF Protein PG->MprF LPG_inner Lysyl-PG (L-PG, Cationic) LPG_outer Lysyl-PG (L-PG, Cationic) LPG_inner->LPG_outer Flippase Domain Translocation Repulsion Electrostatic Repulsion LPG_outer->Repulsion MprF->LPG_inner Lysinylation Lysyl_tRNA Lysyl-tRNA Lysyl_tRNA->MprF Synthase Domain DAP This compound (Cationic) DAP->Repulsion

Caption: MprF-mediated alteration of cell membrane charge.

Experimental_Workflow start Isolate this compound-Resistant S. aureus mic Confirm Resistance Phenotype (DAP MIC Assay) start->mic gDNA Genomic DNA Extraction mic->gDNA pcr mprF Gene Amplification (PCR) gDNA->pcr seq Sanger Sequencing pcr->seq align Sequence Alignment & Mutation Identification seq->align pheno Phenotypic Characterization align->pheno end Correlate Genotype with Phenotype align->end charge Surface Charge Assay (Cytochrome C) pheno->charge seesaw Beta-Lactam Susceptibility ('Seesaw Effect') pheno->seesaw expression Gene Expression Analysis (qRT-PCR) pheno->expression charge->end seesaw->end expression->end

References

Daptomycin cross-resistance with other lipopeptide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating daptomycin cross-resistance with other lipopeptide antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to this compound resistance and potential cross-resistance?

A1: this compound resistance is a complex process primarily involving modifications to the bacterial cell envelope, specifically the cell membrane and cell wall.[1][2] These changes can also lead to cross-resistance with other cationic antimicrobial peptides. The main mechanisms include:

  • Alterations in Cell Membrane Phospholipid Composition: Mutations in genes like mprF (multiple peptide resistance factor) and cls (cardiolipin synthase) alter the phospholipid content of the cell membrane.[3][4] An increase in positively charged phospholipids, such as lysyl-phosphatidylglycerol (L-PG), leads to electrostatic repulsion of the positively charged this compound-calcium complex.[4]

  • Changes in Cell Wall Homeostasis: this compound resistance is often associated with a thickened cell wall, which can act as a physical barrier.[3][5] Mutations in genes involved in cell wall synthesis and regulation, such as the yycFG two-component system, contribute to this phenotype.[3][6]

  • Global Regulatory Changes: Mutations in RNA polymerase subunits, encoded by rpoB and rpoC, can lead to widespread changes in gene expression that contribute to a resistant phenotype.[2][6]

Q2: Is there cross-resistance between this compound and vancomycin?

A2: Yes, a correlation between reduced this compound susceptibility and reduced vancomycin susceptibility has been observed in Staphylococcus aureus, particularly in vancomycin-intermediate S. aureus (VISA) strains.[5][7][8] The mechanism is often related to the thickening of the cell wall, which is a characteristic of many VISA strains and can impede this compound from reaching its target at the cell membrane.[5] However, S. aureus strains that are highly resistant to vancomycin due to the vanA gene do not typically show reduced susceptibility to this compound.[7]

Q3: Can exposure to other antibiotics induce this compound resistance?

A3: Yes, exposure to certain other antibiotics can lead to cross-resistance to this compound. For instance, rifaximin, used prophylactically in patients with liver disease, has been shown to cause cross-resistance to this compound in vancomycin-resistant Enterococcus faecium (VREfm).[9] Mutations in the bacterial RNA polymerase induced by rifaximin exposure can upregulate an operon that leads to cell membrane remodeling and reduced this compound binding.[9]

Q4: Do all lipopeptide antibiotics exhibit cross-resistance with this compound?

A4: No, not all lipopeptide antibiotics show cross-resistance with this compound. The potential for cross-resistance depends on the specific mechanism of action of the lipopeptide. For example, the novel lipopeptide MX-2401 has a different mechanism of action from this compound; it inhibits peptidoglycan synthesis by binding to undecaprenylphosphate (C₅₅-P).[10] Consequently, mutants resistant to MX-2401 have demonstrated low cross-resistance to other antibiotics, including this compound.[10]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in susceptibility testing.

  • Possible Cause 1: Incorrect Calcium Concentration. this compound's bactericidal activity is dependent on the presence of physiological concentrations of calcium ions.[1]

    • Solution: Ensure that the Mueller-Hinton broth (MHB) is supplemented with calcium to a final concentration of 50 mg/L for all this compound susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

  • Possible Cause 2: Inappropriate Testing Method. Not all susceptibility testing methods are reliable for this compound.

    • Solution: Broth microdilution is the gold-standard method for determining this compound MICs.[12] The disk diffusion assay is not recommended due to poor correlation with MIC values.[12] E-test (epsilometer test) can be a useful alternative for clinical labs.[12]

  • Possible Cause 3: Heterogeneous Resistance. Bacterial populations can exhibit heterogeneous susceptibility to this compound.[13][14]

    • Solution: Perform population analysis by plating dilutions of an overnight culture on agar containing varying concentrations of this compound to assess the presence of resistant subpopulations.[14]

Problem 2: A this compound-resistant strain does not show mutations in commonly associated genes like mprF or yycFG.

  • Possible Cause: Alternative Resistance Mechanisms. this compound resistance is multifactorial, and mutations can occur in a variety of other genes.

    • Solution: Sequence other genes that have been implicated in this compound resistance, such as those involved in phospholipid metabolism (cls2, pgsA) or global regulation (rpoB, rpoC).[1][4][15] In enterococci, mutations in the liaFSR system are also a key mechanism.[16][17]

  • Possible Cause: Transcriptional or Proteomic Changes. Resistance may be due to changes in gene expression or protein levels rather than genetic mutations.

    • Solution: Perform transcriptomic (e.g., RNA-Seq) or proteomic analyses to compare the resistant strain to its susceptible parent, looking for differential expression of genes and proteins related to cell envelope stress and metabolism.[18]

Quantitative Data Summary

Table 1: this compound MICs in Isogenic S. aureus Strain Pairs

Isogenic PairParental this compound MIC (µg/mL)Resistant this compound MIC (µg/mL)Fold IncreaseAssociated MutationsReference
Strain A0.524yycG (K208R)[1]
Strain B0.5≥ 2≥ 4cls2 (T33N)[1]
Clinical Pair 1144mprF[19]
Clinical Pair 20.524mprF, yyc[20]

Table 2: Cross-Resistance Profile of this compound-Resistant S. aureus

Antibiotic/PeptideParental Strain MIC/SurvivalThis compound-Resistant Strain MIC/SurvivalObservationReference
Vancomycin1-2 µg/mL2-4 µg/mL2- to 4-fold increase in MIC[19]
tPMPsHigher SusceptibilitySignificantly Higher ResistanceReduced killing[19]
hNP-1Higher SusceptibilitySignificantly Higher ResistanceReduced killing[19]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Calcium Chloride (CaCl₂) solution

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare cation-adjusted MHB (CAMHB) supplemented with CaCl₂ to a final concentration of 50 mg/L.

  • Prepare serial two-fold dilutions of this compound in the supplemented CAMHB in the wells of a 96-well plate.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Generation of this compound-Resistant Mutants by Serial Passage

Objective: To induce this compound resistance in a susceptible bacterial strain in vitro.

Materials:

  • Susceptible bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with 50 mg/L Ca²⁺

  • This compound stock solution

  • Culture tubes or flasks

Procedure:

  • Determine the baseline this compound MIC for the susceptible parent strain.

  • Inoculate the parent strain into CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Incubate overnight at 37°C with shaking.

  • If growth is observed, dilute the culture 1:1000 into fresh CAMHB containing two-fold increasing concentrations of this compound.

  • Repeat this process daily for a designated period (e.g., 21-30 days) or until a significant increase in the this compound MIC is observed.

  • Periodically plate the culture on antibiotic-free agar to isolate single colonies and confirm the stability of the resistant phenotype by re-testing the MIC after several passages in the absence of the antibiotic.

Visualizations

Daptomycin_Resistance_Mechanisms cluster_membrane Cell Membrane Alterations cluster_wall Cell Wall Modifications cluster_global Global Regulation cluster_phenotype Resistance Phenotype mprF mprF Mutation (Gain of Function) repulsion Electrostatic Repulsion mprF->repulsion cls cls/pgsA Mutation (Altered Phospholipid Synthesis) binding Reduced this compound Binding cls->binding yycFG yycFG Mutation (Signal Transduction) thickening Cell Wall Thickening yycFG->thickening dlt dlt Operon Upregulation (Teichoic Acid Alanylation) dlt->repulsion thickening->binding rpoBC rpoB/rpoC Mutation (RNA Polymerase) rpoBC->mprF rpoBC->yycFG rpoBC->dlt cross_resistance Cross-Resistance (Vancomycin, HDPs) repulsion->cross_resistance binding->cross_resistance

Caption: Key pathways leading to this compound resistance.

Experimental_Workflow_Resistance_Induction start Start with Susceptible Parent Strain mic_initial Determine Initial MIC start->mic_initial serial_passage Serial Passage in Sub-MIC this compound mic_initial->serial_passage check_growth Check for Growth serial_passage->check_growth increase_conc Increase this compound Concentration increase_conc->serial_passage check_growth->increase_conc Growth isolate_colonies Isolate Single Colonies check_growth->isolate_colonies No Growth at High Conc. confirm_mic Confirm Stable Resistant MIC isolate_colonies->confirm_mic characterize Characterize Mutant (Genomics, Phenomics) confirm_mic->characterize

Caption: Workflow for in vitro induction of this compound resistance.

References

Validation & Comparative

Daptomycin vs. Vancomycin for MRSA Bacteremia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based comparison of two key antibiotics in the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) bacteremia, designed for researchers, scientists, and drug development professionals.

This guide provides a detailed, data-driven comparison of daptomycin and vancomycin, two frontline antibiotics in the fight against MRSA bloodstream infections. By summarizing key clinical trial outcomes, outlining experimental methodologies, and visualizing mechanisms of action, this document serves as a critical resource for understanding the relative merits of these therapies.

Performance Data: this compound vs. Vancomycin

The following tables summarize quantitative data from multiple meta-analyses and clinical studies, comparing the efficacy and safety of this compound and vancomycin in treating MRSA bacteremia.

Table 1: Clinical Efficacy Outcomes
OutcomeThis compoundVancomycinOdds Ratio (OR) [95% CI]Key Findings & Citations
Clinical Success/Treatment Success Higher Success RateLower Success Rate2.20 [1.63–2.96]This compound was associated with a significantly higher treatment success rate, particularly in patients with MRSA isolates having a vancomycin MIC > 1 µg/mL.[1][2][3][4]
Clinical Failure Lower Failure RateHigher Failure Rate0.58 [0.38–0.89]This compound was associated with a significantly reduced risk of clinical failure.[5] A sub-analysis of studies with vancomycin MICs of 1 to 2 mg/L also found a significant association between this compound use and lower odds of clinical failure.[6]
All-Cause Mortality Lower Mortality RateHigher Mortality Rate0.53 [0.29–0.98]This compound treatment was associated with significantly lower all-cause mortality compared to vancomycin, especially in cases with vancomycin MIC > 1 µg/mL.[1][2][3][4] An early switch (within 3-5 days) to this compound from vancomycin was also linked to a significant decrease in mortality.[6][7][8][9]
Persistent Bacteremia Lower RateHigher Rate0.68 [0.52, 0.88]This compound use was significantly associated with lower odds of persistent bacteremia.[6]
Table 2: Safety Outcomes
Adverse EventThis compoundVancomycinOdds Ratio (OR) [95% CI] / Reported RatesKey Findings & Citations
Nephrotoxicity (Acute Kidney Injury) 6.3% - 9%18.1% - 23.3%OR: 6.07 [1.86-19.93] for VANVancomycin treatment is associated with a significantly higher risk of developing nephrotoxicity compared to this compound.[10][11]
Treatment-Limiting Adverse Events Lower RateHigher Rate0.15 [0.06–0.36]This compound was associated with fewer adverse events that required discontinuation of treatment.[5]

Experimental Protocols

The clinical data presented are derived from a variety of study designs, including randomized controlled trials, retrospective cohort studies, and meta-analyses. Below are generalized methodologies representative of the key experiments comparing this compound and vancomycin for MRSA bacteremia.

Typical Study Design for Efficacy and Safety Comparison

A common experimental approach involves a multicenter, retrospective, or prospective matched cohort study.

1. Patient Population:

  • Adult patients with at least one positive blood culture for MRSA.

  • Inclusion criteria often specify the source of bacteremia (e.g., endocarditis, catheter-related, osteomyelitis).

  • Many studies focus on patients with MRSA isolates exhibiting a vancomycin minimum inhibitory concentration (MIC) > 1 µg/mL, a population where vancomycin may have reduced efficacy.[1][2][3][4]

  • Exclusion criteria typically include polymicrobial infections, pneumonia (as this compound is inactivated by pulmonary surfactant), and severe renal impairment at baseline for some analyses.

2. Treatment Arms:

  • This compound Group: Patients receiving this compound, often at doses of 6 mg/kg/day, with some studies investigating higher doses of 8-10 mg/kg/day.[6][12][13] In some studies, patients may have been switched to this compound after initial vancomycin therapy.[7][8]

  • Vancomycin Group: Patients receiving vancomycin, with dosing guided by therapeutic drug monitoring to achieve target trough concentrations (often 15-20 µg/mL) or an area under the curve (AUC) to MIC ratio of 400-600.[12]

3. Outcome Measures:

  • Primary Endpoint: Often a composite measure of clinical failure, which can include 30- or 60-day all-cause mortality, persistent bacteremia (e.g., positive blood cultures for ≥ 7 days), or a change in antibiotic therapy due to poor clinical response.[10][14]

  • Secondary Endpoints:

    • Clinical success: Resolution of signs and symptoms of infection.[14]

    • Microbiological eradication: Documented negative blood cultures.

    • Safety and tolerability: Incidence of adverse events, particularly nephrotoxicity (defined by standardized criteria such as RIFLE or AKIN) and elevations in creatine phosphokinase (CPK) for this compound.[11]

4. Statistical Analysis:

  • Propensity score matching is frequently used in retrospective studies to balance baseline characteristics between the treatment groups.

  • Odds ratios (OR) or hazard ratios (HR) with 95% confidence intervals (CI) are calculated to compare outcomes.

Experimental Workflow Diagram

G cluster_0 Patient Screening & Enrollment cluster_1 Treatment Allocation cluster_2 Monitoring & Data Collection cluster_3 Outcome Assessment A Patients with MRSA Bacteremia B Inclusion/Exclusion Criteria Applied (e.g., Vancomycin MIC > 1 µg/mL) A->B C This compound Arm (e.g., 6-10 mg/kg/day) B->C D Vancomycin Arm (Trough or AUC-guided) B->D E Daily Clinical Assessment C->E F Follow-up Blood Cultures C->F G Safety Labs (Renal function, CPK) C->G D->E D->F D->G H Primary Endpoint (e.g., Clinical Failure at 30/60 days) E->H I Secondary Endpoints (Mortality, Persistent Bacteremia, Adverse Events) E->I F->H F->I G->H G->I

Typical experimental workflow for comparing this compound and vancomycin.

Mechanisms of Action

This compound and vancomycin employ distinct mechanisms to exert their bactericidal effects against MRSA.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[15] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[15][16][17] This binding physically obstructs the transglycosylation and transpeptidation enzymes, preventing the elongation and cross-linking of the peptidoglycan chains.[15][16] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[18]

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Vancomycin Action A Peptidoglycan Precursors (with D-Ala-D-Ala termini) B Transglycosylation (Chain Elongation) A->B C Transpeptidation (Cross-linking) B->C D Stable Peptidoglycan Layer (Cell Wall Integrity) C->D V Vancomycin V->A Binds to D-Ala-D-Ala

Mechanism of action of vancomycin.
This compound: Disruption of Cell Membrane Function

This compound, a cyclic lipopeptide, has a unique calcium-dependent mechanism of action that targets the bacterial cell membrane.[19] In the presence of calcium ions, this compound inserts its lipid tail into the Gram-positive bacterial cell membrane.[19][20] This is followed by oligomerization of this compound molecules, which forms a pore-like structure.[19][21] This structure disrupts the membrane's integrity, leading to a rapid efflux of intracellular potassium ions and depolarization of the membrane potential.[19][22] The loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in rapid, concentration-dependent bacterial cell death.[22]

G cluster_0 This compound Action A Ca2+-Dependent Binding to Cell Membrane B Oligomerization & Pore Formation A->B C K+ Ion Efflux B->C D Membrane Depolarization C->D E Inhibition of DNA, RNA, & Protein Synthesis D->E F Bacterial Cell Death E->F

Mechanism of action of this compound.

Conclusion

The available evidence suggests that for the treatment of MRSA bacteremia, particularly in cases with elevated vancomycin MICs, this compound is associated with improved clinical outcomes, including higher success rates and lower mortality, compared to vancomycin.[1][2][3][4][6] Furthermore, this compound demonstrates a more favorable safety profile, with a significantly lower incidence of nephrotoxicity.[10][11] The decision to use this compound, especially as an early alternative to vancomycin, should be guided by patient-specific factors, local antimicrobial susceptibility patterns, and institutional guidelines. Further prospective, randomized controlled trials are warranted to solidify these findings and to explore optimal dosing strategies.

References

Daptomycin vs. Linezolid: A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Daptomycin and Linezolid, two critical antibiotics in the fight against resistant Gram-positive bacteria. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows to facilitate a comprehensive understanding of their respective antimicrobial activities.

I. Comparative Efficacy Data

The in vitro potency of this compound and Linezolid is most commonly assessed through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented below, compiled from multiple studies, summarizes the MIC values for this compound and Linezolid against clinically significant pathogens, primarily Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Minimum Inhibitory Concentration (MIC) Data

This compound generally exhibits lower MIC values against Staphylococcus aureus, including MRSA, compared to Linezolid, indicating higher potency.[1][2] Against Enterococcus species, both drugs show activity, though MIC ranges can vary.

Table 1: Comparative MICs of this compound and Linezolid against Staphylococcus aureus (including MRSA)

AntibioticOrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
This compoundMRSA980.125 - 1.00.380.75[3]
This compoundMRSA380.03 - 0.50.250.5[3]
This compoundS. aureus410--0.5[4]
This compoundMRSA224--1[1]
This compoundMRSA63<1--[5]
This compoundMRSA3260.064 - 1.5--[6]
This compoundS. aureus-0.12 - 1-0.25-0.5[2]
LinezolidMRSA600.094 - 4-1[7]
LinezolidMRSA79---[8]
LinezolidMRSA--22[2]
LinezolidMRSA3260.25 - 1--[6]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative MICs of this compound and Linezolid against Vancomycin-Resistant Enterococci (VRE)

AntibioticOrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
This compoundVRE (E. faecium)230.5 - 2-2[1]
This compoundVRE-≤0.015–4--[2]
This compoundVRE-0.38 - 3--[6]
LinezolidVRE-0.38 - 1.5--[6]
LinezolidE. faecalis-1 - 2--[9]
LinezolidE. faecium-1 - 2--[9]

II. Bactericidal Activity and Biofilm Eradication

Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria (bactericidal activity) and eradicate biofilms is crucial for resolving persistent infections.

  • This compound is a rapidly bactericidal antibiotic, and its mechanism of action involves the disruption of the bacterial cell membrane in a calcium-dependent manner.[3]

  • Linezolid is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth, allowing the host's immune system to clear the infection.[10] It acts by inhibiting the initiation of protein synthesis.[11][12]

Studies on biofilm-associated infections have shown that this compound can be more effective than Linezolid in eradicating MRSA from biofilms.[13] However, combination therapy of Linezolid and this compound has demonstrated enhanced activity against MRSA biofilms in an in vitro model.[14]

III. Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the efficacy of this compound and Linezolid.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using standardized methods, most commonly broth microdilution or Etest, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: Serial twofold dilutions of this compound and Linezolid are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For this compound, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[5][15]

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., MRSA) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The prepared microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.

2. Etest Method:

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with the test organism. For this compound, the agar should be supplemented with calcium.

  • Application of Etest Strip: An Etest strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.

  • Incubation: The plate is incubated under the same conditions as the broth microdilution method.

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Fig. 1: Workflow for MIC Determination.
B. Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Test tubes containing CAMHB (with calcium supplementation for this compound) and the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC) are prepared.

  • Inoculation: A standardized starting inoculum of the test organism (typically 5 x 10⁵ to 1 x 10⁷ CFU/mL) is added to each tube.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on appropriate agar.

  • Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Fig. 2: Workflow for Time-Kill Curve Analysis.
C. In Vitro Biofilm Eradication Assay

This assay assesses the ability of an antibiotic to kill bacteria within a mature biofilm.

  • Biofilm Formation: The test organism is grown in a suitable medium in a microtiter plate or on a device surface (e.g., catheter segment) to allow for biofilm formation, typically over 24-48 hours.

  • Antibiotic Treatment: The mature biofilms are then exposed to the antibiotics at clinically relevant concentrations.

  • Incubation: The treatment is carried out for a specified duration (e.g., 24, 48, 72 hours).

  • Biofilm Disruption and Quantification: After treatment, the biofilms are washed to remove planktonic cells. The remaining biofilm is then disrupted (e.g., by sonication), and the viable bacteria are quantified by serial dilution and plating.

  • Analysis: The reduction in the number of viable bacteria within the biofilm is calculated and compared between the different antibiotic treatments.

ExperimentalWorkflow_Biofilm cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate Surface (e.g., Microtiter Plate) B Incubate for 24-48h to form mature biofilm A->B C Expose Biofilm to Antibiotic Solutions B->C D Incubate for Specified Duration C->D E Wash to Remove Planktonic Cells D->E F Disrupt Biofilm (e.g., Sonication) E->F G Quantify Viable Bacteria (Serial Dilution & Plating) F->G

Fig. 3: Workflow for Biofilm Eradication Assay.

IV. Combination Therapy

The in vitro study of combining this compound and Linezolid has shown potential for synergistic or indifferent effects against multidrug-resistant enterococci.[9] For MRSA, combination therapies are being explored to enhance bactericidal activity and prevent the emergence of resistance. For instance, the combination of Linezolid and this compound has been shown to be more effective than either agent alone against MRSA biofilms.[14]

V. Conclusion

In vitro data suggests that this compound is a potent, rapidly bactericidal agent against Gram-positive organisms, particularly S. aureus, often demonstrating lower MICs than Linezolid. Linezolid, a bacteriostatic agent, also provides excellent activity against these pathogens. The choice between these antibiotics in a clinical setting would be guided by a multitude of factors including the specific pathogen and its susceptibility profile, the site of infection, and patient-specific factors. The potential for synergistic effects in combination therapy warrants further investigation, especially for challenging infections such as those involving biofilms. This guide provides a foundational understanding of their comparative in vitro profiles to aid researchers and drug development professionals in their ongoing work.

References

Meta-analysis of Daptomycin clinical trial outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of Daptomycin Clinical Trial Outcomes: A Comparative Guide

This compound is a cyclic lipopeptide antibiotic with potent, rapid bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, makes it a critical therapeutic option for challenging infections[1][2]. This guide provides a comparative meta-analysis of this compound clinical trial outcomes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows for researchers and drug development professionals.

The Meta-Analysis Process

A systematic review and meta-analysis is a rigorous process used to synthesize evidence from multiple clinical trials. It involves a comprehensive search of literature, selection of relevant studies based on predefined criteria, data extraction, and statistical analysis to derive a pooled estimate of treatment effect. This methodology provides a high level of evidence for clinical decision-making.

MetaAnalysis_Workflow cluster_0 Planning & Search cluster_1 Study Selection & Data Extraction cluster_2 Analysis & Synthesis A Define Research Question B Develop Search Strategy A->B C Search Databases (PubMed, Embase, etc.) B->C D Screen Titles/Abstracts C->D E Full-Text Review (Inclusion/Exclusion Criteria) D->E F Extract Data E->F G Assess Risk of Bias F->G H Perform Statistical Meta-Analysis G->H I Interpret & Report Results H->I

Figure 1: A typical workflow for a systematic review and meta-analysis.

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the function of the bacterial cell membrane in a calcium-dependent manner[2][3]. The process involves the insertion of its lipophilic tail into the cytoplasmic membrane, leading to oligomerization, ion leakage, membrane depolarization, and subsequent arrest of DNA, RNA, and protein synthesis, which results in rapid cell death[3][4][5].

Daptomycin_MoA cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Oligomer Oligomerization & Channel Formation Membrane->Oligomer Dap_Ca This compound + Ca2+ Dap_Ca->Membrane Binding & Insertion Depolarization K+ Ion Efflux & Membrane Depolarization Oligomer->Depolarization Death Inhibition of Macromolecule Synthesis & Cell Death Depolarization->Death

Figure 2: this compound's calcium-dependent mechanism of action.

Comparative Efficacy: Meta-Analysis Data

Meta-analyses have repeatedly compared this compound to other standard-of-care antibiotics, primarily vancomycin for MRSA infections and linezolid for VRE infections.

This compound vs. Vancomycin for MRSA Bacteremia

This compound is frequently used as an alternative to vancomycin, especially in cases of treatment failure or for isolates with elevated vancomycin minimum inhibitory concentrations (MICs)[6]. Meta-analyses suggest that for MRSA bacteremia, this compound is associated with a lower risk of clinical failure compared to vancomycin[7]. This effect is particularly pronounced in patients with MRSA isolates having a vancomycin MIC >1 µg/mL, where this compound treatment is associated with significantly lower mortality and higher treatment success rates[8]. An early switch (within 3-5 days) from vancomycin to this compound has also been linked to a significant decrease in all-cause mortality[6][9].

OutcomeComparisonOdds Ratio (OR)95% Confidence Interval (CI)FindingCitations
All-Cause Mortality This compound vs. Vancomycin (Overall)0.730.40 - 1.33No significant difference.[7]
All-Cause Mortality This compound vs. Vancomycin (Vancomycin MIC >1 µg/mL)0.530.29 - 0.98This compound associated with significantly lower mortality.[8]
Clinical Failure This compound vs. Vancomycin (Overall)0.580.38 - 0.89This compound associated with significantly reduced risk of clinical failure.[7]
Treatment Success This compound vs. Vancomycin (Vancomycin MIC >1 µg/mL)2.201.63 - 2.96This compound associated with significantly higher treatment success.[8]
This compound vs. Linezolid

Comparisons between this compound and linezolid have been made for both MRSA and VRE bacteremia. For VRE bacteremia, this compound and linezolid show comparable clinical and microbiological outcomes[10]. However, the efficacy of this compound is dose-dependent, with high-dose regimens recommended[10]. For MRSA bacteremia, meta-analyses including randomized controlled trials (RCTs) and cohort studies found that primary effectiveness outcomes, such as all-cause mortality and clinical cure, were comparable between patients treated with linezolid and those treated with this compound or vancomycin[11][12][13].

IndicationOutcomeComparisonOdds Ratio (OR)95% Confidence Interval (CI)FindingCitations
VRE Bacteremia MortalityThis compound vs. Linezolid1.270.99 - 1.63Trend towards higher mortality with this compound (not significant).[10]
VRE Bacteremia Mortality (High-Dose this compound)This compound vs. Linezolid0.920.46 - 1.84Similar mortality observed with high-dose this compound.[10]
MRSA Bacteremia All-Cause MortalityLinezolid vs. Comparators (incl. This compound)------Outcomes were comparable between treatment groups.[11][12][13]

Comparative Safety Profile

The safety profiles of this compound and its comparators are distinct. This compound is notably associated with reversible elevation of creatine phosphokinase (CPK), indicating potential muscle toxicity[14][15]. In contrast, linezolid is known for causing thrombocytopenia, and vancomycin carries a risk of renal impairment[10][14]. Meta-analyses show that while CPK elevation is more frequent with this compound, treatment-limiting adverse events may be less common compared to vancomycin[7][14].

Adverse EventComparisonOdds Ratio (OR) / Risk Ratio (RR)95% Confidence Interval (CI)FindingCitations
Any Treatment-Related AE This compound vs. ComparatorsRR = 0.910.83 - 1.01No significant difference in overall adverse events.[14][16][17]
CPK Elevation This compound vs. ComparatorsOR = 1.951.04 - 3.65Significantly more frequent in the this compound group.[15]
Treatment-Limiting AEs This compound vs. VancomycinOR = 0.150.06 - 0.36This compound linked with fewer AEs leading to discontinuation.[7]
Thrombocytopenia This compound vs. LinezolidOR = 0.780.61 - 0.99Significantly lower risk with this compound.[10]
Renal Impairment This compound vs. Standard Therapy (Vancomycin)------More common in patients receiving standard therapy.[14]

Experimental Protocols in Clinical Trials

The design of clinical trials evaluating this compound is crucial for interpreting efficacy and safety data. Protocols for indications like complicated skin and skin structure infections (cSSSI) or S. aureus bacteremia share common elements.

Typical Protocol Elements:
  • Study Design: Randomized, multicenter, controlled trials, often evaluator-blinded.

  • Patient Population: Adults or pediatric patients with confirmed Gram-positive infections (e.g., cSSSI, bacteremia, right-sided infective endocarditis)[18]. Patients with pneumonia are typically excluded as this compound is inactivated by pulmonary surfactant.

  • Dosage Regimens:

    • Adults (cSSSI): 4 mg/kg intravenously (IV) every 24 hours for 7 to 14 days[18].

    • Adults (S. aureus bacteremia): 6 mg/kg IV every 24 hours for 2 to 6 weeks[18][19]. Higher doses of 8-10 mg/kg/day are often recommended for complicated infections[20][21].

    • Renal Impairment (CrCl <30 mL/min): Dosage adjustment to 4 or 6 mg/kg every 48 hours is required[22].

  • Comparator Agents: Vancomycin, semi-synthetic penicillins, or linezolid[12][15].

  • Primary Endpoints:

    • Clinical Success: Resolution of signs and symptoms of infection at a test-of-cure visit[15].

    • All-Cause Mortality: Assessed at specific time points (e.g., 30 or 60 days)[8].

  • Safety Monitoring: Regular monitoring of adverse events, with a focus on weekly CPK levels for this compound-treated patients[14][22].

ClinicalTrial_Workflow cluster_Dap This compound Arm cluster_Comp Comparator Arm Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization Dap_Treat This compound IV (e.g., 6 mg/kg q24h) Randomization->Dap_Treat Comp_Treat Comparator IV (e.g., Vancomycin) Randomization->Comp_Treat Dap_Monitor Monitor AEs & CPK Dap_Treat->Dap_Monitor Endpoint Test-of-Cure Visit (Assess Clinical Success) Dap_Monitor->Endpoint Comp_Monitor Monitor AEs & Renal Function Comp_Treat->Comp_Monitor Comp_Monitor->Endpoint FollowUp Long-Term Follow-Up (e.g., 60-day mortality) Endpoint->FollowUp

Figure 3: Simplified workflow of a randomized controlled trial for bacteremia.

Mechanisms of this compound Resistance

While uncommon, this compound resistance can emerge and typically involves complex adaptive changes to the bacterial cell envelope[2][23]. The primary mechanisms do not involve a single target mutation but rather alterations in pathways governing the cell membrane. The two main strategies are:

  • Repulsion: Bacteria, particularly S. aureus, alter their cell surface charge to be more positive. This is often achieved through gain-of-function mutations in genes like mprF and dltABCD, which increases the net positive charge of the membrane and repels the positively charged this compound-calcium complex[24][25].

  • Diversion: This strategy, seen in Enterococcus faecalis, involves redistributing anionic phospholipids (like cardiolipin) away from the division septum. This diverts this compound binding away from its primary target, trapping it in non-lethal locations on the membrane[1][2][24].

Resistance_Mechanisms cluster_repulsion Repulsion Mechanism (e.g., S. aureus) cluster_diversion Diversion Mechanism (e.g., E. faecalis) Dap This compound-Ca2+ Complex Repel Electrostatic Repulsion of this compound Dap->Repel Blocked Divert This compound Binding Diverted from Division Septum Dap->Divert Trapped MprF Mutations in mprF/dlt (Increased Lysyl-PG) Charge Increased Positive Surface Charge MprF->Charge Charge->Repel LiaFSR Mutations in LiaFSR/cls Lipid Redistribution of Anionic Phospholipids LiaFSR->Lipid Lipid->Divert

Figure 4: Key mechanisms of bacterial resistance to this compound.

References

Daptomycin Versus Standard of Care for Complicated Skin and Soft Tissue Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of daptomycin and the standard of care for the treatment of complicated skin and soft tissue infections (cSSTIs). The information is compiled from multiple clinical trials and meta-analyses to support research, scientific, and drug development endeavors.

Executive Summary

This compound, a cyclic lipopeptide antibiotic, has emerged as a significant therapeutic option for cSSTIs, particularly those caused by Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). Clinical evidence suggests that this compound is a safe and effective alternative to standard-of-care therapies, which commonly include vancomycin and semi-synthetic penicillins.[1][2] Meta-analyses have demonstrated that the efficacy and safety of this compound are not inferior to other first-line drugs for skin and soft-tissue infections.[3][4] Some studies even suggest that this compound may lead to a faster resolution of symptoms compared to vancomycin.[5][6]

Mechanism of Action: this compound

This compound exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[7][8] This process leads to rapid membrane depolarization, subsequent inhibition of DNA, RNA, and protein synthesis, and ultimately, bacterial cell death.[7][9]

This compound Mechanism of Action DAP This compound Complex This compound-Ca2+ Complex DAP->Complex binds with Ca Calcium Ions (Ca2+) Ca->Complex Insertion Insertion into Membrane Complex->Insertion targets Membrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) Insertion->Membrane Oligomerization Oligomerization Insertion->Oligomerization Pore Pore/Channel Formation Oligomerization->Pore Depolarization Membrane Depolarization (K+ Efflux) Pore->Depolarization Inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: this compound's calcium-dependent mechanism of action leading to bacterial cell death.

Efficacy: this compound vs. Standard of Care

Clinical trials have consistently demonstrated that this compound is non-inferior to the standard of care in treating cSSTIs. The clinical success rates are comparable between this compound and comparator agents, which are most often vancomycin or penicillinase-resistant penicillins.[2]

Table 1: Clinical Success Rates in Intent-to-Treat (ITT) and Clinically Evaluable (CE) Populations

Study/AnalysisThis compound Clinical Success RateComparator Clinical Success RateComparator Agent(s)Population
Arbeit et al.[2]83.4%84.2%Penicillinase-resistant penicillins or vancomycinCE
Gyssens et al. (2014 Meta-Analysis)[4]Not specifiedNot specifiedVarious first-line antibioticsITT & CE
Pertel et al.[6]94.0%90.2%VancomycinNot specified
Bradley et al. (Pediatric)[10]91%Not specified (pooled SOC)Clindamycin or vancomycinITT
Konychev et al. (Elderly)[11]89.0%83.3%Semi-synthetic penicillin or vancomycinCE

A meta-analysis of six randomized controlled trials with a total of 1,710 patients showed that the efficacy of this compound was on par with or potentially better than other first-line antibiotics for treating SSTIs.[4] When compared specifically with vancomycin, a subgroup analysis suggested a trend towards a higher clinical success rate with this compound.[3][4]

Microbiological Efficacy

The microbiological success rates for this compound are also comparable to standard therapies. This includes its effectiveness against S. aureus, a common pathogen in cSSTIs.[3]

Table 2: Microbiological Success Rates

Study/AnalysisThis compound Microbiological Success RateComparator Microbiological Success RateComparator Agent(s)Pathogen
Gyssens et al. (2014 Meta-Analysis)[3]Similar to comparatorSimilar to this compoundVarious first-line antibioticsOverall
Gyssens et al. (2014 Meta-Analysis)[3]No significant differenceNo significant differenceVarious first-line antibioticsS. aureus
Konychev et al. (Elderly)[11]89.7% (for S. aureus)69.2% (for S. aureus)Semi-synthetic penicillin or vancomycinS. aureus

Safety and Tolerability

The overall frequency and distribution of adverse events for this compound are similar to those of comparator antibiotics.[1][2] However, some differences in specific adverse events have been noted across studies.

Table 3: Common Treatment-Related Adverse Events

Adverse EventThis compoundComparatorNotes
Diarrhea7%[10]5%[10]From a pediatric study.
Increased Creatine Phosphokinase (CPK)6%[10]5%[10]A known potential side effect of this compound; generally reversible.[1][3]
Renal ImpairmentLess common than standard therapy[1]More common than this compound[1]Observed in some comparative studies.
NauseaLess common than comparator[12]More common than this compound[12]Finding from a meta-analysis.
HeadacheLess common than comparator[12]More common than this compound[12]Finding from a meta-analysis.

Discontinuation rates due to adverse events are generally low and comparable between this compound and standard therapies.[11]

Experimental Protocols: A Representative Clinical Trial Workflow

The design of clinical trials comparing this compound to the standard of care for cSSTIs typically follows a randomized, multicenter, and often evaluator-blinded approach.

Typical cSSTI Clinical Trial Workflow Start Patient Enrollment (cSSTI diagnosis) Randomization Randomization (1:1 or 2:1) Start->Randomization Dapto_Arm This compound Arm (e.g., 4 mg/kg IV q24h) Randomization->Dapto_Arm Group A SOC_Arm Standard of Care Arm (e.g., Vancomycin or Penicillinase-resistant Penicillin) Randomization->SOC_Arm Group B Treatment Treatment Period (e.g., 7-14 days) Dapto_Arm->Treatment SOC_Arm->Treatment Assessment Clinical & Microbiological Assessments Treatment->Assessment Daily/Periodic TOC Test of Cure Visit (e.g., 7-14 days post-treatment) Assessment->TOC Follow_Up Follow-up Period TOC->Follow_Up End End of Study Follow_Up->End

Caption: A generalized workflow for a randomized controlled trial comparing this compound to standard of care for cSSTI.

A common study design involves the following key elements:

  • Patient Population : Adults or pediatric patients with a clinical diagnosis of cSSTI requiring intravenous antibiotic therapy.[6][10] Infections often include deep soft tissue abscesses, wound infections, and major cellulitis.[5][6]

  • Inclusion/Exclusion Criteria : Patients are screened based on the severity of the infection, causative pathogen (if known), and absence of contraindications to the study drugs.

  • Randomization : Patients are randomly assigned to receive either this compound or a standard-of-care antibiotic.[2]

  • Dosing Regimens :

    • This compound : Typically administered intravenously at a dose of 4 mg/kg once daily for 7 to 14 days.[2][13]

    • Standard of Care : Vancomycin (e.g., 1 g IV every 12 hours) or a semi-synthetic penicillin (e.g., nafcillin, oxacillin, or cloxacillin) at standard doses.[2][6]

  • Blinding : To minimize bias, the clinical evaluators assessing patient outcomes are often blinded to the treatment allocation.[6][10]

  • Endpoints :

    • Primary Endpoint : Clinical success, defined as the resolution or improvement of signs and symptoms of infection at a "test-of-cure" visit, typically 7-14 days after the end of therapy.[10][11]

    • Secondary Endpoints : Microbiological success (eradication of the baseline pathogen), time to resolution of symptoms, duration of therapy, and incidence of adverse events.[5][11][14]

Conclusion

This compound is a robust alternative to standard-of-care antibiotics for the treatment of complicated skin and soft tissue infections. Its efficacy is comparable to agents like vancomycin, and it possesses a similar safety profile.[1][2] The once-daily dosing regimen of this compound may offer an advantage in both inpatient and outpatient settings.[1] For researchers and drug development professionals, the existing body of clinical data provides a strong foundation for further investigation into the applications of this compound and the development of novel anti-infective agents.

References

Daptomycin's Efficacy in Animal Models of Osteomyelitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of daptomycin's performance in preclinical animal models of osteomyelitis, with a focus on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a common causative agent of this challenging bone infection. The data presented is compiled from various experimental studies, offering insights into this compound's bactericidal activity, bone penetration, and comparative effectiveness against other antibiotics, primarily vancomycin.

Comparative Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from key animal model studies, providing a clear comparison of this compound's efficacy under different experimental conditions.

Table 1: Efficacy of this compound in a Rabbit Model of MRSA Osteomyelitis

Treatment GroupDosageAdministrationTreatment DurationOutcome (Infection Clearance)Reference
This compound25 mg/kg/day--90%[1]
This compound15 mg/kg/day--66.7%[1]
Vancomycin---33.3%[1]
Untreated Control---13.3%[1]
This compound4 mg/kgSubcutaneously every 12h-10 of 17 animals cleared infection[2]
Vancomycin40 mg/kgSubcutaneously every 6h-11 of 18 animals cleared infection[2]
Untreated Control---0 of 18 animals cleared infection[2]

Table 2: Efficacy of this compound in a Rat Model of MRSA Osteomyelitis

Treatment GroupDosageAdministrationTreatment DurationOutcome (Median log10 CFU/g of bone)Reference
This compound50 mg/kgSubcutaneously twice daily21 days4.1[3]
This compound60 mg/kgSubcutaneously twice daily21 days4.0[3]
Vancomycin50 mg/kgIntraperitoneally twice daily21 days4.5[3]
No Treatment--21 days6.4[3]
This compound60 mg/kgSubcutaneously once daily4 weeks9 of 9 animals remained culture positive[4][5]
Fosfomycin75 mg/kgIntraperitoneally once daily4 weeks1 of 10 animals remained culture positive[4][5]
This compound + Fosfomycin60 mg/kg (Dap) + 75 mg/kg (Fos)SC (Dap) + IP (Fos) once daily4 weeks1 of 9 animals remained culture positive[4][5]
Placebo--4 weeks9 of 9 animals remained culture positive[4][5]

Experimental Protocols

The validation of this compound's efficacy in these studies relies on established animal models of osteomyelitis. While specific parameters may vary between studies, the general methodology follows a consistent workflow.

Induction of Osteomyelitis

A common method for inducing osteomyelitis in animal models like rabbits and rats involves the following steps:

  • Anesthesia: The animal is anesthetized to ensure a humane procedure.

  • Surgical Exposure: A surgical incision is made to expose the target bone, typically the tibia or femur.[6]

  • Bone Defect Creation: A small hole is drilled into the bone cortex to access the medullary cavity.[6]

  • Sclerosing Agent (Optional): A sclerosing agent, such as sodium morrhuate, may be injected into the medullary cavity to induce localized bone necrosis, creating a favorable environment for bacterial colonization.

  • Bacterial Inoculation: A known quantity of a clinically relevant bacterial strain, most commonly MRSA, is injected directly into the medullary cavity.[3][4]

  • Wound Closure: The incision is sutured closed.

Treatment Administration and Assessment

Following a predetermined period to allow for the establishment of a chronic infection, treatment is initiated:

  • Treatment Groups: Animals are randomized into different treatment groups, including a control (placebo) group, a this compound group, and often a comparator antibiotic group (e.g., vancomycin).[2][3][4]

  • Drug Administration: Antibiotics are administered via clinically relevant routes, such as subcutaneous or intraperitoneal injections, at specified dosages and frequencies.[2][3][4]

  • Duration of Therapy: Treatment is continued for a defined period, typically ranging from several weeks to a month, to simulate a clinical treatment course.[3][4]

  • Outcome Assessment: At the end of the treatment period, animals are euthanized, and the infected bones are harvested for analysis. The primary outcome measure is the quantitative bacterial culture from the bone, expressed as colony-forming units (CFU) per gram of bone.[3][4] This allows for a direct comparison of the bactericidal efficacy of the different treatment regimens.

Visualizing the Research Process

To better understand the experimental design and the comparative logic of these studies, the following diagrams are provided.

G cluster_0 Pre-Infection cluster_1 Infection Induction cluster_2 Treatment Phase cluster_3 Outcome Assessment Animal_Selection Animal Selection (e.g., Rabbit, Rat) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgical_Exposure Surgical Exposure of Bone Anesthesia->Surgical_Exposure Bone_Defect Creation of Bone Defect Surgical_Exposure->Bone_Defect Bacterial_Inoculation Bacterial Inoculation (e.g., MRSA) Bone_Defect->Bacterial_Inoculation Infection_Establishment Infection Establishment Period Bacterial_Inoculation->Infection_Establishment Randomization Randomization into Treatment Groups Infection_Establishment->Randomization Treatment_Admin Antibiotic Administration Randomization->Treatment_Admin Euthanasia Euthanasia Treatment_Admin->Euthanasia Bone_Harvest Bone Harvesting Euthanasia->Bone_Harvest Bacterial_Quantification Bacterial Quantification (CFU/g) Bone_Harvest->Bacterial_Quantification Data_Analysis Data Analysis Bacterial_Quantification->Data_Analysis

Caption: Experimental workflow for animal model validation.

G cluster_efficacy Comparative Efficacy This compound This compound Dap_vs_Vanc This compound shows similar or superior efficacy to Vancomycin in some models. [1, 3, 5] This compound->Dap_vs_Vanc Dap_vs_Fos Fosfomycin demonstrated superior efficacy to this compound in one rat model. [4, 10] This compound->Dap_vs_Fos Dap_vs_Control This compound is significantly more effective than no treatment. [1, 3, 5] This compound->Dap_vs_Control Vancomycin Vancomycin Vancomycin->Dap_vs_Vanc Fosfomycin Fosfomycin Fosfomycin->Dap_vs_Fos Control Untreated Control / Placebo Control->Dap_vs_Control

Caption: Logical comparison of this compound's efficacy.

Discussion and Conclusion

Animal model studies consistently demonstrate that systemic this compound is an effective treatment for MRSA osteomyelitis, showing efficacy comparable or, in some cases, superior to vancomycin.[1][2][3] The bactericidal activity of this compound is evident through the significant reduction in bacterial load in treated animals compared to untreated controls.[1][2][3]

It is important to note that the efficacy can be dose-dependent, with higher doses generally leading to better outcomes.[1][7] Furthermore, the choice of animal model and the specific experimental conditions can influence the results. For instance, in one rat model, fosfomycin was found to be more effective than this compound.[4][5]

While these preclinical findings are promising and support the clinical use of this compound for osteomyelitis, further research is warranted to optimize dosing strategies and explore combination therapies to enhance efficacy and prevent the emergence of resistance.[8][9][10] The data from these animal models provide a strong foundation for the continued investigation and clinical application of this compound in the management of severe bone infections.

References

A Head-to-Head Comparison of Daptomycin and Teicoplanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Daptomycin and Teicoplanin, two critical antibiotics in the fight against serious Gram-positive infections. We delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and the protocols behind these findings.

I. Core Properties and Mechanism of Action

This compound and Teicoplanin, while both targeting Gram-positive bacteria, operate through fundamentally different mechanisms. This compound, a cyclic lipopeptide, disrupts the bacterial cell membrane, while Teicoplanin, a glycopeptide, inhibits cell wall synthesis.

This compound: The Membrane Disruptor

This compound's bactericidal activity is a multi-step process initiated by its calcium-dependent binding to the bacterial cell membrane.[1][2] It inserts into the membrane, particularly in areas rich in phosphatidylglycerol, where it aggregates.[1][3] This aggregation alters the membrane's curvature, leading to the formation of pores or channels.[1][3] The resulting ion leakage, primarily of potassium, causes rapid membrane depolarization.[3][4] This loss of membrane potential halts the synthesis of essential macromolecules like proteins, DNA, and RNA, ultimately leading to bacterial cell death.[3][4][5]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm DAP This compound DAP_Ca Ca²⁺-Daptomycin Complex DAP->DAP_Ca Binds Ca Ca²⁺ Ca->DAP_Ca PG Phosphatidylglycerol (PG) DAP_Ca->PG Targets PG-rich regions Membrane Aggregate This compound Aggregates PG->Aggregate Inserts & Aggregates Pore Ion Channel/Pore Formation Aggregate->Pore Alters Curvature K_ion K⁺ Pore->K_ion K⁺ Efflux Depolarization Rapid Membrane Depolarization Pore->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action for this compound.
Teicoplanin: The Cell Wall Inhibitor

Teicoplanin acts by inhibiting peptidoglycan synthesis, a critical process for the integrity of the bacterial cell wall.[6][7][8] Its mechanism is similar to that of vancomycin. Teicoplanin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the nascent peptidoglycan precursor units.[6][9] This binding physically obstructs the subsequent transglycosylation and transpeptidation reactions, which are essential for polymerizing and cross-linking the peptidoglycan chains.[9] By preventing the proper formation and remodeling of the cell wall, Teicoplanin compromises the bacterium's structural integrity, making it susceptible to osmotic lysis and causing cell death.[9]

Caption: Mechanism of action for Teicoplanin.

II. Performance Data: Efficacy and Safety

Clinical and in vitro studies provide a quantitative basis for comparing this compound and Teicoplanin, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

Clinical Efficacy in MRSA Bacteremia

A propensity score-matched analysis compared the outcomes of patients with MRSA bacteremia and a high Teicoplanin minimal inhibitory concentration (MIC) ≥1.5 mg/L. The study found that high-dose this compound treatment led to significantly better outcomes than standard-dose Teicoplanin.[10][11] However, the clinical outcomes for patients receiving high-dose Teicoplanin were similar to those receiving high-dose this compound.[10][11]

Table 1: Clinical Outcomes in MRSA Bacteremia (Teicoplanin MIC ≥1.5 mg/L)

Treatment Group N Favorable Outcome Rate P-value (vs. High-Dose this compound) Reference
High-Dose this compound (≥8 mg/kg/day) 28 71.4% - [11]
High-Dose Teicoplanin (6 mg/kg/12h) 27 62.9% 0.12 (NS) [10][11]
Standard-Dose Teicoplanin (6 mg/kg/day) 87 29.9% 0.02 [10][11]

(NS: Not Significant)

In Vitro Antibacterial Effect

An in vitro pharmacokinetic model of infection was used to compare the antibacterial effects of this compound, Vancomycin, and Teicoplanin against MRSA and Vancomycin-resistant S. aureus (VRSA) strains. This compound demonstrated a superior antibacterial effect compared to both glycopeptides.[12]

Table 2: In Vitro Activity Against S. aureus Strains

Drug Activity vs. MRSA Activity vs. VRSA Overall Antibacterial Effect (vs. Glycopeptides) Reference
This compound Bactericidal Active Superior [12]
Teicoplanin Bacteriostatic Static Effect - [12]

| Vancomycin | 2-3 log reduction | Active | - |[12] |

Activity Against Enterococci

A study comparing the activity of several antibiotics against 304 strains of Enterococcus species from blood and urine showed Teicoplanin had a lower MIC90, but this compound was more rapidly bactericidal in time-kill studies.

Table 3: Comparative Susceptibility Against Enterococcus faecalis

Antibiotic MIC50 (mg/L) MIC90 (mg/L) MBC90 (mg/L) Reference
This compound 1 2 8 [13]
Teicoplanin 0.25 0.25 8 [13]
Ampicillin 1 1 2 [13]
Penicillin 2 2 8 [13]
Vancomycin 2 2 8 [13]

(MIC: Minimal Inhibitory Concentration, MBC: Minimal Bactericidal Concentration)

III. Experimental Protocols

The data presented above are derived from rigorous experimental designs. Below are the detailed methodologies for two key comparative studies.

Protocol 1: In Vitro Pharmacokinetic Model of Infection

This experiment was designed to simulate human pharmacokinetics and compare the bactericidal activity of this compound, Vancomycin, and Teicoplanin against MRSA and VRSA.

  • Model: A one-compartment in vitro pharmacokinetic model was used.[14]

  • Bacterial Strains: Five clinical MRSA isolates and one VRSA isolate were tested.[12] Inocula of 10⁶ and 10⁸ cfu/mL were used to simulate different infection severities.[12]

  • Simulated Regimens:

    • This compound: 6 mg/kg once daily.[12]

    • Teicoplanin: 400 mg once daily.[12]

    • Vancomycin: 1 g twice daily.[12]

  • Medium: Mueller-Hinton broth was used, supplemented with 50 mg/L calcium for this compound experiments.[14]

  • Outcome Measures: The antibacterial effect (ABE) was quantified by measuring the change in viable bacterial count at 24 hours (Δ24) and the 24-hour area-under-the-bacterial-kill-curve (AUBKC).[12]

  • Pharmacodynamic Analysis: For this compound, a dose-escalation study was performed to determine the relationship between the free drug area under the curve to MIC ratio (fAUC/MIC) and the antibacterial effect.[12][14]

InVitro_Workflow cluster_setup Model Setup cluster_simulation Drug Simulation cluster_analysis Data Collection & Analysis start Select MRSA/VRSA Strains inoculum Prepare High (10⁸) & Low (10⁶) Inocula (cfu/mL) start->inoculum model Introduce Inoculum into In Vitro Pharmacokinetic Model inoculum->model dapto Simulate this compound (6 mg/kg/day) model->dapto Apply Simulated Regimen teico Simulate Teicoplanin (400 mg/day) model->teico Apply Simulated Regimen vanco Simulate Vancomycin (1g q12h) model->vanco Apply Simulated Regimen sampling Collect Samples Over 24h dapto->sampling teico->sampling vanco->sampling counts Perform Viable Bacterial Counts sampling->counts analysis Calculate Δ24 and AUBKC (Antibacterial Effect) counts->analysis compare Compare Efficacy of This compound vs. Teicoplanin analysis->compare

Caption: Experimental workflow for the in vitro pharmacokinetic study.
Protocol 2: Rabbit Model of Experimental Endocarditis

This in vivo study compared the efficacy of this compound, Teicoplanin, and Vancomycin in a setting that mimics a severe human infection.

  • Animal Model: New Zealand White rabbits were used.[15] Aortic valve endocarditis was induced by placing a catheter across the aortic valve to create a sterile vegetation, followed by intravenous inoculation of S. aureus.[15][16]

  • Bacterial Strains: Methicillin-susceptible (S. aureus SA-12871), moderately Teicoplanin-resistant (S. aureus SA-12873), and methicillin-resistant (S. aureus MRSA-494) strains were used.[15]

  • Treatment Regimens: Therapy was initiated 24 hours post-infection and continued for 4 days with the following intravenous regimens:[15]

    • This compound: 8 mg/kg every 8 hours.

    • High-Dose Teicoplanin (Teicoplanin-HD): 40 mg/kg every 12 hours.

    • Low-Dose Teicoplanin (Teicoplanin-LD): 12.5 mg/kg every 12 hours.

    • Vancomycin: 17.5 mg/kg every 6 hours.

    • Control: No treatment.

  • Outcome Measures: After the treatment period, animals were euthanized. The aortic valve vegetations, kidneys, and spleens were removed, homogenized, and quantitatively cultured to determine the bacterial density (log₁₀ CFU/g of tissue).[17] The development of resistance during therapy was also assessed by determining the MICs of the recovered isolates.[15]

IV. Resistance Mechanisms

The development of resistance is a critical consideration for any antibiotic. This compound and Teicoplanin resistance emerges through distinct cellular adaptations.

  • This compound Resistance: Resistance to this compound is complex and often involves multiple genetic mutations that alter the bacterial cell envelope.[2][18] Key mechanisms include:

    • Cell Membrane Modification: Mutations in the mprF gene increase the synthesis and translocation of lysyl-phosphatidylglycerol (L-PG), a positively charged phospholipid.[18][19] This increases the net positive charge of the cell surface, leading to electrostatic repulsion of the positively charged Ca²⁺-Daptomycin complex.[20]

    • Cell Wall Alterations: Thickening of the cell wall and increased D-alanylation of teichoic acids (via the dlt operon) can also contribute to reduced this compound susceptibility.[18]

    • Diversion: In some species like Enterococcus faecalis, resistance can arise from the redistribution of membrane phospholipids, which "traps" this compound away from its target at the division septum.[1][21]

  • Teicoplanin Resistance: As a glycopeptide, Teicoplanin resistance primarily involves alteration of the drug's target site.

    • Target Modification: The most common mechanism, particularly in enterococci, involves the replacement of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This change significantly reduces the binding affinity of Teicoplanin, rendering it ineffective.[9] This is often mediated by the van gene clusters.[22] There are different categories of glycopeptide resistance based on the level of resistance to vancomycin and teicoplanin.[23][24]

V. Conclusion

This compound and Teicoplanin are powerful tools against Gram-positive pathogens, but they are not interchangeable.

  • This compound offers a distinct, rapid bactericidal mechanism by targeting the cell membrane. Experimental data suggest it has a superior in vitro antibacterial effect compared to Teicoplanin, especially at standard doses.[12] High-dose this compound (≥8 mg/kg/day) is an effective option for serious infections like MRSA bacteremia, particularly when isolates show reduced susceptibility to glycopeptides.[11][25]

  • Teicoplanin remains a valuable glycopeptide that inhibits cell wall synthesis. While standard doses may be less effective against strains with elevated MICs, high-dose Teicoplanin (6 mg/kg/12h) has demonstrated clinical efficacy comparable to high-dose this compound in treating MRSA bacteremia.[10][11][25] Its longer half-life allows for less frequent dosing, which can be an advantage in certain clinical scenarios.[9]

The choice between these agents requires careful consideration of the specific pathogen, its susceptibility profile (MIC values), the site and severity of infection, and appropriate dosing strategies. The emergence of resistance to both agents underscores the need for continued surveillance and research into novel therapeutic approaches.

References

In Vivo Validation of Daptomycin and Ceftaroline Synergy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Daptomycin and Ceftaroline in combating Methicillin-resistant Staphylococcus aureus (MRSA). We delve into the available in vivo and extensive in vitro experimental data that supports this combination therapy, offering detailed methodologies and a clear presentation of quantitative results.

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to public health.[1] Combination therapies are increasingly being explored to overcome resistance and enhance antibacterial efficacy. The pairing of this compound, a cyclic lipopeptide antibiotic, with Ceftaroline, a broad-spectrum cephalosporin, has shown considerable promise. This guide synthesizes the current scientific evidence for the in vivo validation of this synergy.

I. Performance Comparison: this compound + Ceftaroline vs. Alternatives

The combination of this compound and Ceftaroline has demonstrated superior activity against MRSA, including this compound-nonsusceptible strains, when compared to monotherapy with either drug or other standard-of-care agents like vancomycin.

In Vivo Evidence

While extensive in vivo studies detailing the synergistic bactericidal activity are limited, a key finding from a murine subcutaneous infection model demonstrated that MRSA grown in subinhibitory concentrations of Ceftaroline exhibited attenuated virulence.[2] This suggests that Ceftaroline may potentiate the host's ability to clear the infection, complementing this compound's direct bactericidal action.

Another study in a murine bacteremia model compared the efficacy of Ceftaroline, this compound, and Vancomycin individually. The results showed that Ceftaroline was not inferior to this compound or Vancomycin in reducing bacterial load in the blood and kidneys.[3] Although this study did not evaluate the combination, it establishes the potent in vivo activity of Ceftaroline against MRSA.

In Vitro Evidence

A substantial body of in vitro evidence provides a strong foundation for the synergistic relationship between this compound and Ceftaroline. Multiple studies using pharmacokinetic/pharmacodynamic (PK/PD) models have consistently shown that the combination leads to rapid and sustained bactericidal activity against both this compound-susceptible and this compound-nonsusceptible MRSA strains.[4][5][6][7]

The synergy is so pronounced that it has been described as a "seesaw effect," where decreased susceptibility to this compound is associated with increased susceptibility to Ceftaroline. This inverse relationship suggests a complementary mechanism of action that is particularly effective against resistant isolates.[6]

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, highlighting the enhanced efficacy of the this compound and Ceftaroline combination.

Table 1: In Vitro Bacterial Load Reduction in Pharmacokinetic/Pharmacodynamic (PK/PD) Models
Treatment GroupMRSA Strain(s)Time PointMean Log10 CFU/mL Reduction from Initial InoculumReference(s)
This compound + CeftarolineThis compound-Nonsusceptible48 hours6.15 - 6.32[6][7]
This compound MonotherapyThis compound-Nonsusceptible48 hoursMinimal to no reduction[6][7]
Ceftaroline MonotherapyThis compound-Nonsusceptible48 hoursModerate reduction[6][7]
This compound + CeftarolineThis compound-Susceptible24 hours> 2 log10 reduction compared to the most active single agent[5]
Table 2: Minimum Inhibitory Concentration (MIC) Shift Demonstrating Synergy
MRSA IsolateThis compound MIC (µg/mL)Ceftaroline MIC (µg/mL)This compound + Ceftaroline MIC (µg/mL)Reference(s)
This compound-Nonsusceptible2-40.5-10.094 - 0.5[4][5]
This compound-Susceptible0.125 - 10.38 - 1Not always synergistic, but enhanced killing observed[4][5]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

In Vivo Murine Subcutaneous Infection Model
  • Animal Model: Immunocompetent BALB/c mice.[2]

  • Bacterial Strain: Clinical isolates of MRSA.

  • Infection Protocol:

    • MRSA is grown overnight and then diluted to the desired inoculum.

    • Mice are injected subcutaneously in the flank with the bacterial suspension.

    • For the experimental group, MRSA is pre-incubated with subinhibitory concentrations of Ceftaroline before injection.

  • Treatment Regimen: Not applicable in the attenuated virulence study, as the focus was on the effect of pre-exposure to Ceftaroline.

  • Outcome Measures:

    • Abscess size and weight at a specified time point post-infection.

    • Bacterial burden (CFU/gram) in the abscess and surrounding tissue.

    • Histopathological analysis of the infected tissue.[2]

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
  • Model Setup: A one-compartment in vitro infection model is used to simulate human pharmacokinetic profiles of the drugs.[5][6]

  • Bacterial Strains: Clinical isolates of this compound-susceptible and this compound-nonsusceptible MRSA.

  • Simulated Dosing Regimens:

    • This compound: Human-equivalent doses are simulated, often targeting a free peak concentration (fCmax) and area under the curve (fAUC) consistent with clinical use.

    • Ceftaroline: Simulated to mimic human intravenous administration, achieving clinically relevant plasma concentrations.

    • Combination: Both drugs are administered to the model to simulate concurrent therapy.

  • Sampling and Analysis:

    • Samples are collected from the model at multiple time points over 48-96 hours.

    • Bacterial viability is determined by quantitative culture (CFU/mL).

    • Synergy is often defined as a ≥2 log10 CFU/mL decrease in bacterial count by the combination compared to the most active single agent at 24 hours.[5]

    • The emergence of resistance is monitored by plating on antibiotic-containing agar.

IV. Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental design, the following diagrams are provided.

Synergy_Mechanism cluster_bacterium MRSA Bacterium PBP2a Penicillin-Binding Protein 2a (PBP2a) CellWall Cell Wall PBP2a->CellWall Alters cell wall architecture This compound This compound CellWall->this compound Enhances binding to cell membrane CellMembrane Cell Membrane Synergy Synergistic Bactericidal Effect CellMembrane->Synergy Ceftaroline Ceftaroline Ceftaroline->PBP2a Inhibits This compound->CellMembrane Disrupts

Caption: Proposed mechanism of synergy between this compound and Ceftaroline against MRSA.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Strain Select MRSA Strain Inoculum Prepare Inoculum Strain->Inoculum Infect Induce Infection (e.g., subcutaneous) Inoculum->Infect Animals Acclimate Mice Animals->Infect Group1 Control Group (Vehicle) Infect->Group1 Group2 This compound Monotherapy Infect->Group2 Group3 Ceftaroline Monotherapy Infect->Group3 Group4 Combination Therapy Infect->Group4 Endpoint Euthanize at Pre-determined Endpoint Group1->Endpoint Group2->Endpoint Group3->Endpoint Group4->Endpoint Harvest Harvest Tissues (e.g., abscess, organs) Endpoint->Harvest CFU Determine Bacterial Burden (CFU/gram) Harvest->CFU Compare Compare Treatment Groups CFU->Compare

Caption: Generalized workflow for an in vivo murine infection model.

V. Conclusion

The combination of this compound and Ceftaroline presents a compelling therapeutic strategy for challenging MRSA infections. The synergy observed, particularly against this compound-nonsusceptible strains, is well-supported by a robust collection of in vitro data. While in vivo studies directly confirming synergistic bactericidal activity are not as abundant, the available evidence on the attenuation of MRSA virulence by Ceftaroline provides a crucial piece of the validation puzzle. Further in vivo research in animal models of bacteremia and other deep-seated infections is warranted to fully elucidate the clinical potential of this promising combination.

References

Daptomycin's Performance Across Different Battlegrounds: A Comparative Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacodynamics of daptomycin reveals a variable efficacy landscape, dictated by the site of infection. While demonstrating potent bactericidal activity in systemic infections and those involving foreign bodies, its utility is significantly hampered in the lungs. This guide provides a comparative analysis of this compound's performance in murine thigh, endocarditis, foreign-body, and pneumonia infection models, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound, a cyclic lipopeptide antibiotic, exhibits a concentration-dependent bactericidal activity primarily against Gram-positive bacteria. Its efficacy is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). However, the therapeutic success of this compound is not uniform across all infection types, with local tissue environments playing a critical role in its activity.

Comparative Efficacy in Various Infection Models

The following tables summarize the key pharmacodynamic parameters and efficacy of this compound in different preclinical infection models.

Table 1: this compound Pharmacodynamics in Murine Thigh Infection Model
PathogenPharmacodynamic Parameter (Free Drug)Stasis Target (AUC/MIC)1-log Kill Target (AUC/MIC)Maximal Kill (log10 CFU reduction)Reference
Staphylococcus aureus (MRSA)AUC/MIC12 - 36Not explicitly stated, but 99% of maximal kill at 171-4424.5 - 5.0[1]
Enterococcus faecalisAUC/MIC5 - 13Not explicitly stated, but 99% of maximal kill at 38-1571.5 - 2.0[1]
Enterococcus faecium (VRE)AUC/MIC5 - 13Not explicitly stated, but 99% of maximal kill at 38-1571.5 - 2.0[1]
Table 2: this compound Efficacy in Endocarditis and Foreign-Body Infection Models
Infection ModelPathogenComparatorThis compound Efficacy (log10 CFU reduction)Comparator Efficacy (log10 CFU reduction)Key FindingsReference
Rat Aortic Valve EndocarditisS. aureus (MRSA)Vancomycin~5.0~2.5This compound demonstrated superior bactericidal activity compared to vancomycin.
Murine Foreign-Body Infection (catheter)S. epidermidis (MRSE)Vancomycin~5.5~2.9 - 4.8This compound was more effective than vancomycin in reducing bacterial load on the catheter.[2]
Rat Tissue Cage InfectionS. aureus (MSSA)Vancomycin1.110.80This compound was at least as effective as vancomycin.[3]
Rat Tissue Cage InfectionS. aureus (MRSA)Vancomycin, Linezolid2.571.1 (Vancomycin), 0.9 (Linezolid)High-dose this compound was significantly more effective than vancomycin and linezolid.[4]
Table 3: this compound In-Vivo Efficacy in Pneumonia Models
Infection ModelPathogenComparatorThis compound OutcomeComparator OutcomeReason for InefficacyReference
Murine PneumoniaStreptococcus pneumoniaeCeftriaxone40% survival100% survivalInhibition by pulmonary surfactant.[5][6]
Murine Hematogenous Pneumonia (Septic Emboli)S. aureus (MRSA)VancomycinSignificant reduction in bacterial burden and abscessesLess effective than this compoundInfection is within the lung parenchyma, not the alveolar space where surfactant is concentrated.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for replication and further research.

Murine Thigh Infection Model Protocol

This model is widely used to assess the in vivo efficacy of antimicrobial agents.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This minimizes the contribution of the host immune system to bacterial clearance, allowing for a more direct assessment of the antibiotic's effect.

  • Inoculation: A standardized suspension of the test pathogen (e.g., S. aureus or Enterococcus spp.) is injected into the thigh muscles of the mice.

  • Treatment: this compound is administered at various doses and schedules (e.g., single dose, fractionated doses) to simulate different human dosing regimens.

  • Efficacy Assessment: At a predetermined time point (typically 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of this compound in the serum, allowing for the calculation of pharmacokinetic parameters like AUC.

Murine_Thigh_Infection_Model cluster_setup Model Setup cluster_treatment Treatment & Analysis cluster_outcome Outcome Immunosuppression Induce Neutropenia (Cyclophosphamide) Inoculation Intramuscular Inoculation of Pathogen Immunosuppression->Inoculation Treatment Administer this compound (Varying Doses/Schedules) Inoculation->Treatment Efficacy Determine Bacterial Load (CFU count in thigh) Treatment->Efficacy PK Measure Serum Drug Concentrations (PK) Treatment->PK PD_Analysis Correlate PK/PD (AUC/MIC vs. Efficacy) Efficacy->PD_Analysis PK->PD_Analysis

Workflow of a typical murine thigh infection model experiment.
Rat Endocarditis Model Protocol

This model is employed to evaluate antibiotic efficacy in a deep-seated infection with high bacterial densities.

  • Catheter Placement: A sterile catheter is surgically inserted through the right carotid artery and advanced into the left ventricle of the rat heart to induce sterile vegetations on the aortic valve.

  • Infection: After a recovery period, a high inoculum of the test organism (e.g., MRSA) is injected intravenously to colonize the damaged heart valve.

  • Treatment: this compound and comparator antibiotics are administered for a specified duration.

  • Efficacy Evaluation: At the end of the treatment period, rats are euthanized, and the cardiac vegetations are excised, weighed, and homogenized to quantify the bacterial load.

Foreign-Body Infection Model (Rat Tissue Cage) Protocol

This model simulates infections associated with prosthetic devices.

  • Implantation: Sterile, perforated hollow silicone cylinders (tissue cages) are implanted subcutaneously in the backs of rats.

  • Infection: After a healing period, the tissue cages are inoculated with a bacterial suspension (e.g., S. aureus).

  • Treatment: Systemic antibiotic therapy with this compound or a comparator is initiated.

  • Assessment: The fluid within the tissue cages is aspirated at various time points to determine bacterial counts and antibiotic concentrations.

The Anomaly of the Lung: Why this compound Fails in Pneumonia

A critical finding in the pharmacodynamic profile of this compound is its lack of efficacy in treating pneumonia. This is not due to a lack of activity against the causative pathogens but rather a unique interaction with the lung environment.

Experimental data from murine pneumonia models have shown that while this compound can be effective against hematogenous pulmonary infections, such as septic emboli, it fails to treat infections within the alveolar space.[5] The reason for this is the binding of this compound to pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli. This interaction effectively sequesters the drug, preventing it from reaching and acting on the bacteria.

Daptomycin_Inactivation_in_Lung cluster_lung Alveolar Space This compound This compound Surfactant Pulmonary Surfactant This compound->Surfactant Binds to Ineffective Ineffective Bacterial Killing Surfactant->Ineffective Sequesters this compound Bacteria Bacteria Bacteria->Ineffective Survives Daptomycin_Systemic Systemic this compound Daptomycin_Systemic->this compound Enters Alveoli

Mechanism of this compound inactivation in the lungs.

Conclusion

The pharmacodynamic profile of this compound is highly dependent on the infection model. It is a potent bactericidal agent in systemic circulation and at the site of foreign bodies, often outperforming standard-of-care comparators. The AUC/MIC ratio is a reliable predictor of its efficacy in these settings. However, its clinical utility is severely limited in the context of pneumonia due to its inactivation by pulmonary surfactant. These findings underscore the importance of considering the specific site of infection when evaluating the potential efficacy of antimicrobial agents and highlight the value of diverse preclinical infection models in drug development.

References

Daptomycin vs. Vancomycin: A Cost-Effectiveness Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of treating severe Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), daptomycin and vancomycin stand as two critical therapeutic options. While vancomycin has long been a first-line therapy, concerns over its efficacy against strains with reduced susceptibility and the need for therapeutic drug monitoring have positioned this compound as a key alternative. This guide provides a detailed comparison of the cost-effectiveness of this compound versus vancomycin, supported by experimental data, methodological protocols, and visual pathways to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The relative cost-effectiveness of this compound and vancomycin is a multifactorial issue, extending beyond drug acquisition costs to include monitoring, management of adverse events, and clinical outcomes. The following tables summarize key quantitative data from recent pharmacoeconomic analyses and clinical studies.

Table 1: Cost Comparison Overview
Cost Component This compound Vancomycin
Drug Acquisition HigherLower
Therapeutic Drug Monitoring Not typically requiredRequired (AUC/MIC or trough-based)
Adverse Event Management Lower incidence of nephrotoxicityHigher incidence of nephrotoxicity, requiring additional management
Pharmacist Time Lower (once-daily dosing, no monitoring)Higher (dosing adjustments, monitoring, note-taking)
Overall Treatment Cost (inpatient) Can be lower when all costs are considered[1][2]Can be higher due to indirect costs[2]
Overall Treatment Cost (outpatient - OPAT) May be superior in cost-effectiveness[3][4]Higher costs associated with monitoring and adverse events[5]
Table 2: Clinical Effectiveness and Outcomes
Outcome Measure This compound Vancomycin
Clinical Failure (MRSA Bacteremia) Significantly lower risk (OR 0.58)[6]Higher risk[6]
All-Cause Mortality (MRSA Bacteremia) No significant difference in some meta-analyses[6][7], but may be lower in patients with high vancomycin MIC strains[8]Baseline comparator
Treatment-Limiting Adverse Events Significantly fewer (OR 0.15)[6]More frequent[6]
Microbiological Clearance Similar median time to clearance[9][10]Similar median time to clearance[9][10]
Clinical Success Rate (OPAT) Higher (90-94.6%)[3][4]Lower (83%)[3]

Experimental Protocols

The findings presented are derived from various study designs, including randomized controlled trials, retrospective cohort studies, and pharmacoeconomic modeling. Below are detailed methodologies from key cited experiments.

Pharmacoeconomic Analysis of this compound vs. Vancomycin for MRSA Bacteremia
  • Study Design: A retrospective, deterministic, and probabilistic cost-effectiveness analysis was conducted.[11]

  • Patient Population: The analysis was based on a randomized clinical trial of adult patients with MRSA bacteremia.[11]

  • Intervention and Comparator:

    • This compound: 6 mg/kg IV daily.[11]

    • Vancomycin: 1 g IV every 12 hours.[11]

    • Both arms could receive gentamicin (1 mg/kg IV every 8 hours) at the discretion of the investigator.[11]

  • Analytical Model: A decision-tree model was likely used to compare the costs and outcomes of the two treatment strategies. The model would have incorporated probabilities of clinical success, treatment failure, and adverse events. A Monte Carlo simulation with 10,000 iterations was used for the probabilistic sensitivity analysis.[11] Resource utilization was estimated from the clinical trial data and Spanish sources, with unit costs also obtained from Spanish sources.[11]

  • Primary Outcomes: The primary effectiveness measure was the clinical cure rate. Costs included drug acquisition, administration, management of treatment failure (e.g., rescue antibiotics, prolonged hospital stay), and adverse reactions.[11]

Randomized Controlled Trial for MRSA Bacteremia with High Vancomycin MIC
  • Study Design: A multicenter, prospective, open-label, phase IIB pilot randomized controlled trial.[9][10] The study was terminated early due to slow patient accrual.[9][10]

  • Patient Population: Inpatients over 21 years old with a positive blood culture for MRSA with a vancomycin minimum inhibitory concentration (MIC) of ≥ 1.5 ug/ml.[9] Patients with suspected or confirmed MRSA pneumonia were excluded.[12]

  • Intervention and Comparator:

    • This compound arm: this compound administered intravenously.[9][10]

    • Vancomycin arm: Vancomycin administered intravenously.[9][10]

    • Participants received a minimum of 14 days of study treatment.[9][10]

  • Primary Endpoint: The primary endpoint was the rate of all-cause mortality at day 60 from the index blood culture.[9][10]

  • Statistical Analysis: The primary analysis was planned on an intention-to-treat basis. Fisher's exact test was to be used to compare the 60-day mortality rate between the two arms.[9]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the workflow of a cost-effectiveness analysis, the following diagrams are provided.

cost_effectiveness_workflow cluster_inputs Model Inputs cluster_model Analytical Model cluster_analysis Analysis cluster_outputs Outputs clinical_data Clinical Trial Data (Efficacy, Adverse Events) decision_tree Decision Tree or Markov Model clinical_data->decision_tree cost_data Cost Data (Drug, Monitoring, Hospitalization) cost_data->decision_tree probabilities Transition Probabilities (e.g., Cure, Failure) probabilities->decision_tree icer Calculate ICER (Incremental Cost-Effectiveness Ratio) decision_tree->icer sensitivity Sensitivity Analysis icer->sensitivity cea_plane Cost-Effectiveness Plane icer->cea_plane recommendation Treatment Recommendation sensitivity->recommendation cea_plane->recommendation

Caption: Workflow of a Cost-Effectiveness Analysis.

drug_mechanisms cluster_dapto This compound Mechanism of Action cluster_vanco Vancomycin Mechanism of Action dapto_ca This compound + Ca2+ micelle Micelle Formation dapto_ca->micelle Complexes membrane_binding Binds to Bacterial Membrane (PG-dependent) micelle->membrane_binding oligomerization Oligomerization membrane_binding->oligomerization pore_formation Pore Formation / Membrane Disruption oligomerization->pore_formation ion_efflux K+ Ion Efflux pore_formation->ion_efflux depolarization Membrane Depolarization ion_efflux->depolarization cell_death_d Bacterial Cell Death depolarization->cell_death_d vanco Vancomycin binding Binds to D-Ala-D-Ala Terminus vanco->binding precursor Peptidoglycan Precursor (with D-Ala-D-Ala) precursor->binding transglycosylation Inhibits Transglycosylation binding->transglycosylation transpeptidation Inhibits Transpeptidation binding->transpeptidation cell_wall_synthesis Blocks Cell Wall Synthesis transglycosylation->cell_wall_synthesis transpeptidation->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis

Caption: Mechanisms of Action for this compound and Vancomycin.

clinical_trial_flow cluster_arms Treatment Arms cluster_outcomes Endpoint Assessment start Patient with MRSA Bacteremia eligibility Eligibility Screening (Inclusion/Exclusion Criteria) start->eligibility randomization Randomization (1:1) eligibility->randomization dapto_arm This compound Arm (e.g., 6 mg/kg IV daily) randomization->dapto_arm Arm A vanco_arm Vancomycin Arm (e.g., AUC-based dosing) randomization->vanco_arm Arm B follow_up Treatment and Follow-up (e.g., 60 days) dapto_arm->follow_up vanco_arm->follow_up primary_outcome Primary Outcome (e.g., All-Cause Mortality) follow_up->primary_outcome secondary_outcomes Secondary Outcomes (e.g., Clinical Failure, Adverse Events) follow_up->secondary_outcomes analysis Statistical Analysis (Intention-to-Treat) primary_outcome->analysis secondary_outcomes->analysis

Caption: Logical Flow of a Comparative Clinical Trial.

References

Safety Operating Guide

Navigating the Safe Disposal of Daptomycin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Daptomycin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management not only prevents occupational exposure but also minimizes the potential for environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory environment.

Core Principles of this compound Waste Management

The fundamental principle guiding the disposal of this compound is to treat it as chemical waste, preventing its release into the environment.[1][2][3] All disposal procedures must comply with applicable local, state, and federal regulations.[1][2][3] It is recommended to practice waste minimization wherever possible.[1][2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to avoid skin and eye contact and inhalation of dust particles.

Protective EquipmentSpecification
Gloves Impervious gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection Recommended if dust generation is likely
Protective Clothing Lab coat or other protective garments

This data is synthesized from multiple safety data sheets.[1][3][4][5]

Step-by-Step Disposal Procedure for this compound Waste

The following procedure outlines the recommended steps for the disposal of unused this compound powder, reconstituted solutions, and contaminated labware.

  • Segregation of Waste : Identify all materials that have come into contact with this compound, including unused product, empty vials, contaminated gloves, pipette tips, and paper towels. These items must be segregated from general laboratory waste.

  • Containment of Solid Waste :

    • For unused or expired this compound powder, collect it in a suitable, clearly labeled, and sealed container for disposal.[1][3]

    • Minimize dust generation during this process.[1][2][3] Avoid clearing dust surfaces with compressed air.[5]

    • Contaminated items such as gloves, wipes, and plasticware should also be placed in this designated waste container.

  • Management of Liquid Waste :

    • Do not dispose of this compound solutions down the drain.[5]

    • Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Hazardous Pharmaceutical Waste" or as required by your institution's specific guidelines.

    • Retain and dispose of contaminated wash water.[4][5]

  • Disposal of Sharps :

    • Needles, syringes, and empty glass vials must be disposed of in a designated sharps container.[6]

  • Final Disposal :

    • All contained this compound waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[4][7]

    • Ensure that the disposal method complies with all local, national, and institutional regulations.[4][5]

Accidental Spillage Protocol

In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup:

  • Evacuate and Secure the Area : If the spill is significant, evacuate the immediate area to prevent unnecessary exposure.

  • Wear Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment, including gloves, eye protection, and respiratory protection if dust is present.[4][5]

  • Contain the Spill : Prevent the further spread of the spill.[1][3]

  • Clean-up :

    • For solid spills, carefully sweep or vacuum up the material and place it in a suitable container for disposal.[4][5] Avoid methods that generate dust.[1][3]

    • For liquid spills, absorb the material with an inert absorbent material and place it in the designated waste container.

    • Clean the spill area thoroughly.[1][3]

  • Dispose of Cleanup Materials : All materials used for cleanup, including contaminated absorbents and wipes, must be disposed of as hazardous waste.

This compound Disposal Workflow

Daptomycin_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) solid Solid Waste (Unused Powder, Vials, Contaminated Labware) liquid Liquid Waste (Solutions, Wash Water) sharps Sharps Waste (Needles, Syringes) solid_container Seal in Labeled Hazardous Waste Container solid->solid_container Contain liquid_container Seal in Labeled, Leak-Proof Hazardous Waste Container liquid->liquid_container Contain sharps_container Place in Designated Sharps Container sharps->sharps_container Contain disposal Dispose via Approved Waste Management Facility solid_container->disposal Transfer for Final Disposal liquid_container->disposal Transfer for Final Disposal sharps_container->disposal Transfer for Final Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Daptomycin, a potent antibiotic. Adherence to these procedural steps will minimize exposure risk and ensure proper disposal, fostering a secure and efficient workflow.

Personal Protective Equipment (PPE) and Exposure Control

When handling this compound, particularly in powdered form, minimizing dust generation and accumulation is a critical first step.[1][2][3][4] Engineering controls, such as using adequate ventilation, should be the primary means of exposure control.[1][3][4][5] In addition to these measures, the following personal protective equipment is essential:

  • Eye Protection: Wear safety glasses with side shields or goggles. If there is a potential for direct contact with dust, mists, or aerosols, a faceshield or other full-face protection should be worn.[1][2][3][6]

  • Hand Protection: Chemical-resistant, impervious gloves such as nitrile are required.[2][5] For tasks with a higher risk of exposure, such as compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is recommended.[7]

  • Body Protection: A work uniform or laboratory coat is necessary to protect the skin.[1][2][3] For bulk processing operations or where significant exposure is possible, protective clothing that meets standards such as EN13982 or ANSI 103 should be used.[5]

  • Respiratory Protection: If engineering controls do not maintain exposure below recommended limits, or if there is a potential for uncontrolled release, appropriate respiratory protection should be worn.[2] This may include a particulate respirator with a P3 filter or a positive pressure air-supplied respirator in high-risk situations.[2][5]

General hygiene practices are also crucial. Always wash your hands before putting on and after removing gloves.[7] Avoid eating, drinking, or smoking in areas where this compound is handled.[1][2][4][6]

Quantitative Exposure Limits

The occupational exposure benchmark (OEB) for this compound provides a quantitative measure for workplace exposure control.

ComponentCAS-No.Value Type (Form of Exposure)Control Parameters / Permissible ConcentrationBasis
This compound103060-53-3TWA800 µg/m³ (OEB 2)Internal

Table 1: Occupational Exposure Benchmark for this compound.[1][2]

Procedural Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

Daptomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal A Don Appropriate PPE B Prepare this compound in a Ventilated Area A->B C Conduct Experiment B->C D Decontaminate Work Surfaces C->D E Segregate Waste D->E F Dispose of Contaminated PPE E->F G Dispose of Unused this compound E->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.